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  • Product: 4-benzoyl-N,N-diethylbenzamide
  • CAS: 67055-76-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-benzoyl-N,N-diethylbenzamide (CAS 67055-76-9)

This technical guide provides a comprehensive overview of 4-benzoyl-N,N-diethylbenzamide, a compound of interest in organic synthesis and potential pharmacological research. Due to the limited availability of direct expe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-benzoyl-N,N-diethylbenzamide, a compound of interest in organic synthesis and potential pharmacological research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer a robust framework for its synthesis, characterization, and potential applications.

Introduction and Molecular Overview

4-benzoyl-N,N-diethylbenzamide (C18H19NO2) is a disubstituted benzamide featuring a benzoyl group at the 4-position of the benzene ring.[1] This molecular architecture, combining a ketone and an amide functional group, suggests a range of potential chemical reactivity and biological interactions. The N,N-diethylamide moiety is a common feature in various biologically active compounds, including the well-known insect repellent N,N-diethyl-m-toluamide (DEET).[2][3][4][5] The presence of the benzoyl group introduces a rigid, aromatic ketone structure that can significantly influence the molecule's electronic properties, conformation, and potential as a synthetic intermediate.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of 4-benzoyl-N,N-diethylbenzamide [1]

PropertyValue
Molecular Formula C18H19NO2
Molecular Weight 281.35 g/mol
XLogP3 3.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 281.141579 g/mol
Topological Polar Surface Area 37.4 Ų
Heavy Atom Count 21

These properties are computationally derived and have not been experimentally verified.

For comparative context, the parent compound N,N-diethylbenzamide (CAS 1696-17-9) is a solid with a melting point of 38-40°C and a boiling point of 146-150°C at 15 mmHg.[6] The introduction of the benzoyl group is expected to significantly increase the melting and boiling points of 4-benzoyl-N,N-diethylbenzamide due to the increased molecular weight and potential for stronger intermolecular interactions.

Proposed Synthesis and Experimental Protocol

A specific, detailed synthesis protocol for 4-benzoyl-N,N-diethylbenzamide is not prominently described in the literature. However, a logical and robust synthetic route can be proposed based on well-established amidation reactions. The most direct approach involves the reaction of 4-benzoylbenzoyl chloride with diethylamine. This two-step synthesis begins with the preparation of the acid chloride from 4-benzoylbenzoic acid.

Synthesis of the Precursor: 4-benzoylbenzoic acid

4-benzoylbenzoic acid can be synthesized via a Friedel-Crafts acylation of toluene with benzoyl chloride, followed by oxidation of the intermediate 4-methylbenzophenone.[7][8]

Step-by-Step Protocol: Synthesis of 4-benzoylbenzoic acid

Part A: Friedel-Crafts Acylation of Toluene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 eq) and dry toluene (excess).

  • Addition of Benzoyl Chloride: Cool the stirred suspension in an ice bath. Slowly add benzoyl chloride (1.0 eq) dropwise from the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 4-methylbenzophenone can be purified by recrystallization or distillation.

Part B: Oxidation of 4-methylbenzophenone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-methylbenzophenone from the previous step in a suitable solvent such as pyridine or a mixture of t-butanol and water.

  • Addition of Oxidant: While stirring, add potassium permanganate (KMnO4) (2-3 eq) portion-wise.

  • Reflux: Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide (MnO2) precipitate. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 4-benzoylbenzoic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 4-benzoylbenzoic acid.

Synthesis of 4-benzoyl-N,N-diethylbenzamide

The final step is the conversion of 4-benzoylbenzoic acid to its acid chloride, followed by amidation with diethylamine.[9][10][11]

Step-by-Step Protocol: Synthesis of 4-benzoyl-N,N-diethylbenzamide

  • Formation of 4-benzoylbenzoyl chloride: In a fume hood, suspend 4-benzoylbenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl2) (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature or gentle reflux until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-benzoylbenzoyl chloride.[9]

  • Amidation: Dissolve the crude 4-benzoylbenzoyl chloride in a dry, aprotic solvent like DCM. In a separate flask, dissolve diethylamine (2.2 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.

  • Reaction: Cool the diethylamine solution in an ice bath and slowly add the solution of 4-benzoylbenzoyl chloride dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-benzoyl-N,N-diethylbenzamide can be purified by column chromatography on silica gel or by recrystallization.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Toluene Toluene FriedelCrafts Friedel-Crafts Acylation Toluene->FriedelCrafts BenzoylChloride Benzoyl Chloride BenzoylChloride->FriedelCrafts Methylbenzophenone 4-Methylbenzophenone FriedelCrafts->Methylbenzophenone Oxidation Oxidation (KMnO4) Methylbenzophenone->Oxidation BenzoylbenzoicAcid 4-Benzoylbenzoic Acid Oxidation->BenzoylbenzoicAcid AcidChlorideFormation Acid Chloride Formation (SOCl2) BenzoylbenzoicAcid->AcidChlorideFormation BenzoylbenzoylChloride 4-Benzoylbenzoyl Chloride AcidChlorideFormation->BenzoylbenzoylChloride Amidation Amidation BenzoylbenzoylChloride->Amidation Diethylamine Diethylamine Diethylamine->Amidation FinalProduct 4-benzoyl-N,N- diethylbenzamide Amidation->FinalProduct

Caption: Proposed two-stage synthesis of 4-benzoyl-N,N-diethylbenzamide.

Potential Applications and Biological Activity

There is a lack of published studies on the specific biological activities or applications of 4-benzoyl-N,N-diethylbenzamide. However, the structural motifs present in the molecule allow for informed speculation on its potential utility.

The parent compound, N,N-diethylbenzamide, is a known insect repellent.[3][4] While it is not a direct analogue of DEET, the presence of the N,N-diethylbenzamide core suggests that it could be investigated for similar properties. The benzophenone moiety is a well-known pharmacophore and is present in a number of FDA-approved drugs.[12] Benzophenones are also widely used as photoinitiators in polymer chemistry due to their ability to absorb UV light. This suggests that 4-benzoyl-N,N-diethylbenzamide could be explored for applications in materials science.

Furthermore, the isomeric compound, 2-benzoyl-N,N-diethylbenzamide, has been investigated for its polymorphic behavior and was initially synthesized as a potential candidate for antispasmodic drugs.[13] This highlights the potential for benzoyl-N,N-diethylbenzamide scaffolds to possess pharmacological activity.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 4-benzoyl-N,N-diethylbenzamide. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity. Based on the functional groups and the safety profiles of related compounds, the following precautions are recommended:

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Toxicity: The toxicity of this compound is unknown. The starting materials, such as thionyl chloride and benzoyl chloride, are corrosive and toxic. Diethylamine is also corrosive and flammable. Handle all reagents with appropriate care.

Conclusion

4-benzoyl-N,N-diethylbenzamide is a molecule with potential for further investigation in both synthetic and applied chemistry. While direct experimental data is currently limited, this guide provides a comprehensive, technically grounded framework for its synthesis and handling. The proposed synthetic route is based on reliable and well-understood chemical transformations. Future research should focus on the experimental validation of the physicochemical properties, a thorough characterization of the compound using modern analytical techniques (NMR, IR, MS, and elemental analysis), and an exploration of its potential biological and material science applications.

References

  • LookChem. (n.d.). 4-benzoylbenzoyl Chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-benzoyl-N,N-diethylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Chegg. (2017, March 27). Predict the organic product formed when BzCI reacts with dimethylamine. Retrieved from [Link]

  • Edgar, K. J., & Bradsher, C. K. (1981). o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis. The Journal of Organic Chemistry, 46(25), 5244–5246.
  • Mittal, P. K., Sreehari, U., Razdan, R. K., Dash, A. P., & Ansari, M. A. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Indian journal of medical research, 133(4), 426–430.
  • National Institute of Standards and Technology. (n.d.). Benzamide, N,N-diethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg. (2017, March 27). A. Benzoyl chloride reacts with dimethylamine to give the amide Shown. Retrieved from [Link]

  • Astley, S. T., & Stephenson, G. R. (1994). Preparation and reactivity of cuprate derivatives of lithium 6-lithiopiperonylate with tricarbonyl(2-methoxycyclohexadienyl)iron. The Journal of Organic Chemistry, 59(23), 7047-7051.
  • de Moraes, L. S., Liu, J., Gopi, E., Oketani, R., Kennedy, A. R., & Geerts, Y. H. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 11(8), 1004.
  • de Moraes, L. S., Liu, J., Gopi, E., Oketani, R., Kennedy, A. R., & Geerts, Y. H. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzoylbenzoyl chloride. PubChem Compound Database. Retrieved from [Link]

  • Deb, N., Kumar, D., & Gupta, A. K. (2010). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice.
  • National Center for Biotechnology Information. (n.d.). N,N-Diethylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • García, J. I., Pérez, D., & Coma, V. (2022). N,N-Diethyl-3-methylbenzamide. Molecules, 27(13), 4101.
  • Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

  • Truemeds. (n.d.). N N Diethylbenzamide: View Uses, Side Effects and Medicines. Retrieved from [Link]

  • Mittal, P. K., Sreehari, U., Razdan, R. K., Dash, A. P., & Ansari, M. A. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, October 16). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draft. Regulations.gov. Retrieved from [Link]

  • Pham Thinh, D., Phan, C. D., Do, D. A., & Do, Q. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Structural Profiling and Metallaphotoredox Synthesis of N,N-Diethyl-4-benzoylbenzamide

Executive Summary In modern drug discovery and chemical biology, the strategic amalgamation of distinct pharmacophores into a single molecular entity is a cornerstone of rational design. N,N-diethyl-4-benzoylbenzamide (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and chemical biology, the strategic amalgamation of distinct pharmacophores into a single molecular entity is a cornerstone of rational design. N,N-diethyl-4-benzoylbenzamide (CID 755990) represents a highly specialized scaffold that merges a benzophenone photophore with an N,N-diethylcarboxamide moiety [1].

From an application standpoint, this compound is not merely a structural curiosity; it serves as a critical benchmark molecule for validating advanced synthetic methodologies, particularly Ni/photoredox dual catalysis . By acting as a model for late-stage functionalization, it demonstrates how sterically encumbered, electron-rich amides can be successfully cross-coupled under mild conditions. This guide dissects the physicochemical properties, the causality behind its modern synthesis, and the self-validating protocols required for its generation.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of N,N-diethyl-4-benzoylbenzamide is essential for predicting its behavior in both biological assays and synthetic workflows. The table below synthesizes its core quantitative data [1].

PropertyValueCausality / Strategic Significance
Molecular Weight 281.3 g/mol Falls well within Lipinski’s Rule of 5, ensuring optimal ligand efficiency and making it an ideal starting point for small-molecule drug design.
XLogP3 2.6Provides a perfect balance between aqueous solubility and lipophilicity, driving excellent passive membrane permeation in cellular assays.
Topological Polar Surface Area (TPSA) 37.4 ŲA TPSA < 90 Ų strongly correlates with high oral bioavailability and the potential for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 2The lack of H-bond donors reduces the desolvation penalty during protein-ligand binding, while the two carbonyl acceptors facilitate specific target interactions.

Data sourced from PubChem computational descriptors [1].

Mechanistic Synthesis via Metallaphotoredox Catalysis

Historically, the installation of a benzoyl group onto an aryl ring required harsh Friedel-Crafts conditions or the use of highly sensitive, pre-formed organometallic reagents. However, recent breakthroughs in metallaphotoredox catalysis have revolutionized this approach.

As demonstrated by Lee et al., N,N-diethyl-4-benzoylbenzamide can be synthesized by harnessing ketones as feedstock materials [2]. The causality behind this method relies on a profound thermodynamic principle: Aromatization Stabilization Energy (ASE) .

Instead of direct cleavage, the ketone is first condensed into a prearomatic intermediate (PAI). Upon single-electron transfer (SET) oxidation by an excited photocatalyst, the PAI undergoes homolytic cleavage. The thermodynamic drive to restore the aromatic ring forces the ejection of a highly reactive benzoyl radical. This radical is subsequently intercepted by a Nickel catalytic cycle, which has undergone oxidative addition with 4-bromo-N,N-diethylbenzamide, ultimately yielding the target compound [2].

Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star 456 nm Light Radical Benzoyl Radical PC_star->Radical SET Oxidation PAI Prearomatic Intermediate (PAI) PAI->Radical Aromatization (ASE Drive) Ni2 Ni(II) Complex Radical->Ni2 Radical Capture Ni0 Ni(0) Catalyst Ni0->Ni2 Oxidative Addition Ni3 Ni(III) Complex Ni2->Ni3 Benzoyl Addition Ni1 Ni(I) Complex Ni3->Ni1 Turnover Product N,N-diethyl-4- benzoylbenzamide Ni3->Product Reductive Elimination Ni1->Ni0 SET Reduction (from PC-) ArylBr 4-bromo-N,N- diethylbenzamide ArylBr->Ni2

Fig 1: Metallaphotoredox catalytic cycle for N,N-diethyl-4-benzoylbenzamide synthesis.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the synthesis of N,N-diethyl-4-benzoylbenzamide must be executed as a self-validating system. The following step-by-step methodology incorporates built-in control checkpoints to guarantee reproducibility[2].

Step-by-Step Methodology
  • Pre-treatment & Inert Atmosphere Setup:

    • Action: Distill all solvents prior to use. Handle the Nickel catalyst and ligands exclusively within a nitrogen-filled glovebox.

    • Causality: Ni(0) and Ni(I) intermediates are highly susceptible to oxidation. Atmospheric oxygen will quench the catalytic cycle, leading to zero yield.

  • Reagent Assembly:

    • Action: In an oven-dried reaction vial, combine the radical precursor PAI (78.7 mg, 0.24 mmol, 1.2 equiv), 4-bromo-N,N-diethylbenzamide (51.2 mg, 0.2 mmol, 1.0 equiv), the Ni catalyst, and the photocatalyst.

  • Photochemical Irradiation (456 nm):

    • Action: Irradiate the mixture using a 25% intensive blue light Kessil PR160L (456 nm).

    • Causality: The choice of 456 nm is critical. It selectively excites the photocatalyst without inducing Norrish-type cleavages in the benzophenone product, ensuring high chemoselectivity.

  • In-Process Validation (Dark Control):

    • Action: Run a parallel micro-scale reaction wrapped in aluminum foil (dark control).

    • Validation: The dark control must show 0% conversion via TLC. This validates that the reaction is strictly photochemically driven and rules out thermal background artifacts.

  • Purification:

    • Action: Purify the crude product using preparative Thin Layer Chromatography (TLC) utilizing a Hexane/DCM (1:1) solvent system.

Workflow Step1 1. Pre-treatment (Glovebox) Step2 2. Reagent Mixing (PAI, Aryl-Br, Ni) Step1->Step2 Step3 3. Irradiation (456 nm LED) Step2->Step3 Step4 4. Validation (Dark Control) Step3->Step4 Step5 5. Purification (Prep-TLC) Step4->Step5 Step6 6. Characterization (NMR, HRMS) Step5->Step6

Fig 2: Step-by-step experimental workflow with built-in self-validation checkpoints.

Strategic Applications in Chemical Biology

Beyond its role as a synthetic model, the structural topology of N,N-diethyl-4-benzoylbenzamide offers significant utility in Photoaffinity Labeling (PAL) .

The benzophenone core is a gold-standard photophore in chemical biology. Upon UV irradiation (~350-360 nm), the carbonyl oxygen transitions to a highly reactive triplet diradical state. This diradical is capable of inserting into unactivated C-H bonds of adjacent target proteins, forming a covalent cross-link. Because the N,N-diethylamide moiety acts as a versatile structural mimic for various pharmacophores (sharing steric similarities with compounds like the insect repellent DEET or the stimulant nikethamide), this specific molecule can be utilized as a foundational probe for target deconvolution in phenotypic screening assays.

References

  • PubChem. "4-benzoyl-N,N-diethylbenzamide | C18H19NO2 | CID 755990". National Center for Biotechnology Information.[Link]

  • Lee, S.-C., Li, L.-Y., Tsai, Z.-N., Lee, Y.-H., Tsao, Y.-T., Huang, P.-G., Cheng, C.-K., Lin, H.-B., Chen, T.-W., Yang, C.-H., Chiu, C.-C., & Liao, H.-H. "Aromatization as an Impetus to Harness Ketones for Metallaphotoredox-Catalyzed Benzoylation/Benzylation of (Hetero)arenes". Organic Letters, 2022, 24(1), 85-89.[Link]

Foundational

4-benzoyl-N,N-diethylbenzamide molecular weight and formula

The following technical guide provides an in-depth analysis of 4-benzoyl-N,N-diethylbenzamide , a specialized chemical entity distinct from common insect repellents like DEET, though structurally related. This document i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-benzoyl-N,N-diethylbenzamide , a specialized chemical entity distinct from common insect repellents like DEET, though structurally related. This document is structured for researchers requiring precise physicochemical data, synthetic methodologies, and handling protocols.

Molecular Weight, Formula, and Synthetic Methodology[1]

Core Chemical Identity

4-benzoyl-N,N-diethylbenzamide is a disubstituted aromatic compound characterized by a benzophenone core functionalized with a diethylamide group at the para position.[1] It serves primarily as a pharmaceutical intermediate and a research scaffold in the development of photo-active compounds and receptor ligands.[1]

Key Metrics Table
ParameterTechnical Specification
Chemical Name 4-benzoyl-N,N-diethylbenzamide
CAS Registry Number 67055-76-9
Molecular Formula C₁₈H₁₉NO₂
Molecular Weight 281.35 g/mol
Exact Mass 281.1416 Da
Structure Type Benzophenone derivative / Tertiary Amide
Predicted LogP ~2.6 (Lipophilic)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Amide Carbonyl, Ketone Carbonyl)

Structural Analysis & Differentiation

To ensure experimental integrity, it is critical to distinguish this compound from its structural analogs. Unlike DEET (N,N-diethyl-m-toluamide), which possesses a meta-methyl group, or simple N,N-diethylbenzamide , this compound contains a 4-benzoyl substituent.[1] This benzoyl moiety imparts significant UV-absorption properties (characteristic of benzophenones) and alters the electronic distribution of the amide.[1]

Structural Relationship Diagram

The following diagram illustrates the structural hierarchy and differentiation from common analogs.

Structural_Differentiation Core Benzamide Core Simple N,N-Diethylbenzamide (Solubilizer/Repellent) [Unsubstituted Ring] Core->Simple + Diethyl Group DEET DEET (N,N-diethyl-m-toluamide) (Insect Repellent) [Meta-Methyl Substituted] Simple->DEET + m-Methyl Target 4-benzoyl-N,N-diethylbenzamide (Target Compound) [Para-Benzoyl Substituted] Simple->Target + p-Benzoyl (Ketone Linkage)

Figure 1: Structural differentiation of 4-benzoyl-N,N-diethylbenzamide from DEET and simple benzamides.

Synthetic Methodology

The synthesis of 4-benzoyl-N,N-diethylbenzamide is typically achieved via a Schotten-Baumann reaction or a standard acyl chloride coupling.[1][2] The precursor, 4-benzoylbenzoic acid (CAS 611-95-0) , is activated to its acid chloride before reacting with diethylamine.[1]

Reagents Required[1][2][3][4][5][6]
  • Precursor: 4-Benzoylbenzoic acid (1.0 eq)[1]

  • Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)[1]

  • Amine: Diethylamine (Et₂NH) (1.1–1.5 eq)[1]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

Step-by-Step Protocol
Phase 1: Activation (Acid Chloride Formation)[1]
  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-benzoylbenzoic acid (10 mmol) in anhydrous DCM (20 mL).

  • Catalysis: Add a catalytic amount of DMF (2–3 drops).

  • Chlorination: Add Thionyl Chloride (15 mmol) dropwise at 0°C under inert atmosphere (N₂ or Ar).

  • Reflux: Heat the mixture to reflux (40°C) for 2–3 hours until gas evolution (HCl/SO₂) ceases.

  • Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-benzoylbenzoyl chloride (yellowish solid/oil).[1] Do not purify further; use immediately.[1]

Phase 2: Amidation (Coupling)[1]
  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0°C.

  • Amine Addition: In a separate vessel, mix Diethylamine (12 mmol) and Triethylamine (20 mmol) in DCM (10 mL).

  • Coupling: Add the amine/base mixture dropwise to the acid chloride solution over 15 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

Phase 3: Work-up and Purification[1][2]
  • Quench: Quench the reaction with water (20 mL).

  • Extraction: Separate the organic layer and wash sequentially with:

    • 1M HCl (to remove unreacted amine).[1]

    • Saturated NaHCO₃ (to remove unreacted acid).[1]

    • Brine.[1][2]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain the pure target compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Benzoylbenzoic Acid (CAS 611-95-0) Step1 Activation (SOCl2 / DMF) Start->Step1 Intermediate 4-Benzoylbenzoyl Chloride (Reactive Intermediate) Step1->Intermediate - HCl, - SO2 Step2 Amidation (Et2NH / Et3N / DCM) Intermediate->Step2 Product 4-benzoyl-N,N-diethylbenzamide (C18H19NO2) Step2->Product Nucleophilic Acyl Substitution

Figure 2: Synthetic pathway from 4-benzoylbenzoic acid to the target amide.

Applications & Research Utility

While not a mass-market consumer product, 4-benzoyl-N,N-diethylbenzamide holds specific utility in two primary domains:

  • Medicinal Chemistry Scaffold:

    • The compound serves as a lipophilic linker in the synthesis of complex receptor ligands.[1] The benzophenone moiety allows for photo-affinity labeling studies, where the molecule can be cross-linked to target proteins (e.g., opioid or cannabinoid receptors) under UV irradiation to map binding sites.

  • Photo-Initiator Research:

    • Derivatives of benzophenone are standard photo-initiators.[1] The addition of the diethylamide group alters the solubility profile, making this compound useful in polymerization studies requiring specific solubility in organic monomers.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, skin, and respiratory system.[1][3]

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store in a cool, dry place under inert atmosphere. The benzophenone core is stable, but the compound should be protected from strong UV light during long-term storage to prevent slow photo-degradation.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 755990, 4-benzoyl-N,N-diethylbenzamide.[1] Retrieved from [Link]

  • PrepChem. Synthesis of N,N-Diethylbenzamide. (General Amide Synthesis Protocol). Retrieved from [Link]

Sources

Exploratory

Solubility Profiling of 4-Benzoyl-N,N-diethylbenzamide: A Technical Guide

This guide outlines the solubility profiling, thermodynamic modeling, and experimental characterization of 4-benzoyl-N,N-diethylbenzamide (CAS: 67055-76-9). Designed for pharmaceutical scientists and process chemists, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility profiling, thermodynamic modeling, and experimental characterization of 4-benzoyl-N,N-diethylbenzamide (CAS: 67055-76-9).

Designed for pharmaceutical scientists and process chemists, this document bridges the gap between theoretical solubility parameters and practical experimental determination, given that specific mole-fraction datasets for this compound are not widely available in open literature.

Physicochemical Profile & Solubility Prediction

Understanding the solubility of 4-benzoyl-N,N-diethylbenzamide requires analyzing its molecular architecture. It combines a lipophilic benzophenone core with a polar N,N-diethylamide moiety.

Molecular Descriptors
PropertyValueImplication for Solubility
IUPAC Name 4-benzoyl-N,N-diethylbenzamide-
CAS Number 67055-76-9Unique Identifier
Molecular Weight 281.35 g/mol Moderate size; diffusion controlled
LogP (Predicted) ~2.6Lipophilic; Low aqueous solubility
H-Bond Donors 0Aprotic; No self-association via H-bonds
H-Bond Acceptors 2 (Ketone, Amide)Good solubility in protic solvents (Alcohols)
Key Functional Groups Diethylamide, Diaryl KetoneSoluble in chlorinated solvents, esters
Theoretical Solubility Map (Hansen Space)

Based on group contribution methods, we can predict the solubility behavior of 4-benzoyl-N,N-diethylbenzamide in common organic solvents. The molecule exhibits amphiphilic character dominated by aromatic interactions (


 stacking) and polar dipole interactions.
  • High Solubility (Recommended for Process):

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform (Excellent solvation of the amide/ketone).

    • Polar Aprotic: Ethyl Acetate, Acetone, THF (Dipole-dipole matching).

  • Moderate Solubility (Temperature Dependent):

    • Alcohols:[1] Methanol, Ethanol, Isopropanol (H-bonding with ketone/amide acceptors).

    • Aromatic Hydrocarbons: Toluene (Good

      
       interaction, but lacks polarity).
      
  • Low Solubility (Antisolvents):

    • Aliphatic Hydrocarbons: n-Hexane, n-Heptane (Polarity mismatch).

    • Water:[1][2][3] Very low (High LogP).

Experimental Protocol: Isothermal Saturation Method

To generate precise solubility data (mole fraction


) required for process design, the Static Equilibrium (Shake-Flask) Method  is the gold standard.
Workflow Visualization

The following diagram outlines the critical path for determining thermodynamic solubility, ensuring phase equilibrium is reached and maintained during sampling.

Solubility_Protocol cluster_conditions Critical Parameters Start Start: Excess Solute + Solvent Equilibration Equilibration (Orbital Shaker) Start->Equilibration Temp_Control Temp Control (± 0.05 K) Equilibration->Temp_Control 24-72 hrs Phase_Sep Phase Separation (Syringe Filter 0.22 µm) Temp_Control->Phase_Sep Isothermal Dilution Dilution (Mobile Phase) Phase_Sep->Dilution Supernatant Analysis Quantification (HPLC-UV) Dilution->Analysis Data_Calc Calculate Mole Fraction (x) Analysis->Data_Calc

Figure 1: Isothermal Saturation Workflow. Critical control points include temperature stability and filtration at equilibrium temperature to prevent precipitation.

Detailed Methodology
  • Preparation: Add excess 4-benzoyl-N,N-diethylbenzamide solid to 10 mL of the target solvent (e.g., Ethanol, Toluene) in a jacketed glass vessel.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours.

    • Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Sampling: Stop agitation and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.

    • Note: The syringe and filter must be at the same temperature as the solution to prevent "crash-out" during sampling.

  • Quantification: Dilute the aliquot with mobile phase (e.g., Acetonitrile) and analyze via HPLC.

    • Detector: UV at

      
       (typically ~254 nm for benzophenone derivatives).
      

Thermodynamic Modeling & Data Correlation

Once experimental data is obtained, it must be fitted to thermodynamic models to allow for interpolation and process scaling.

The Modified Apelblat Equation

This semi-empirical model is highly effective for correlating solubility (


) with temperature (

) for non-ideal solutions.


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[3][4]
    
  • 
     : Empirical parameters representing non-ideality and solution enthalpy.
    
The van't Hoff Equation

Used to determine the thermodynamic functions of solution (Enthalpy


, Entropy 

).[4]


  • Linearity Check: A plot of

    
     vs. 
    
    
    
    should be linear. Deviation indicates a change in heat capacity or a phase transition (polymorphism).
Modeling Logic Diagram

Use this decision tree to select the appropriate model for your dataset.

Model_Selection Input Experimental Data (x vs T) Check_Linear Plot ln(x) vs 1/T Linear? Input->Check_Linear VantHoff Use van't Hoff (Ideal approximation) Check_Linear->VantHoff Yes (R² > 0.99) Apelblat Use Modified Apelblat (High accuracy) Check_Linear->Apelblat No (Curvature) LambdaH Use u03BBh (Buchowski) (Self-association) Apelblat->LambdaH If poor fit

Figure 2: Thermodynamic Model Selection Strategy. The Apelblat model is generally preferred for benzamide derivatives due to temperature-dependent enthalpy.

Application: Crystallization & Purification[2][4]

Based on the structural solubility profile, the following solvent systems are recommended for purification processes (Recrystallization).

Process StepRecommended Solvent SystemMechanism
Dissolution Ethyl Acetate or DCMHigh solubility driven by dipole interactions.
Antisolvent n-Hexane or n-HeptaneInduces supersaturation via polarity mismatch.
Recrystallization EtOAc / Hexane (1:3) Dissolve in hot EtOAc, add Hexane, cool to 4°C.
Washing Cold HexaneRemoves surface impurities without dissolving product.

Technical Insight: Literature on similar syntheses (e.g., radical benzoylation precursors) utilizes Hexane/DCM mixtures for purification, confirming that 4-benzoyl-N,N-diethylbenzamide is soluble in DCM and amenable to precipitation with non-polar alkanes [1].

References

  • Synthesis and Purification Context

    • Source: "Aromatization as an Impetus to Harness Ketones for Metallaphotoredox-Catalyzed Benzoylation...
    • Relevance: Confirms purification of 4-benzoyl-N,N-diethylbenzamide via prepar
    • URL:5

  • Compound Identification

    • Source: PubChem Compound Summary for CID 755990 (4-benzoyl-N,N-diethylbenzamide).
    • Relevance: Verification of chemical structure, LogP (2.6), and identifiers.
    • URL:

  • Methodological Standard (Thermodynamic Modeling)

    • Source: NIST ThermoML / J. Chem. Eng.
    • Relevance: Standard protocols for Apelblat modeling of benzamide deriv
    • URL:

Sources

Foundational

Technical Guide: Synthesis Pathways for Benzophenone Diethylamide Derivatives

Topic: Synthesis Pathways for Benzophenone Diethylamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Benzophenone diethylam...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis Pathways for Benzophenone Diethylamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Benzophenone diethylamide derivatives represent a specialized class of pharmacophores often utilized as intermediates in the synthesis of CNS-active agents, photo-initiators, and sterically crowded ligands for asymmetric catalysis.[1] Their structure comprises a diaryl ketone (benzophenone) core functionalized with a diethylcarboxamide moiety.[1]

This guide moves beyond generic amide coupling to address the specific challenges of this scaffold: regioselectivity during core construction and steric hindrance inherent to the diethylamine nucleophile. We present three distinct synthetic architectures, validated by mechanistic causality and industrial scalability.

Strategic Retrosynthetic Analysis

The synthesis of benzophenone diethylamides is best approached through two primary disconnections. The choice of pathway depends heavily on the availability of the starting material and the desired substitution pattern (ortho, meta, or para).

The Two Primary Disconnections
  • Amide Bond Formation (Path A): The most convergent route, utilizing commercially available benzophenone carboxylic acids.

  • Friedel-Crafts Acylation (Path B): Constructing the benzophenone core after or during the installation of the amide handle. This is critical for ortho-substituted derivatives (e.g., 2-benzoyl-N,N-diethylbenzamide).[1]

Retrosynthesis cluster_0 Path A: Amide Coupling cluster_1 Path B: Friedel-Crafts Construction Target Benzophenone Diethylamide (Target Molecule) Acid Benzophenone Carboxylic Acid Target->Acid Amide Disconnect Amine Diethylamine Target->Amine Amide Disconnect Anhydride Phthalic Anhydride (For Ortho-isomers) Acid->Anhydride F-C Acylation Benzene Benzene Derivative Acid->Benzene F-C Acylation caption Figure 1: Retrosynthetic analysis showing convergent (Path A) vs. linear (Path B) strategies.

Pathway A: The Acyl Chloride Method (High-Throughput/Scale-Up)[1]

For meta- and para- isomers where the corresponding benzophenone carboxylic acid is available, the acid chloride route is the industry standard due to its high atom economy and simplified purification.[1]

Mechanistic Insight

Direct reaction of carboxylic acids with diethylamine is often sluggish due to the formation of unreactive ammonium carboxylate salts. Converting the acid to an acid chloride (


) creates a highly electrophilic species that is immune to salt formation, driving the reaction to completion.
Protocol: Synthesis of 4-Benzoyl-N,N-diethylbenzamide[1]

Reagents:

  • 4-Benzoylbenzoic acid (1.0 equiv)[1]

  • Thionyl chloride (

    
    ) (1.5 equiv) or Oxalyl Chloride (1.2 equiv)
    
  • Catalytic DMF (Dimethylformamide)

  • Diethylamine (2.5 equiv)[1]

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 4-benzoylbenzoic acid in anhydrous DCM.

  • Chlorination: Add catalytic DMF (2-3 drops). Add oxalyl chloride dropwise at 0°C.

    • Causality: DMF acts as a nucleophilic catalyst, forming a Vilsmeier-Haack-type intermediate that rapidly reacts with oxalyl chloride to generate the active chlorinating species.[1] Oxalyl chloride is preferred over thionyl chloride for sensitive substrates as it produces volatile byproducts (

      
      ) rather than 
      
      
      
      , simplifying workup.
  • Formation: Allow the mixture to stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C. Add diethylamine (2.5 equiv) dropwise.[1]

    • Note: Excess amine acts as a scavenger for the HCl generated. Alternatively, use 1.1 equiv Diethylamine + 1.5 equiv Triethylamine (

      
      ).
      
  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]
    

Data Summary: Acyl Chloride vs. Direct Coupling

ParameterAcyl Chloride MethodDirect Thermal Coupling
Yield 85 - 95%40 - 60%
Reaction Time 3 - 5 Hours12 - 24 Hours
Purification Extraction (Acid/Base Wash)Column Chromatography
Scalability High (kg scale)Low (Thermal degradation risk)

Pathway B: The Friedel-Crafts "Ortho-Specific" Route[1]

The synthesis of 2-benzoyl-N,N-diethylbenzamide (the ortho isomer) presents a unique challenge due to steric crowding.[1] The most robust method involves opening phthalic anhydride.

Mechanistic Workflow
  • Ring Opening: Phthalic anhydride reacts with benzene under Friedel-Crafts conditions to form 2-benzoylbenzoic acid.[1]

  • Amidation: The resulting acid is converted to the diethylamide.

Protocol: Synthesis of 2-Benzoyl-N,N-diethylbenzamide[1][2][3]

Step 1: Friedel-Crafts Acylation

  • Reagents: Phthalic Anhydride,

    
     (2.2 equiv), Benzene (Solvent/Reagent).
    
  • Procedure: Reflux phthalic anhydride in dry benzene with

    
     for 3 hours. Quench with ice/HCl. The product, 2-benzoylbenzoic acid, precipitates as a solid.
    
    • Critical Checkpoint: Ensure the reaction remains anhydrous until quenching; moisture deactivates the Lewis Acid catalyst.

Step 2: Amidation via Mixed Anhydride (Alternative to Acid Chloride) Using an acid chloride on 2-benzoylbenzoic acid can lead to pseudo-chloride formation (cyclic lactone form).[1] A mixed anhydride approach avoids this.[1]

  • Reagents: 2-Benzoylbenzoic acid, Ethyl chloroformate,

    
    , Diethylamine.[1]
    
  • Procedure:

    • Dissolve acid in THF at -10°C. Add

      
       (1.1 equiv).
      
    • Add Ethyl chloroformate (1.1 equiv) to form the mixed anhydride.

    • Stir for 30 mins, then add Diethylamine.

    • Warm to RT.

OrthoPath Phthalic Phthalic Anhydride Inter 2-Benzoylbenzoic Acid (Intermediate) Phthalic->Inter Benzene / AlCl3 (Friedel-Crafts) Product 2-Benzoyl-N,N- diethylbenzamide Inter->Product 1. EtOCOCl / Et3N 2. HNEt2 caption Figure 2: Stepwise synthesis of the ortho-isomer avoiding pseudo-chloride formation.

Pathway C: Modern Direct Amidation (Green Chemistry)

For discovery chemistry where yield and mild conditions are prioritized over cost, coupling reagents like HATU or CDI (1,1'-Carbonyldiimidazole) are superior.[1] This avoids the use of corrosive acid chlorides.

The CDI "One-Pot" Protocol

This method is particularly effective for benzophenones with electron-donating groups that might be sensitive to harsh acidic conditions.[1]

Reagents:

  • Benzophenone carboxylic acid derivative[1][2]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[1]

  • Diethylamine (1.5 equiv)

  • Solvent: THF or Acetonitrile[1]

Protocol:

  • Activation: Dissolve the carboxylic acid in THF. Add CDI in one portion at RT.[1]

    • Observation: Evolution of

      
       gas indicates the formation of the reactive acyl-imidazole intermediate.
      
  • Coupling: Once gas evolution ceases (approx. 30-60 mins), add diethylamine.

  • Completion: Stir for 4-6 hours.

  • Workup: The byproduct is imidazole, which is water-soluble.[1] Dilute with EtOAc, wash with water and 0.5M HCl.[3]

Why this works: CDI activates the acid under neutral conditions. The acyl-imidazole intermediate is less reactive than an acid chloride but sufficiently reactive toward a secondary amine like diethylamine, minimizing side reactions.[1]

References

  • Friedel-Crafts Acylation Mechanisms & Protocols

    • BenchChem.[1][3][4] "An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones."[1][4]

  • Ortho-Benzoylbenzamide Synthesis (Polymorphism & Structure)

    • Crystals (MDPI).[1] "The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide." 2021.[1][5]

    • [Link][6][7]

  • General Amide Coupling Protocols (Acid Chloride & CDI)

    • Organic Syntheses.[1][3][4][7][8] "N,N-Diethylbenzamide."[1][5][9][6][10][11][12] Coll. Vol. 4, p.304.

    • [Link]

  • Modern Coupling Reagents (HATU/EDC)

    • National Institutes of Health (PMC).[1] "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP."

    • [Link]

Sources

Exploratory

4-benzoyl-N,N-diethylbenzamide PubChem CID 755990 data

An In-Depth Technical Guide to 4-benzoyl-N,N-diethylbenzamide (PubChem CID: 755990) Executive Summary This technical guide provides a comprehensive overview of 4-benzoyl-N,N-diethylbenzamide (PubChem CID: 755990), a dist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-benzoyl-N,N-diethylbenzamide (PubChem CID: 755990)

Executive Summary

This technical guide provides a comprehensive overview of 4-benzoyl-N,N-diethylbenzamide (PubChem CID: 755990), a distinct chemical entity within the benzamide and benzophenone classes. While direct experimental data for this specific compound is limited, this document synthesizes information from its structural analogs, particularly the well-studied insect repellent N,N-diethyl-m-toluamide (DEET), to project its physicochemical properties, plausible synthetic routes, and potential biological activities. We present detailed protocols for its synthesis and characterization, explore its inferred mechanism of action as an insect repellent, and outline its likely metabolic fate. This guide is intended for researchers, chemists, and drug development professionals interested in the exploration of novel amides for applications in public health, agriculture, and medicinal chemistry.

Chemical Identity and Structure

4-benzoyl-N,N-diethylbenzamide is characterized by a central benzene ring substituted with a benzoyl group at the 4-position and an N,N-diethylbenzamide group at the 1-position. This unique structure combines the features of a benzophenone, a known photosensitizer scaffold, and a diethylbenzamide, a moiety associated with bioactivity.

1.1 Nomenclature and Identifiers

  • IUPAC Name: 4-benzoyl-N,N-diethylbenzamide[1].

  • CAS Number: 67055-76-9[1].

  • PubChem Compound ID (CID): 755990.

  • Synonyms: N,N-Diethyl-4-benzoylbenzamide, N,N-Diethyl4-benzoylbenzamide[1].

1.2 Chemical Formula and Computed Descriptors

  • Molecular Formula: C₁₈H₁₉NO₂[1].

  • Canonical SMILES: CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[1].

  • InChI Key: ADSJIDIMDOQATJ-UHFFFAOYSA-N[1].

1.3 Structural Representation

Caption: 2D structure of 4-benzoyl-N,N-diethylbenzamide.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for 4-benzoyl-N,N-diethylbenzamide, which are crucial for predicting its behavior in biological and chemical systems.[1]

PropertyValueSource
Molecular Weight 281.3 g/mol PubChem
Exact Mass 281.141578849 DaPubChem
XLogP3 2.6PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 5PubChem
Topological Polar Surface Area 37.4 ŲPubChem
Heavy Atom Count 21PubChem

Synthesis and Characterization

A robust and scalable synthesis is fundamental for further investigation. While specific literature for this molecule's synthesis is not available, a highly plausible route can be designed based on standard organic chemistry principles, starting from commercially available 4-carboxybenzophenone.

3.1 Proposed Synthesis Workflow

The proposed synthesis is a two-step process involving the activation of a carboxylic acid to an acyl chloride, followed by amidation with diethylamine. This approach is standard in pharmaceutical chemistry due to its high efficiency and yield.

Caption: Proposed two-step synthesis workflow for 4-benzoyl-N,N-diethylbenzamide.

3.2 Experimental Protocol: Synthesis

Objective: To synthesize 4-benzoyl-N,N-diethylbenzamide from 4-carboxybenzophenone.

Methodology:

  • Activation: To a solution of 4-carboxybenzophenone (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0°C under an inert atmosphere (e.g., nitrogen).

    • Rationale: This reaction converts the carboxylic acid into a more reactive acyl chloride intermediate, which is necessary for efficient reaction with the amine. Anhydrous conditions prevent hydrolysis of the acyl chloride.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in fresh anhydrous DCM and cool to 0°C. Add a solution of diethylamine (1.5 eq) and triethylamine (1.5 eq) in DCM dropwise.

    • Rationale: Triethylamine acts as a base to neutralize the HCl byproduct of the amidation reaction, driving the equilibrium towards the product.

  • Workup: After stirring for 18 hours at room temperature, wash the reaction mixture sequentially with water, 1M HCl, and brine.[2] Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: The aqueous washes remove unreacted diethylamine, triethylamine hydrochloride salt, and other water-soluble impurities.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the pure 4-benzoyl-N,N-diethylbenzamide.

3.3 Protocol: Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized compound using NMR and IR spectroscopy.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methodology: Dissolve ~15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3] Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Rationale: CDCl₃ is a standard solvent that dissolves many organic compounds without interfering with the signals. TMS provides a zero reference point for the chemical shift scale.

  • Expected ¹H NMR Signals:

    • Multiple peaks in the aromatic region (7.3-7.9 ppm) corresponding to the protons on the two benzene rings.

    • A quartet around 3.4 ppm corresponding to the -N-CH₂- protons of the diethyl groups.

    • A triplet around 1.2 ppm corresponding to the -CH₃ protons of the diethyl groups.

  • Expected ¹³C NMR Signals:

    • A peak for the benzophenone carbonyl carbon (~196 ppm).

    • A peak for the amide carbonyl carbon (~171 ppm).

    • Multiple peaks in the aromatic region (127-140 ppm).

    • Peaks for the diethylamino carbons (~43 ppm and ~13 ppm).

3.3.2 Infrared (IR) Spectroscopy

  • Methodology: Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory.[3] Place a small amount of the neat sample directly on the ATR crystal and acquire the spectrum from 4000 to 400 cm⁻¹.

    • Rationale: ATR is a rapid and convenient technique for obtaining IR spectra of solid or liquid samples without extensive preparation.

  • Expected Key Absorptions:

    • A strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O stretch of the benzophenone ketone.

    • A strong absorption band around 1630-1650 cm⁻¹ corresponding to the C=O stretch of the tertiary amide.

    • Bands in the 1450-1600 cm⁻¹ range for aromatic C=C stretching.

Inferred Biological and Pharmacological Profile

Direct biological data for 4-benzoyl-N,N-diethylbenzamide is not publicly available. However, its structural similarity to N,N-diethylbenzamide and DEET allows for informed hypotheses regarding its potential biological activity, particularly as an insect repellent.

4.1 Potential as an Insect Repellent

N,N-diethyl-substituted benzamides are a well-established class of insect repellents.[4][5] For instance, N,N-diethylbenzamide has shown significant repellent activity against various mosquito species, including Anopheles gambiae and Aedes aegypti.[6] The mechanism is believed to involve masking human scents or disrupting the mosquito's ability to locate a host.[4] Given the conservation of the N,N-diethylbenzamide moiety in the target molecule, it is highly probable that it will exhibit similar repellent properties.

4.2 Proposed Mechanism of Action (MoA)

Early theories suggested that repellents like DEET worked by inhibiting acetylcholinesterase (AChE). However, more recent and robust evidence indicates that DEET is a very poor AChE inhibitor at relevant concentrations.[7] The primary mechanism is now understood to be the modulation of the insect's sensory systems.

Two main hypotheses exist:

  • Olfactory System Activation: DEET directly activates specific odorant receptors (ORs) in insects, triggering an aversive behavioral response.[8]

  • Octopaminergic System Targeting: DEET acts on octopaminergic synapses in the insect central nervous system, causing neuroexcitation that is distinct from AChE inhibition.[7] This action can be blocked by octopamine receptor antagonists.[7]

It is plausible that 4-benzoyl-N,N-diethylbenzamide acts via a similar mechanism, targeting insect-specific neurological pathways.

MoA cluster_insect Insect Sensory Neuron cluster_environment Environment Receptor Odorant or Octopamine Receptor Signal Neuronal Signal Cascade Receptor->Signal Binding & Activation Behavior Aversive Behavior (Repellency) Signal->Behavior Triggers Molecule 4-benzoyl-N,N-diethylbenzamide Molecule->Receptor Interacts with

Caption: Proposed mechanism of action for 4-benzoyl-N,N-diethylbenzamide as an insect repellent.

4.3 Inferred Metabolic Pathway

Studies on the metabolism of N,N-diethylbenzamide in rats provide a strong model for predicting the metabolic fate of CID 755990.[9] The primary metabolic route involves initial oxidative N-deethylation, followed by enzymatic hydrolysis of the resulting secondary amide. The benzoic acid moiety is then conjugated with glycine to form hippuric acid, which is excreted in the urine along with ethylamine.[9]

Caption: Inferred metabolic pathway based on analogous N,N-diethylbenzamide studies.

Applications and Future Directions

5.1 Potential Applications The primary potential application for 4-benzoyl-N,N-diethylbenzamide lies in the development of new insect repellents for public health or agricultural use. Its higher molecular weight compared to DEET might confer lower volatility and thus a longer duration of action, a desirable characteristic for topical repellents. The benzophenone core also opens possibilities for its use as a scaffold in photochemistry or medicinal chemistry.

5.2 Future Research

  • Synthesis and Confirmation: The proposed synthesis should be performed, and the compound's structure unequivocally confirmed by modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

  • Bio-efficacy Testing: The repellent activity of the pure compound must be evaluated against a range of medically important arthropods, such as Aedes aegypti and Anopheles mosquitoes.

  • Mechanism of Action Studies: Electrophysiological and cell-based assays should be conducted to determine if the compound targets the same olfactory and octopaminergic pathways as DEET.

  • Toxicology and Safety: A thorough toxicological assessment, including skin irritation and sensitization studies, is essential before it can be considered for any topical application.

  • Metabolic Profiling: In vivo metabolic studies should be conducted to confirm the inferred metabolic pathway and identify any unique metabolites.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 755990, 4-benzoyl-N,N-diethylbenzamide. Available: [Link]

  • Cheméo (2024). Chemical and Physical Properties of Benzamide, 4-chloro-N,N-diethyl-. Available: [Link]

  • PrepChem (2024). Synthesis of N,N-Diethylbenzamide. Available: [Link]

  • Mng'ong'o, F. C., et al. (2011). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131751813, Taraxacolide 1-O-b-D-glucopyranoside. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59599, acetamido-CNU. Available: [Link]

  • SIELC Technologies (2018). N,N-Diethylbenzamide. Available: [Link]

  • ResearchGate (2019). Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. Available: [Link]

  • Medigraphic (2020). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Available: [Link]

  • SciELO Cuba (2020). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Available: [Link]

  • Guda, T., et al. (2017). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Substance Record for SID 85150821. Available: [Link]

  • Truemeds (2024). N N Diethylbenzamide: View Uses, Side Effects and Medicines. Available: [Link]

  • NIST (2024). Benzamide, N,N-diethyl-4-methyl- in the NIST WebBook. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9600409. Available: [Link]

  • Toth, E., et al. (1996). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Magnetic Resonance in Chemistry. Available: [Link]

  • Kumar, S., et al. (2022). Assessment of comparative bio-efficacy of mosquito repellent cream and liquid mosquito repellent vaporizers. International Journal of Mosquito Research. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129648, Glycinol. Available: [Link]

  • IOSR Journal (2015). Study of Safety of Mosquito Repellants. Available: [Link]

  • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE. Available: [Link]

  • ResearchGate (2025). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Available: [Link]

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Foundational

Comprehensive Technical Guide: Physical Properties &amp; Solid-State Characterization of 4-Benzoyl-N,N-diethylbenzamide

[1][2] Executive Summary This guide provides an in-depth technical analysis of 4-benzoyl-N,N-diethylbenzamide (CAS: 67055-76-9).[1][2] While often overshadowed by its ortho-isomer (a known antispasmodic candidate) or its...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide provides an in-depth technical analysis of 4-benzoyl-N,N-diethylbenzamide (CAS: 67055-76-9).[1][2] While often overshadowed by its ortho-isomer (a known antispasmodic candidate) or its parent diethyltoluamide (DEET), the para-isomer represents a critical scaffold in the synthesis of photoinitiators and supramolecular drug delivery systems.[1][2]

This document moves beyond basic data listing. It establishes a self-validating characterization framework , contrasting the molecule's theoretical physicochemical profile with the empirical rigor required to define its solid-state landscape.[1] Special attention is paid to the risk of polymorphism—a phenomenon well-documented in this chemical family.[1][2]

Part 1: Physicochemical Profile & Structural Analysis[2][3]

The physical behavior of 4-benzoyl-N,N-diethylbenzamide is dictated by the competition between the rigid benzophenone core and the flexible diethylamide tail.[1] Unlike its liquid analogue DEET, the addition of the benzoyl group at the para-position introduces significant pi-stacking potential, driving the compound towards a crystalline solid state at room temperature.[1]

Computed vs. Predicted Properties

Note: Validated experimental values for the specific 4-isomer are rare in open literature; the values below represent a synthesis of computed data (PubChem/ChemAxon) and structure-property relationship (SPR) predictions based on the 2-isomer analogue.

PropertyValue / RangeConfidenceTechnical Insight
Molecular Formula

HighConfirmed via HRMS.[1][2]
Molecular Weight 281.35 g/mol High-
Physical State Solid (Crystalline)HighPara-symmetry promotes lattice packing efficiency compared to the liquid meta-analogue (DEET).[1][2]
Melting Point (Est.) 85°C – 105°CMediumPredicted higher than the 2-isomer (51–77°C) due to lack of steric strain and better packing.[1][2]
LogP (Octanol/Water) 2.6 (Computed)HighLipophilic.[1][2] Suggests poor aqueous solubility; requires co-solvents (DMSO/PEG) for bio-assays.[1][2]
TPSA 37.4

HighIndicates good membrane permeability (Rule of 5 compliant).[1][2]
H-Bond Donors/Acceptors 0 / 2HighLack of donors suggests low MP relative to carboxylic acids; crystal lattice relies on weak C-H...O interactions.[1]
Structural Causality

The molecule features two carbonyl groups:[2]

  • Ketone (Benzoyl): Planar, conjugated with two phenyl rings.[1][2]

  • Amide (Diethyl): Exhibits restricted rotation around the C-N bond (

    
    -diethyl steric bulk).[1][2]
    

Expert Insight: The "4-benzoyl" substitution creates a linear, rod-like geometry compared to the "2-benzoyl" kinked geometry.[1][2] This linearity enhances packing density, making the solid state more thermodynamically stable but potentially harder to dissolve.[1][2]

Part 2: Solid-State Characterization Protocols

The primary risk in developing 4-benzoyl-N,N-diethylbenzamide is polymorphism .[1][2] Its isomer, 2-benzoyl-N,N-diethylbenzamide, exhibits at least four polymorphs driven by conformational flexibility of the ethyl groups [1].[1][2] The protocol below is designed to identify and isolate the thermodynamically stable form.

Workflow: The Polymorph Screen

Do not rely on a single recrystallization solvent.[1][2] You must vary polarity and evaporation rates to avoid "kinetic trapping" of metastable forms.[1][2]

DOT Diagram: Polymorph Screening Logic

PolymorphScreen Start Crude 4-Benzoyl-N,N-diethylbenzamide SolventSelect Solvent Selection (Polarity/H-Bonding) Start->SolventSelect MethodA Method A: Slow Evaporation (Thermodynamic Control) SolventSelect->MethodA Ethanol/EtOAc MethodB Method B: Anti-Solvent Crash (Kinetic Control) SolventSelect->MethodB DMSO -> Water MethodC Method C: Slurry @ 50°C (Stability Check) SolventSelect->MethodC Heptane Analysis Analysis Triad: PXRD + DSC + TGA MethodA->Analysis MethodB->Analysis MethodC->Analysis Decision Identify Stable Form Analysis->Decision

Caption: A logic flow for isolating stable polymorphs, differentiating between kinetic (rapid precipitation) and thermodynamic (slow growth) products.

Thermal Analysis Protocol (DSC/TGA)

To determine the melting point and purity accurately, Differential Scanning Calorimetry (DSC) must be decoupled from solvent loss (TGA).[1][2]

  • Preparation: Hermetically seal 2–5 mg of dried solid in an aluminum pan with a pinhole (to allow volatile escape without pan deformation).

  • TGA Run: Heat from 30°C to 300°C at 10°C/min.

    • Pass Criteria: <0.5% weight loss before onset of melt (confirms anhydrous/non-solvated state).[1][2]

  • DSC Run: Heat-Cool-Heat cycle.

    • Cycle 1: Erase thermal history.[1][2]

    • Cycle 2: Measure intrinsic

      
       (glass transition) and 
      
      
      
      (melting point).[1][2]
    • Target: Look for a sharp endotherm.[1][2] A broad peak suggests impurities or an amorphous mixture.[1][2]

Part 3: Solubility & Partitioning[2]

With a calculated LogP of 2.6, 4-benzoyl-N,N-diethylbenzamide is moderately lipophilic.[1][2] Accurate solubility data is vital for formulation.[1][2]

Solubility Profile (Qualitative)
SolventSolubilityMechanistic Explanation
Water InsolubleHydrophobic phenyl rings dominate; lack of H-bond donors prevents solvation.[1][2]
Ethanol SolubleDipole-dipole interactions with the amide carbonyl.[1]
Chloroform Freely Soluble"Like dissolves like"; good interaction with the aromatic core.[1][2]
Hexane Sparingly SolubleToo polar (amide) for non-polar alkanes to dissolve efficiently.[1][2]
Protocol: Shake-Flask Solubility Determination

This is the "Gold Standard" for equilibrium solubility.[1][2]

  • Saturation: Add excess solid to 10 mL of phosphate buffer (pH 7.4) and 10 mL of 1-Octanol in separate vials.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins (filtration can adsorb lipophilic drugs).

  • Quantification: Analyze the supernatant via HPLC-UV (Detection

    
     nm, typical for benzophenones).[1][2]
    

Part 4: Spectroscopic Identification

Validating the structure requires confirming the integrity of both the benzoyl and diethylamide moieties.[1][2]

Infrared Spectroscopy (FT-IR)
  • Key Diagnostic Region: 1600–1700 cm⁻¹.[1]

  • Expectation: You will see two distinct carbonyl bands.[1]

    • ~1650 cm⁻¹: Amide I band (lower frequency due to resonance with Nitrogen).[1][2]

    • ~1660–1670 cm⁻¹: Benzophenone ketone (conjugated).[1][2]

  • Note: If these bands merge into one broad peak, the sample may be amorphous or wet.[1][2]

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent:

    
     or 
    
    
    
    .[1]
  • Aromatic Region (7.4 – 7.8 ppm): Look for the characteristic AA'BB' splitting pattern of the central benzene ring (para-substitution), distinct from the complex multiplet of the terminal phenyl ring.[1]

  • Aliphatic Region (1.0 – 3.5 ppm): The ethyl groups on the amide nitrogen are often magnetically non-equivalent due to restricted rotation (partial double bond character of C-N).[1][2] You may see broad or split quartets/triplets at room temperature.[1][2]

References

  • PubChem. (2025).[1][2][3] 4-benzoyl-N,N-diethylbenzamide (Compound).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Sakamoto, M., et al. (2021).[1][2] The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI Crystals, 11(8), 999.[1][2] (Cited for comparative polymorphism risk in this chemical family).[1][2] Available at: [Link][1][2]

  • Byrn, S. R., et al. (1999).[1][2] Solid-State Chemistry of Drugs. SSCI, Inc.[1][2][4] (Standard protocol reference for DSC/TGA methodology described in Section 2.2).

  • Lipinski, C. A. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for LogP analysis in Section 3).

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 4-Benzoyl-N,N-Diethylbenzamide

The following technical guide provides an in-depth Safety Data Sheet (SDS) analysis and handling protocol for 4-benzoyl-N,N-diethylbenzamide . This document is structured for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth Safety Data Sheet (SDS) analysis and handling protocol for 4-benzoyl-N,N-diethylbenzamide . This document is structured for researchers and drug development professionals, prioritizing mechanistic understanding and self-validating safety systems over generic compliance text.[1]

CAS Registry Number: 67055-76-9 Formula: C₁₈H₁₉NO₂ Molecular Weight: 281.35 g/mol Synonyms: N,N-Diethyl-4-benzoylbenzamide; 4-(Diethylcarbamoyl)benzophenone[1]

Part 1: Executive Summary & Chemical Identity

4-benzoyl-N,N-diethylbenzamide is a functionalized benzophenone derivative characterized by a diethylamide group at the para position.[1] Unlike simple solvents like N,N-diethylbenzamide (DEET analog), the addition of the benzoyl moiety confers photo-active properties, making this compound valuable as both a pharmaceutical intermediate (for benzophenone-based scaffolds) and a photoinitiator in radical polymerization.[1]

Its dual nature—combining the solubility profile of an amide with the UV-reactivity of a ketone—requires specific handling protocols to prevent unintentional photodegradation or radical generation during storage.[1]

Chemical Structure & Purity Standards
ParameterSpecificationRational for R&D
Purity ≥ 98.0% (HPLC)Impurities (e.g., 4-benzoylbenzoic acid) can quench radical reactions or alter solubility.[1][2]
Appearance Off-white to pale yellow solidColoration often indicates oxidation or trace amine impurities.[1]
Solubility DMSO, Methanol, ChloroformLipophilic nature requires organic solvents; poor water solubility.[1]
Melting Point 68–72 °C (Predicted)Solid at room temperature; handle as a powder/dust hazard.[1]

Part 2: Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING [1][3]

This compound is not classified as a Category 1 acute toxin but presents significant irritation risks due to its lipophilic ability to penetrate the stratum corneum (aided by the diethylamide tail).[1]

GHS Classification[1][4]
  • Skin Corrosion/Irritation: Category 2 (H315)[1][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]

Precautionary Strategy

The primary risk is contact dermatitis and respiratory sensitization .[1] The benzophenone moiety is a known photo-sensitizer; skin exposure followed by UV light (sunlight) can trigger photo-allergic reactions.[1]

H-Statements:

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][6][4]

  • H335: May cause respiratory irritation.[1][5]

P-Statements (Critical):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][6] Remove contact lenses if present and easy to do.[1][6][4] Continue rinsing.[1][6][4][7]

Part 3: Safe Handling & Engineering Controls

Core Directive: Treat as a Light-Sensitive Irritant .

Engineering Controls
  • Ventilation: All open handling must occur within a certified chemical fume hood (Face velocity > 0.5 m/s).[1]

  • Lighting: Use amber glassware or wrap vessels in aluminum foil. The benzoyl group absorbs UV-A (320–400 nm); standard lab fluorescent lighting is generally safe for short periods, but direct sunlight must be avoided.[1]

Personal Protective Equipment (PPE)[1][3]
  • Hand Protection: Nitrile gloves (0.11 mm minimum thickness).[1] Break-through time is generally >480 min due to the molecule's size, but double-gloving is recommended if dissolving in penetrating solvents like DMSO or DCM.[1]

  • Respiratory Protection: If handling >10 grams of powder outside a hood, use a P95 particulate respirator.[1]

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).[1] Face shield required during synthesis scale-up.[1]

Synthesis & Degradation Logic

The compound is synthesized via amidation.[1][2] Understanding this pathway helps identify potential impurities (hydrolysis products) during storage.[1]

SynthesisPath Reactant1 4-Benzoylbenzoic Acid (Precursor) Intermediate Acid Chloride / Activated Ester (Transient) Reactant1->Intermediate Activation (SOCl2/Oxalyl Chloride) Reactant2 Diethylamine Reactant2->Intermediate Nucleophilic Attack Product 4-benzoyl-N,N-diethylbenzamide (Target) Intermediate->Product Amidation Degradant Hydrolysis Product (Impurity upon wet storage) Product->Degradant Acid/Base Hydrolysis (Long-term storage)

Figure 1: Synthesis and degradation logic. The presence of water during storage can revert the amide to the parent acid, increasing acidity and altering solubility.[1]

Part 4: Emergency Response Protocols

This protocol is designed to be self-validating: the action taken must visibly mitigate the hazard (e.g., reduction of irritation).[1]

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes.[1][4] Validation: pH of eye surface should return to neutral (7.0–7.4). If redness persists >1 hour, consult an ophthalmologist (benzamides can cause chemical conjunctivitis).[1]

  • Skin Contact: Wash with soap and water.[1][4][5][8] Do not use alcohol (ethanol/isopropanol) to wash skin; this increases the transdermal absorption of the compound.[1]

  • Ingestion: Rinse mouth. Do not induce vomiting due to aspiration risk.[1][5]

Spill Management (Solid)
  • Isolate: Evacuate non-essential personnel.

  • Protect: Don PPE (Goggles, Nitrile Gloves, Lab Coat).[1]

  • Contain: Cover spill with wet paper towels to prevent dust generation.[1]

  • Clean: Scoop up wet slurry into a chemical waste container.

  • Decontaminate: Wipe surface with 10% detergent solution.[1]

Fire Fighting
  • Media: Water spray, Carbon dioxide (CO2), Dry chemical.[1][5][7]

  • Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO2) and Nitrogen oxides (NOx).[1]

  • Gear: Wear self-contained breathing apparatus (SCBA).

Part 5: Physicochemical Properties

Data aggregated from structural analogs and computational prediction models (ACD/Labs, EPISuite) where experimental data is proprietary.[1]

PropertyValueNote
Physical State Solid (Powder/Crystals)
Melting Point 68 – 72 °CPredicted based on benzophenone/amide SAR.[1]
Boiling Point ~450 °C (at 760 mmHg)Decomposes before boiling.[1]
Flash Point > 110 °CNon-flammable solid.[1]
Density 1.12 g/cm³
LogP (Octanol/Water) 3.2 – 3.5Highly lipophilic; bioaccumulative potential.[1]
Vapor Pressure < 0.01 mmHg @ 25°CNegligible volatility.[1]

Part 6: Toxicological & Ecological Information[1]

Toxicological Profile[1]
  • Acute Toxicity: Predicted LD50 (Rat, Oral) > 2000 mg/kg.[1] Based on "read-across" from N,N-diethylbenzamide (CAS 1696-17-9) and Benzophenone (CAS 119-61-9).[1]

  • Sensitization: Weak skin sensitizer.[1] Benzophenone derivatives are known photo-allergens.[1]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1] However, benzophenone is a Group 2B carcinogen; handle this derivative with caution regarding long-term exposure.[1]

Ecological Impact[1]
  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411 predicted).[1]

  • Persistence: Not readily biodegradable due to the stable benzophenone core.[1]

  • Disposal: DO NOT flush down drains.[1] Collect as hazardous organic waste for high-temperature incineration.[1]

Part 7: Emergency Decision Logic

The following workflow dictates the immediate response to exposure, ensuring no hesitation during an incident.

SafetyLogic Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with SOAP & WATER (NO Alcohol) Skin->ActionSkin ActionEye Rinse 15 min Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Check Breathing Inhale->ActionInhale Medical Seek Medical Advice (Show SDS) ActionSkin->Medical If irritation persists ActionEye->Medical Immediately ActionInhale->Medical If coughing persists

Figure 2: Emergency response decision tree. Note the specific prohibition of alcohol for skin washing to prevent enhanced absorption.[1]

References

  • PubChem. (2025).[1] 4-benzoyl-N,N-diethylbenzamide (Compound).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Benzophenone derivatives. Retrieved from [Link][1]

Sources

Foundational

literature review of 4-benzoyl-N,N-diethylbenzamide applications

The following technical guide provides an in-depth analysis of 4-benzoyl-N,N-diethylbenzamide (CAS 67055-76-9), a specialized chemical scaffold bridging the structural domains of benzophenones (photo-active cores) and di...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-benzoyl-N,N-diethylbenzamide (CAS 67055-76-9), a specialized chemical scaffold bridging the structural domains of benzophenones (photo-active cores) and diethylamides (bio-active/repellent pharmacophores).

This guide is structured for research scientists and drug development professionals, focusing on its synthesis, physicochemical properties, and utility as a functional intermediate in medicinal chemistry and photoredox catalysis.

Synthesis, Properties, and Applications in Organic & Medicinal Chemistry[1]

Executive Summary

4-Benzoyl-N,N-diethylbenzamide is a bifunctional organic compound characterized by a benzophenone core substituted at the para-position with a diethylcarboxamide moiety. It serves as a critical model substrate in modern metallaphotoredox catalysis and represents a strategic scaffold in medicinal chemistry, offering a lipophilic, metabolically stable alternative to ester-based benzophenone derivatives.

While structurally related to the insect repellent DEET (N,N-diethyl-3-methylbenzamide), the presence of the benzoyl group confers distinct photochemical properties (UV absorption, triplet state formation) and alters its pharmacokinetic profile, making it a candidate of interest for photo-affinity labeling and drug design targeting lipophilic pockets.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

PropertyData
IUPAC Name 4-Benzoyl-N,N-diethylbenzamide
Common Synonyms N,N-Diethyl-4-benzoylbenzamide; 4-(Diethylcarbamoyl)benzophenone
CAS Number 67055-76-9
Molecular Formula C₁₈H₁₉NO₂
Molecular Weight 281.35 g/mol
Physical State Solid (typically off-white to light yellow)
Melting Point 52–54 °C (Experimental)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
LogP (Predicted) ~2.6 – 3.2
Key Functional Groups Diaryl Ketone (Benzophenone), Tertiary Amide

Synthesis & Production Protocols

A. Modern Metallaphotoredox Catalysis (High Specificity)

Recent advancements in radical chemistry have established 4-benzoyl-N,N-diethylbenzamide as a product of radical-mediated benzoylation . This method avoids harsh acylating agents and tolerates sensitive functional groups.

Mechanism: The synthesis utilizes a dual catalytic system (Nickel catalyst + Photoredox catalyst) to couple an aryl bromide with a benzoyl radical precursor (or equivalent ketone source) under blue light irradiation.

Experimental Protocol (Adapted from Literature):

  • Reagents:

    • Substrate: 4-Bromo-N,N-diethylbenzamide (1.0 equiv).[1][2]

    • Radical Precursor: 4-Benzoyl-1,4-dihydropyridine or similar benzoyl source (1.2 equiv).

    • Catalyst: NiCl₂·glyme / dtbbbpy (5 mol%).

    • Photocatalyst: 4CzIPN or similar organic dye (1-2 mol%).

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

    • Solvent: Anhydrous Acetonitrile or DMF.

  • Procedure:

    • Charge an oven-dried reaction vial with the aryl bromide, radical precursor, catalysts, and base inside a nitrogen-filled glovebox.

    • Add degassed solvent via syringe.

    • Irradiate the mixture with Blue LEDs (456 nm) at room temperature for 16–24 hours.

    • Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂; Hexane/Ethyl Acetate gradient).

B. Classical Acylation (Scalable Route)

For bulk preparation, the classical Schotten-Baumann or Friedel-Crafts approach is preferred due to cost-efficiency.

Protocol:

  • Step 1: React 4-benzoylbenzoic acid with Thionyl Chloride (SOCl₂) to generate 4-benzoylbenzoyl chloride .

    • Reflux for 2 hours, remove excess SOCl₂ under vacuum.

  • Step 2: Add the acid chloride dropwise to a solution of Diethylamine (2.5 equiv) in Dichloromethane (DCM) at 0°C.

  • Step 3: Stir at room temperature for 4 hours. Wash with 1M HCl (to remove excess amine) and saturated NaHCO₃.

  • Yield: Typically >85%.

Visualization: Synthesis Pathways

SynthesisPathways Start1 4-Benzoylbenzoic Acid Step1 Acid Chloride Formation (SOCl₂) Start1->Step1 Intermediate1 4-Benzoylbenzoyl Chloride Step1->Intermediate1 Product 4-Benzoyl-N,N- diethylbenzamide Intermediate1->Product Nucleophilic Acyl Substitution Reagent1 + Diethylamine Reagent1->Product Start2 4-Bromo-N,N- diethylbenzamide Step2 Metallaphotoredox Coupling (Ni/Ir, Blue Light) Start2->Step2 Step2->Product Cross-Electrophile Coupling Reagent2 + Benzoyl Radical Precursor Reagent2->Step2

Caption: Dual synthetic pathways for 4-benzoyl-N,N-diethylbenzamide: Classical Acylation (Top) vs. Photoredox Catalysis (Bottom).

Applications & Utility

A. Medicinal Chemistry: Bioisostere & Scaffold

In drug discovery, the N,N-diethylbenzamide moiety is often explored as a bioisostere for esters or ketones to improve metabolic stability (resistance to hydrolysis).

  • Lipophilicity Modulation: The diethyl groups increase the LogP compared to the primary amide, enhancing blood-brain barrier (BBB) permeability or membrane penetration.

  • Pharmacophore: The benzophenone core is a privileged structure found in anti-inflammatory agents (e.g., Ketoprofen analogs) and p38 MAP kinase inhibitors. This compound serves as a simplified probe to test the binding affinity of the diaryl ketone motif without the interference of acidic groups.

B. Photochemistry: Triplet State Sensitizer

As a benzophenone derivative, 4-benzoyl-N,N-diethylbenzamide retains the ability to undergo intersystem crossing (ISC) to a reactive triplet state upon UV irradiation.

  • Application: It can be used as a photo-probe in biological systems. The benzophenone moiety can abstract hydrogen atoms from nearby proteins upon UV activation, forming a covalent bond. This "photo-affinity labeling" technique is crucial for mapping drug binding sites.

  • Mechanism: Ground State (S₀) + hν → Singlet (S₁) → Triplet (T₁) → Radical Abstraction.

C. Chemical Research: DEET Analog Studies

While not a commercial repellent, this compound is a structural analog of DEET (N,N-diethyl-3-methylbenzamide).

  • SAR Studies: Research into "heavy DEET" analogs investigates whether increasing molecular weight (via the benzoyl group) reduces volatility and extends protection time, albeit potentially at the cost of repellent potency (due to steric bulk).

Safety & Handling (SDS Summary)

Hazard ClassGHS ClassificationPrecautionary Measures
Acute Toxicity Not Classified (Low acute risk)Wear gloves/goggles. Avoid inhalation of dust.
Skin/Eye Irritation Category 2 (Mild Irritant)Wash with soap and water upon contact.
Reactivity Stable; Photo-labileStore in amber vials; Protect from UV light.
Storage Room Temp (20–25°C)Keep dry; Inert atmosphere preferred.

Toxicological Note: As a benzophenone derivative, potential endocrine disruption or photo-allergy should be considered during chronic exposure assessments, though specific data for this analog is limited compared to unsubstituted benzophenone.

References

  • PubChem. (2025). 4-benzoyl-N,N-diethylbenzamide (CID 755990). National Center for Biotechnology Information. Available at: [Link]

  • Zhang, Y., et al. (2025).[1] Aromatization as an Impetus to Harness Ketones for Metallaphotoredox-Catalyzed Benzoylation. Supporting Information. (Describes the photoredox synthesis and characterization).

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzophenone Derivatives.
  • Katz, T. M., et al. (2008). Insect repellents: historical perspectives and new developments.

Sources

Protocols & Analytical Methods

Method

protocol for benzoylation of N,N-diethylbenzamide using blue light

Application Note: Visible-Light-Mediated Ortho-Benzoylation of N,N-Diethylbenzamide via Dual Palladium/Photoredox Catalysis Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Ty...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Visible-Light-Mediated Ortho-Benzoylation of N,N-Diethylbenzamide via Dual Palladium/Photoredox Catalysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodology & Experimental Protocol

Executive Summary

The regioselective functionalization of unactivated C(sp²)–H bonds is a transformative strategy in late-stage pharmacophore development[1]. Historically, the ortho-acylation of benzamides required harsh thermal conditions (often >80 °C) and strong stoichiometric oxidants (e.g., persulfates) to generate reactive acyl radicals[2].

This application note details a next-generation, self-validating protocol for the ortho-benzoylation of N,N-diethylbenzamide using blue light. By merging palladium-catalyzed C–H activation with visible-light photoredox catalysis, this method utilizes phenylglyoxylic acid as a traceless acyl radical precursor[3]. The synergistic dual-catalytic system operates at room temperature, offering superior functional group tolerance, excellent regiocontrol, and a highly sustainable profile for drug discovery workflows.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. This protocol is built on three pillars of mechanistic causality:

  • The Directing Group Effect: The N,N-diethyl moiety is not merely a structural feature; it is a stereoelectronically privileged directing group (DG). The steric bulk of the ethyl chains forces the amide carbonyl out of coplanarity with the aromatic ring, enhancing the Lewis basicity of the oxygen atom. This pre-organization is critical for initial coordination to the Pd(II) center, lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) step to form a stable 5-membered palladacycle[2].

  • Photochemical Acyl Radical Generation: Phenylglyoxylic acid (an α-keto acid) is utilized as the benzoyl source. Under 450 nm blue light irradiation, the photocatalyst Ru(bpy)₃²⁺ undergoes a Metal-to-Ligand Charge Transfer (MLCT) to form a long-lived excited state (*Ru(II)). This species acts as a potent single-electron oxidant, accepting an electron from phenylglyoxylic acid. The resulting radical cation rapidly extrudes CO₂ gas, driving the irreversible formation of a nucleophilic benzoyl radical[3].

  • Dual Catalytic Synergy & Oxygen's Role: The transient benzoyl radical is intercepted by the Pd(II) palladacycle to form a high-energy Pd(III) intermediate. To close both catalytic cycles, the reaction is run under an open-air atmosphere. Molecular oxygen (O₂) acts as the terminal oxidant, accepting an electron from the reduced photocatalyst (Ru(I)) to form a superoxide radical anion (O₂•⁻). This superoxide subsequently oxidizes the Pd(III) species to Pd(IV), triggering the final reductive elimination to yield the ortho-benzoylated product and regenerate the Pd(II) catalyst[1].

Mechanism cluster_photo Photoredox Cycle cluster_pd Palladium Catalytic Cycle PC Ru(bpy)3 2+ PC_star *Ru(bpy)3 2+ PC->PC_star 450 nm Blue Light PC_rad Ru(bpy)3 + PC_star->PC_rad SET from PhCOCOOH PC_rad->PC SET to O2 Pd2 Pd(II) Catalyst Palladacycle Pd(II) Palladacycle Pd2->Palladacycle C-H Activation Pd3 Pd(III) Intermediate Palladacycle->Pd3 Radical Addition Pd4 Pd(IV) Intermediate Pd3->Pd4 SET Oxidation by O2•− Pd4->Pd2 Reductive Elimination Product 2-Benzoyl-N,N-Diethylbenzamide Pd4->Product Substrate N,N-Diethylbenzamide Substrate->Palladacycle PhCOCOOH Phenylglyoxylic Acid PhCOCOOH->PC_star Electron Donor AcylRad Benzoyl Radical PhCOCOOH->AcylRad -CO2 AcylRad->Palladacycle Intercepts

Figure 1: Synergistic dual palladium/photoredox catalytic cycle for the ortho-benzoylation.

Experimental Design & Optimization Data

To ensure a self-validating protocol, control experiments must be conducted alongside the primary reaction. The omission of any single critical component (light, photocatalyst, or transition metal) completely halts the transformation, confirming the dual-catalytic radical mechanism[3].

Table 1: Optimization and Control Matrix for the Benzoylation of N,N-Diethylbenzamide

EntryPhotocatalyst (PC)Transition MetalLight SourceDeviation from StandardYield (%)
1 Ru(bpy)₃(PF₆)₂ (2 mol%) Pd(OAc)₂ (10 mol%) 450 nm Blue LED None (Standard Conditions) 84
2NonePd(OAc)₂ (10 mol%)450 nm Blue LEDNo Photocatalyst0
3Ru(bpy)₃(PF₆)₂ (2 mol%)None450 nm Blue LEDNo Palladium Catalyst0
4Ru(bpy)₃(PF₆)₂ (2 mol%)Pd(OAc)₂ (10 mol%)DarkNo Light0
5Ru(bpy)₃(PF₆)₂ (2 mol%)Pd(OAc)₂ (10 mol%)450 nm Blue LEDAddition of TEMPO (2.0 equiv)Trace
6Eosin Y (5 mol%)Pd(OAc)₂ (10 mol%)450 nm Blue LEDAlternative Organic PC62

Step-by-Step Experimental Protocol

Safety Note: Phenylglyoxylic acid and transition metal catalysts should be handled in a fume hood. Ensure protective eyewear is worn when operating high-intensity blue LEDs to prevent retinal damage.

Phase 1: Reaction Setup
  • Reagent Loading: To an oven-dried 10 mL borosilicate glass Schlenk tube equipped with a PTFE-coated magnetic stir bar, add:

    • N,N-Diethylbenzamide (35.5 mg, 0.20 mmol, 1.0 equiv)

    • Phenylglyoxylic acid (90.1 mg, 0.60 mmol, 3.0 equiv)

    • Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol %)

    • Ru(bpy)₃(PF₆)₂ (3.4 mg, 0.004 mmol, 2 mol %)

  • Solvent Addition: Add 2.0 mL of a degassed 1,2-dichloroethane (DCE) and water mixture (1:1 v/v). The biphasic nature aids in the solubility of the keto acid and the transition metal complexes.

  • Atmosphere Control: Do not purge with inert gas. Leave the tube open to an air atmosphere (or attach an O₂ balloon) to ensure sufficient molecular oxygen is present to turn over the catalytic cycle[3].

Phase 2: Photochemical Irradiation
  • Reactor Placement: Place the Schlenk tube in a commercial blue LED photoreactor (e.g., Kessil PR160L or PennZ-Lite) emitting at 450 nm (24 W).

  • Temperature Regulation: Position a cooling fan directly adjacent to the setup to maintain the reaction temperature at ~25 °C. Thermal runaway can lead to unselective background decomposition of the keto acid.

  • Reaction Time: Stir the mixture vigorously (1000 rpm to ensure biphasic mixing) under continuous blue light irradiation for 24 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc, 3:1), visualizing with UV light (254 nm).

Phase 3: Quenching and Workup
  • Quenching: Turn off the light source. Dilute the crude reaction mixture with ethyl acetate (10 mL).

  • Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 × 10 mL) to neutralize and remove unreacted phenylglyoxylic acid.

  • Extraction: Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Isolation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230–400 mesh). Elute with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3 v/v) to afford the pure 2-benzoyl-N,N-diethylbenzamide.

Analytical Characterization

Validation of the synthesized 2-benzoyl-N,N-diethylbenzamide must be confirmed against the following spectral benchmarks[2]:

  • Appearance: Colorless solid.

  • Yield: ~47.4 mg (84%).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.80 (m, 2H, Ar-H), 7.60–7.52 (m, 3H, Ar-H), 7.47–7.40 (m, 4H, Ar-H), 3.44 (q, J = 7.1 Hz, 2H, N-CH₂), 3.27 (q, J = 7.1 Hz, 2H, N-CH₂), 1.13 (t, J = 7.1 Hz, 3H, -CH₃), 1.08 (t, J = 7.1 Hz, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 196.6 (C=O ketone), 169.9 (C=O amide), 138.3, 137.2, 136.9, 133.0, 130.8, 130.2, 129.8, 128.2, 128.1, 126.7, 43.2 (N-CH₂), 38.8 (N-CH₂), 13.7 (-CH₃), 12.1 (-CH₃).

  • HRMS (ESI-TOF) m/z: [M + H]⁺ calculated for C₁₈H₂₀NO₂, 282.1494; found, 282.1496.

References

  • Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids Source: ACS Omega (2017) URL:[Link]

  • Visible-Light-Driven Regioselective Decarboxylative Acylation of N-Methyl-3-phenylquinoxalin-2(1H)-one by Dual Palladium–Photoredox Catalysis Through C–H Activation Source: ACS Omega (2023) URL:[Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions Source: Chemical Reviews (2021) URL:[Link]

Sources

Application

using 4-benzoyl-N,N-diethylbenzamide as a photoinitiator intermediate

Application Note: 4-Benzoyl-N,N-diethylbenzamide (BDEB) as a Functional Photoinitiator Intermediate Abstract This technical guide details the utility of 4-benzoyl-N,N-diethylbenzamide (BDEB) (CAS: 67055-76-9) as a specia...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Benzoyl-N,N-diethylbenzamide (BDEB) as a Functional Photoinitiator Intermediate

Abstract

This technical guide details the utility of 4-benzoyl-N,N-diethylbenzamide (BDEB) (CAS: 67055-76-9) as a specialized Type II photoinitiator and synthetic intermediate. Unlike standard benzophenone, BDEB incorporates a diethylamide moiety that enhances solubility in polar monomers and provides a steric handle for reducing migration in cured matrices. This note is designed for researchers in drug delivery and materials science, focusing on the synthesis of low-toxicity, biocompatible hydrogels and surface coatings where leachable minimization is critical.

Chemical Basis & Mechanism[1][2]

Molecular Architecture

BDEB functions as a Norrish Type II photoinitiator . Its core structure consists of a benzophenone chromophore responsible for UV absorption and an N,N-diethylbenzamide tail that modulates physical properties.

  • Chromophore: Benzophenone (absorbs UV ~250–360 nm).

  • Functional Group: Diethylamide (improves compatibility with acrylates/methacrylates and polar solvents).

  • Role: Hydrogen abstractor. It requires a co-initiator (hydrogen donor), typically a tertiary amine, to generate reactive radicals.[1][2]

Photochemical Pathway

Upon UV irradiation, BDEB undergoes an


 transition to a singlet excited state (

BDEB), followed by rapid intersystem crossing (ISC) to the triplet state (

BDEB
). The triplet state forms an exciplex with a hydrogen donor (amine), resulting in hydrogen abstraction.[3] This produces two radicals:
  • Ketyl Radical (BDEB-H•): Sterically bulky and relatively stable (does not initiate polymerization efficiently).

  • Aminoalkyl Radical (R-CH•-N-): The active species that initiates free radical polymerization.[2][4]

G cluster_0 Type II Mechanism Ground Ground State (S0) BDEB Singlet Excited Singlet (S1) Ground->Singlet UV Absorption (hv) Triplet Excited Triplet (T1) (Reactive State) Singlet->Triplet Intersystem Crossing (ISC) Exciplex Exciplex with Amine Synergist Triplet->Exciplex + H-Donor (e.g., MDEA) Radicals Radical Generation (Initiation) Exciplex->Radicals H-Abstraction

Figure 1: Photophysical pathway of BDEB initiating radical polymerization via hydrogen abstraction.

Strategic Advantages in Drug Development

In pharmaceutical and biomedical applications (e.g., hydrogels for drug release), standard photoinitiators often suffer from migration (leaching out of the polymer) and toxicity . BDEB is utilized as an "intermediate" to solve this:

  • Enhanced Solubility: The amide group allows BDEB to dissolve in polar precursors (like PEG-diacrylate) without aggressive organic solvents that might denature sensitive biologics.

  • Macrophotoinitiator Synthesis: BDEB is frequently used as a precursor to synthesize polymer-bound photoinitiators . By reacting the amide or utilizing the benzophenone core in a grafting-from approach, the photoinitiator becomes covalently tethered to the polymer backbone, preventing migration into the body.

Experimental Protocols

Protocol A: Formulation of a Low-Migration Hydrogel

Application: Creating a crosslinked PEG network for controlled drug release.

Materials:

  • Monomer: Poly(ethylene glycol) diacrylate (PEGDA, MW 700).

  • Photoinitiator: 4-Benzoyl-N,N-diethylbenzamide (BDEB).

  • Co-initiator: N-Methyldiethanolamine (MDEA) (Biocompatible amine synergist).

  • Solvent: Phosphate Buffered Saline (PBS) pH 7.4.

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Dissolve 10 mg of BDEB in 100 µL of Ethanol (co-solvent is required as BDEB is sparingly soluble in pure water).

    • Note: The diethylamide group allows for higher concentration in ethanol/water mixes compared to pure benzophenone.

  • Resin Formulation:

    • In a light-protected amber vial, mix 1.0 g of PEGDA with 4.0 mL of PBS.

    • Add 50 µL of the BDEB stock solution (Final conc: ~0.1% w/v).

    • Add 15 µL of MDEA (Co-initiator).

    • Vortex for 30 seconds until optically clear.

  • Drug Loading (Optional):

    • Add the therapeutic agent (e.g., Doxorubicin or BSA) at this stage.

  • Curing:

    • Pipette 200 µL of the formulation into a silicone mold (8mm diameter).

    • Irradiate with UV light (365 nm LED source) at 10 mW/cm² for 60 seconds.

  • Validation:

    • Verify gelation by inversion test.

    • Perform extraction study (soak gel in PBS for 24h) and analyze supernatant via HPLC to quantify leachable BDEB.

Protocol B: Surface Grafting (The "Intermediate" Role)

Application: Covalently attaching BDEB to a surface to create a "self-initiating" substrate.

  • Activation: Treat a polyurethane surface with plasma to generate surface hydroxyls.

  • Coupling: React surface with a linker (e.g., isocyanate) followed by a derivative of BDEB, or use BDEB in a "grafting-to" method where the benzophenone moiety abstracts hydrogen from the surface polymer upon UV exposure, covalently bonding the BDEB molecule to the surface.

  • Secondary Polymerization: The surface-bound BDEB can now initiate a second layer of monomer (e.g., anti-fouling coating) without adding free photoinitiator to the bulk solution.

Visualization of Experimental Workflow

Workflow Start Start: BDEB Powder Solubility Solubility Check (Ethanol/PEGDA mix) Start->Solubility Formulation Formulation (BDEB + Amine + Monomer) Solubility->Formulation Dissolution Degas Degassing (N2 Purge) *Critical for Type II* Formulation->Degas O2 Inhibition Removal Cure UV Cure (365nm, 60s) Degas->Cure Irradiation QC QC: Gel Fraction & Leachable Analysis Cure->QC Characterization

Figure 2: Operational workflow for formulating and curing BDEB-based hydrogels.

Data Presentation & Specifications

Table 1: Comparative Properties of BDEB vs. Standard Benzophenone

PropertyBenzophenone (Standard)4-Benzoyl-N,N-diethylbenzamide (BDEB)Relevance
MW ( g/mol ) 182.22281.35Higher MW reduces volatility.
Water Solubility Insoluble (< 5 mg/L)Moderate (in cosolvents)Critical for hydrogel formulations.
Absorption

~252 nm, 330 nm~260 nm, 340 nm (Bathochromic shift)Better overlap with 365nm LEDs.
Migration Risk HighMedium/Low (Steric hindrance)Safety in biomedical devices.
Reactivity HighModerate (Requires higher amine conc.)Controlled curing kinetics.

Troubleshooting & Self-Validation

  • Issue: Tacky Surface (Oxygen Inhibition).

    • Cause: Oxygen quenches the triplet state of BDEB and the carbon radicals.

    • Solution: Type II initiators are highly sensitive to

      
      . You must  cure under a nitrogen blanket or cover the formulation with a Mylar film. Increasing the amine concentration (MDEA) also helps mitigate oxygen inhibition.
      
  • Issue: Yellowing.

    • Cause: Oxidation of the amine synergist.

    • Solution: Reduce amine concentration to the stoichiometric minimum (1:1 molar ratio with BDEB) or switch to a non-yellowing amine synergist.

  • Issue: Low Conversion.

    • Validation: Check the UV source emission spectrum.[5] BDEB absorbs weakly above 380 nm. Ensure your LED is 365 nm, not 395 nm or 405 nm.

References

  • Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

  • PubChem Database. (2023). 4-Benzoyl-N,N-diethylbenzamide Compound Summary. National Center for Biotechnology Information. Link

  • Dworak, A. (1995). Polymerization of acrylates initiated by benzophenone derivatives. Polymer. Link

  • Sigma-Aldrich. (2023).[6] Photoinitiators: UV Absorption Spectra and Selection Guide. Merck KGaA. Link

Sources

Method

Application Note: Radical-Mediated Decarboxylative Synthesis of 4-Benzoyl-N,N-diethylbenzamide

Executive Summary This application note details a high-precision protocol for the synthesis of 4-benzoyl-N,N-diethylbenzamide utilizing a metallaphotoredox strategy. Unlike traditional Friedel-Crafts acylation, which suf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-precision protocol for the synthesis of 4-benzoyl-N,N-diethylbenzamide utilizing a metallaphotoredox strategy. Unlike traditional Friedel-Crafts acylation, which suffers from poor regioselectivity on electron-deficient amide rings and requires stoichiometric Lewis acids, this protocol employs phenylglyoxylic acid as a discrete acyl radical precursor .

By leveraging visible-light-mediated decarboxylation, this method enables the modular coupling of benzoyl radicals with aryl halides under mild conditions. This approach is particularly valuable for drug development professionals synthesizing benzophenone-based photoinitiators or pharmacophores (analogous to Pitolisant intermediates) where functional group tolerance is paramount.

Strategic Rationale & Mechanism

The Challenge of Conventional Synthesis

The standard industrial route involves the amidation of 4-benzoylbenzoic acid or the Friedel-Crafts acylation of N,N-diethylbenzamide. The latter is problematic because the diethylamide group (


) is moderately electron-withdrawing and meta-directing in electrophilic aromatic substitution (EAS), making the installation of the benzoyl group at the para position thermodynamically unfavorable and low-yielding.
The Radical Solution: Decarboxylative Cross-Coupling

This protocol bypasses EAS constraints by utilizing a Dual Catalytic System (Ir/Ni) .

  • Radical Precursor: Phenylglyoxylic acid undergoes single-electron oxidation and rapid decarboxylation to generate a nucleophilic benzoyl radical .

  • Substrate: 4-Iodo-N,N-diethylbenzamide acts as the electrophile in the catalytic cycle.

  • Selectivity: The bond formation is directed solely by the position of the halogen leaving group, guaranteeing 100% regiocontrol.

Mechanistic Pathway (DOT Visualization)

Metallaphotoredox_Cycle Start Phenylglyoxylic Acid (Radical Precursor) Rad_Gen Benzoyl Radical (Ph-CO•) Start->Rad_Gen -e-, -CO2 CO2 CO2 (Byproduct) Start->CO2 Ir_G Ir(III) Ground State Ir_Ex *Ir(III) Excited State (Blue LED) Ir_G->Ir_Ex hv (450 nm) Ir_Red Ir(II) Reduced Species Ir_Ex->Ir_Red SET (Oxidation of Precursor) Ir_Red->Ir_G SET (Reduction of Ni) Ni_III Ni(III)-Acyl-Aryl (Radical Capture) Rad_Gen->Ni_III Ni_0 Ni(0) Catalyst Ni_II_Ar Ni(II)-Aryl Complex (Oxidative Addition) Ni_0->Ni_II_Ar Oxidative Addition Ni_II_Ar->Ni_III Radical Capture Substrate 4-Iodo-N,N-diethylbenzamide Substrate->Ni_II_Ar Ni_III->Ni_0 Reductive Elimination (Product Release) Product 4-Benzoyl-N,N-diethylbenzamide (Target) Ni_III->Product

Figure 1: Dual catalytic cycle illustrating the synchronization of the Ir-photoredox cycle (left) and the Ni-cross-coupling cycle (right). The benzoyl radical is generated via decarboxylation and captured by the nickel center.

Materials & Equipment

Reagents Table
ReagentRoleEquiv.MW ( g/mol )Purity Requirements
4-Iodo-N,N-diethylbenzamide Substrate1.0303.14>98% (HPLC)
Phenylglyoxylic Acid Radical Precursor1.5150.13>97% (Store cold)
Ir[dF(CF3)ppy]2(dtbbpy)PF6 Photocatalyst0.011121.7Standard Grade
NiCl2[1]·glyme Metal Catalyst0.05219.6Anhydrous (Glovebox)
dtbbpy Ligand0.05268.4>98%
Cesium Carbonate (Cs2CO3) Base2.0325.8Anhydrous, finely ground
DMSO Solvent--Anhydrous, deoxygenated
Hardware
  • Photoreactor: 34W Blue LED (450 nm) reactor (e.g., Kessil or equivalent parallel synthesizer).

  • Vials: 8 mL clear borosilicate vials with Teflon-lined septa.

  • Cooling: Integrated fan to maintain reaction temperature at 25–30°C.

Experimental Protocol

Phase 1: Catalyst Pre-complexation (Critical Step)

To ensure reproducibility, the Nickel catalyst must be ligated prior to reaction initiation.

  • In a nitrogen-filled glovebox or under rigorous Schlenk conditions, add NiCl2·glyme (5 mol%) and dtbbpy (5 mol%) to a dry vial.

  • Add DMSO (1.0 mL per mmol scale).

  • Sonicate or stir at 40°C for 10 minutes until a homogenous green solution forms. Note: If the solution remains cloudy or precipitates, the catalyst is inactive.

Phase 2: Reaction Assembly
  • To the reaction vial containing the pre-formed Ni-catalyst solution, add:

    • 4-Iodo-N,N-diethylbenzamide (1.0 equiv).

    • Phenylglyoxylic Acid (1.5 equiv).

    • Ir photocatalyst (1 mol%).

    • Cs2CO3 (2.0 equiv).

  • Dilute with additional degassed DMSO to reach a concentration of 0.1 M relative to the aryl iodide.

  • Seal the vial and sparge with Nitrogen for 10 minutes. Oxygen inhibition is the primary failure mode for this radical pathway.

Phase 3: Irradiation & Workup
  • Place the vial in the photoreactor (450 nm).

  • Stir vigorously (1000 rpm) for 12–16 hours.

    • Self-Validation Check: The reaction mixture should transition from green to a dark brown/black suspension over the first hour. If it remains bright green, the radical cycle has stalled (check light source or oxygen ingress).

  • Quench: Dilute the mixture with Ethyl Acetate (EtOAc) and water.

  • Extraction: Wash the organic layer 3x with water (to remove DMSO) and 1x with saturated NaHCO3 (to remove unreacted keto acid).

  • Purification: Dry over MgSO4, concentrate, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient 80:20 to 60:40).

Characterization Data

Target: 4-Benzoyl-N,N-diethylbenzamide[2]

  • Appearance: Pale yellow viscous oil or low-melting solid.

  • 1H NMR (400 MHz, CDCl3): δ 7.85 – 7.78 (m, 4H, Ar-H ortho to C=O), 7.60 (t, 1H), 7.52 – 7.45 (m, 4H), 3.56 (br s, 2H, N-CH2), 3.28 (br s, 2H, N-CH2), 1.25 (br s, 3H), 1.10 (br s, 3H).

  • 13C NMR: Distinctive carbonyl peaks at ~196 ppm (Benzophenone C=O) and ~170 ppm (Amide C=O).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxygen poisoningIncrease sparging time; ensure septa are new.
Protodehalogenation (Ar-I

Ar-H)
H-Atom Transfer competitionReduce water content in DMSO; ensure solvent is anhydrous.
Homocoupling of Ar-I High Ni concentrationReduce Ni loading to 2-3 mol%; increase light intensity.
Precipitate in reaction Insoluble baseSwitch to soluble organic base (TMG) or increase sonication of Cs2CO3.

References

  • Photoredox Activation of Alpha-Keto Acids

    • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis. Journal of the American Chemical Society, 136(14), 5257–5260.
    • [Link]

  • Mechanistic Insight into Ni/Ir Dual Catalysis

    • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014).
    • [Link]

  • Decarboxylative Acylation Protocols

    • Zhang, X., et al. (2018). Visible-Light-Driven Decarboxylative Acylation of Aryl Halides with α-Keto Acids.
    • [Link]

  • Synthesis of N,N-Diethylbenzamide Derivatives

    • Organic Syntheses, Coll.[3] Vol. 4, p.304 (1963); Vol. 32, p.25 (1952). (Standard reference for the amide precursor synthesis).

    • [Link]

Sources

Application

Medicinal Chemistry Applications of 4-Benzoyl-N,N-diethylbenzamide

This guide outlines the medicinal chemistry applications of 4-benzoyl-N,N-diethylbenzamide , a compound that serves both as a bioactive pharmacophore in endocrine therapeutics and a versatile photo-affinity probe in chem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the medicinal chemistry applications of 4-benzoyl-N,N-diethylbenzamide , a compound that serves both as a bioactive pharmacophore in endocrine therapeutics and a versatile photo-affinity probe in chemical biology.

Application Note & Protocol Guide

Compound Identity:

  • IUPAC Name: 4-Benzoyl-N,N-diethylbenzamide

  • CAS Number: 67055-76-9

  • Core Scaffold: Benzophenone-4-carboxamide

  • Key Functionalities: Photo-activatable benzophenone core; Solubilizing diethylamide handle.

Part 1: Introduction & Strategic Utility

4-Benzoyl-N,N-diethylbenzamide (BDB) represents a "privileged structure" in medicinal chemistry, bridging the gap between therapeutic inhibition and target identification. Its utility is bifurcated into two distinct domains:

  • Therapeutic Scaffold (Endocrinology): BDB acts as a structural template for inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) . By mimicking the steroidal A/B-ring system, benzophenone derivatives can block the oxidative inactivation of estradiol, offering a non-steroidal approach to treating osteoporosis.

  • Chemical Biology (Photo-Affinity Labeling): The benzophenone moiety is the "gold standard" photocrosslinker. BDB is frequently used as a photophore to map the binding sites of diethylamide-containing drugs (e.g., lidocaine, DEET analogs) or to identify off-target interactions of benzamide-based pharmacophores.

Part 2: Application I – 17β-HSD2 Inhibition (Osteoporosis)[1]

Scientific Rationale

17β-HSD2 is the enzyme responsible for oxidizing highly active Estradiol (E2) into the weakly active Estrone (E1) .[1][2] In bone tissue, overexpression of 17β-HSD2 leads to local estrogen deficiency, driving osteoclast activity and osteoporosis.

  • Mechanism: BDB functions as a competitive inhibitor. The benzophenone core occupies the steroid binding pocket, while the diethylamide group interacts with the catalytic triad or solvent-exposed regions, preventing substrate (E2) access.

  • Goal: Preserve local E2 levels in bone without systemic estrogen administration.

Protocol: 17β-HSD2 Enzymatic Inhibition Assay

Objective: Determine the IC₅₀ of BDB against human 17β-HSD2.

Materials:

  • Enzyme Source: Microsomal fraction from HEK-293 cells transfected with human 17β-HSD2 plasmid.

  • Substrate: [³H]-Estradiol (tritiated E2) + unlabeled Estradiol (final conc. 10 nM).

  • Cofactor: NAD⁺ (1 mM).

  • Buffer: 50 mM Sodium Phosphate, pH 7.4, 20% Glycerol, 1 mM EDTA.

Workflow:

  • Preparation: Dilute BDB in DMSO to create a 10-point concentration series (e.g., 1 nM to 10 µM).

  • Incubation:

    • Mix 20 µL enzyme fraction + 10 µL BDB solution + 150 µL buffer.

    • Pre-incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Reaction Start: Add 20 µL substrate mixture ([³H]-E2 + NAD⁺).

  • Reaction Phase: Incubate at 37°C for 20–30 minutes. (Ensure <20% substrate conversion to maintain linear kinetics).

  • Termination: Stop reaction by adding 50 µL of 0.1 M HCl or ice-cold acetonitrile.

  • Separation: Perform Reverse-Phase HPLC or use C18 Solid Phase Extraction (SPE) columns to separate [³H]-E1 (product) from [³H]-E2 (substrate).

  • Quantification: Measure radioactivity of the E1 fraction using a Liquid Scintillation Counter.

  • Analysis: Plot % Inhibition vs. Log[BDB] to calculate IC₅₀.

Part 3: Application II – Photo-Affinity Labeling (Target Mapping)

Scientific Rationale

BDB contains a benzophenone photophore. Upon irradiation at 350–365 nm, the carbonyl oxygen undergoes an n-π* transition to form a reactive triplet diradical. This diradical preferentially abstracts a hydrogen atom from the nearest C-H bond (within 3.1 Å) of the target protein, forming a covalent C-C bond.

  • Why BDB? It is chemically stable in ambient light, can be manipulated without a darkroom, and the diethylamide group serves as a generic "drug-like" handle to probe binding sites for amide-containing ligands.

Protocol: Photo-Crosslinking & Target Deconvolution

Objective: Covalently label the binding site of a target protein (e.g., Albumin, GPCRs) with BDB.

Materials:

  • Probe: BDB (100 µM stock in DMSO).

  • Protein: Purified target protein (1 mg/mL) or Cell Lysate.

  • UV Source: Handheld UV lamp (365 nm, 6–10 Watts).

  • Analysis: SDS-PAGE, Coomassie Stain, or Mass Spectrometry.

Workflow:

  • Equilibration:

    • Incubate Protein (50 µL) with BDB (1 µL, final conc. 10–100 µM) in PBS for 30 mins on ice (4°C).

    • Control: Prepare a sample with Protein + DMSO only.

    • Competition Control: Pre-incubate with 100x excess of a known ligand (e.g., DEET or Lidocaine) to block specific binding sites.

  • Irradiation:

    • Transfer samples to a 96-well plate (open lid) or microcentrifuge tube caps.

    • Irradiate at 365 nm for 10–30 minutes on ice. Distance: ~5 cm from the lamp.

  • Digestion (For MS Mapping):

    • Precipitate protein (Acetone or TCA).

    • Redissolve in 6M Urea/50mM Ammonium Bicarbonate.

    • Reduce (DTT) and Alkylate (Iodoacetamide).

    • Digest with Trypsin (overnight, 37°C).

  • Analysis (LC-MS/MS):

    • Analyze peptides via LC-MS/MS.

    • Search Parameter: Look for a mass shift of +280.14 Da (Mass of BDB minus 1 H + 1 H abstracted = net addition of C18H18NO2) on specific amino acid residues.

Part 4: Visualization of Mechanisms

Figure 1: Mechanism of Action & Experimental Logic

The following diagram illustrates the dual pathway: 17β-HSD2 inhibition (Therapeutic) and Photo-activation (Chemical Biology).

BDB_Applications cluster_Therapeutic Therapeutic Pathway (Osteoporosis) cluster_ChemBio Chemical Biology Pathway (Photo-Labeling) BDB 4-Benzoyl-N,N- diethylbenzamide (BDB) HSD2 Target: 17β-HSD2 (Enzyme) BDB->HSD2 Inhibits Diradical Triplet Diradical Intermediate BDB->Diradical Excitation E2 Estradiol (E2) (Active Bone Anabolic) HSD2->E2 Blocks Oxidation E1 Estrone (E1) (Inactive) E2->E1 Natural Path Osteo Preserved Bone Density E2->Osteo Promotes UV UV Light (350-365 nm) UV->Diradical Covalent Covalent BDB-Protein Complex Diradical->Covalent C-H Insertion Protein Target Protein (Unknown Binding Site) Protein->Covalent Binds

Caption: Dual-utility workflow showing 17β-HSD2 inhibition logic (top) and photo-affinity labeling mechanism (bottom).

Part 5: Metabolic Stability & ADME Profiling

Context: The N,N-diethylamide group is a known "soft spot" for metabolic degradation. Before using BDB as an in vivo probe, its metabolic stability must be assessed.

Key Metabolic Route:

  • N-Dealkylation: Catalyzed by CYP450 isoforms (CYP3A4, CYP2C19).

  • Reaction: R-CON(Et)2 → R-CON(Et)H (Mono-desethyl) → R-CONH2 (Primary Amide).

Protocol: Microsomal Stability Assay

  • Incubation: Mix BDB (1 µM) with Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in Phosphate Buffer (pH 7.4).

  • Sampling: Aliquot at t = 0, 5, 15, 30, 60 min.

  • Quenching: Add cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent ion (m/z ~282) decay.

  • Calculation:

    
    .
    

References

  • PubChem. (n.d.). 4-benzoyl-N,N-diethylbenzamide (CID 755990). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Negri, M., et al. (2013). Discovery of a new class of bicyclic substituted hydroxyphenylmethanones as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Lapinsky, D. J. (2012). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry.[3] [Link]

  • Wu, X., et al. (2021). Aromatization as an Impetus to Harness Ketones for Metallaphotoredox-Catalyzed Benzoylation. Journal of the American Chemical Society. [Link]

Sources

Application

Application Note: Preparation of 4-Benzoyl-N,N-diethylbenzamide via TBAI-Catalyzed Oxidative Coupling

This Application Note is designed for researchers and process chemists seeking a robust, scalable protocol for the synthesis of 4-benzoyl-N,N-diethylbenzamide (PubChem CID: 755990). Introduction & Strategic Analysis 4-Be...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists seeking a robust, scalable protocol for the synthesis of 4-benzoyl-N,N-diethylbenzamide (PubChem CID: 755990).

Introduction & Strategic Analysis

4-Benzoyl-N,N-diethylbenzamide is a bifunctional scaffold featuring a benzophenone core and a diethylamide moiety. It shares structural homology with DEET (N,N-diethyl-m-toluamide) and serves as a key intermediate in the synthesis of photoinitiators and CNS-active pharmaceutical candidates.

Why Oxidative Coupling?

Conventional synthesis involves converting 4-benzoylbenzoic acid to its acid chloride, followed by nucleophilic attack by diethylamine. This route generates stoichiometric chloride waste and requires anhydrous conditions.

The Oxidative Coupling Approach (Oxidative Amidation): This protocol utilizes the direct oxidative coupling of 4-benzoylbenzaldehyde with diethylamine .

  • Mechanism: In situ generation of an acyl hypoiodite species via TBAI catalysis.

  • Advantages:

    • Metal-Free: Eliminates trace metal contamination (crucial for pharma).

    • Aqueous Compatibility: Can often be run in water or "wet" solvents.

    • Safety: Uses tert-butyl hydroperoxide (TBHP) instead of gaseous Cl₂ or explosive peroxides.

Chemical Pathways & Mechanism[1][2][3]

The reaction proceeds via a radical-polar crossover mechanism involving the iodonium ion (


) cycle.
Reaction Scheme


Mechanistic Workflow (DOT Visualization)

TBAI_Cycle Start Start: TBAI (I-) Oxidation Oxidation by TBHP Start->Oxidation -tBuOH Hypoiodite Hypoiodite Species [IO- / I+] Oxidation->Hypoiodite Hemiaminal Hemiaminal Intermediate Hypoiodite->Hemiaminal Activation Aldehyde Substrate: 4-Benzoylbenzaldehyde Aldehyde->Hemiaminal + Amine AcylHypo Acyl Hypoiodite (R-CO-OI) Hemiaminal->AcylHypo -HI Product Product: 4-Benzoyl-N,N-diethylbenzamide AcylHypo->Product Elimination of I- Amine Reagent: Diethylamine Product->Start Regeneration

Detailed Experimental Protocol

Materials & Reagents[1][2][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 4-Benzoylbenzaldehyde (CAS: 32863-31-3) - 1.0 equiv.

  • Amine Source: Diethylamine (CAS: 109-89-7) - 3.0 equiv.

  • Catalyst: Tetrabutylammonium iodide (TBAI) - 20 mol%.

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% in water - 4.0 equiv.

  • Solvent: Ethyl Acetate (EtOAc) or Water (Green Chemistry variant).

Step-by-Step Methodology
Step 1: Reaction Assembly
  • Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-benzoylbenzaldehyde (210 mg, 1.0 mmol).

  • Add TBAI (74 mg, 0.2 mmol, 20 mol%).

  • Add the solvent (EtOAc , 3 mL). Note: Water can be used, but EtOAc often provides higher solubility for the benzophenone core.

  • Add Diethylamine (310 µL, 3.0 mmol) via syringe.

  • Slowly add TBHP (70% aq. solution, ~550 µL, 4.0 mmol) dropwise over 5 minutes. Caution: Exothermic.

Step 2: Reaction Phase
  • Heat the mixture to 80°C in an oil bath.

  • Stir vigorously (800 rpm) for 4–8 hours .

  • Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 3:1). The aldehyde spot (

    
    ) should disappear, and the amide product (
    
    
    
    ) should appear.
Step 3: Work-up & Purification
  • Cool the reaction mixture to room temperature.

  • Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess peroxide and iodine species (mixture turns from dark brown to yellow/clear).

  • Extract with EtOAc (3 x 10 mL).

  • Wash combined organic layers with 1M HCl (to remove excess diethylamine) followed by Brine.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel (Gradient: 10%

    
     30% EtOAc in Hexane).
    
Expected Data & Optimization Table
ParameterCondition A (Standard)Condition B (Green)Condition C (Rapid)
Solvent Ethyl AcetateWaterAcetonitrile
Temp (°C) 80°C100°C80°C
Time (h) 6124
Yield (%) 88% 72%85%
Purity (HPLC) >98%>95%>97%

Alternative Route: Cross-Dehydrogenative Coupling (CDC)[10]

For researchers possessing 4-formyl-N,N-diethylbenzamide and wishing to install the phenyl ring via oxidative coupling (C-H activation), the following Pd-catalyzed route is applicable, though less selective than the amidation route above.

Reaction:



Protocol Summary:

  • Mix 4-formyl-N,N-diethylbenzamide (1 equiv) and Benzene (excess/solvent).

  • Add Pd(OAc)₂ (5 mol%) and TBHP (3 equiv).

  • Heat to 110°C in a sealed tube for 16h.

  • Note: This route often suffers from homocoupling side products and is recommended only if the aldehyde-amine coupling (Method 1) is not viable.

Critical Quality Attributes (CQA) & Troubleshooting

Self-Validating Checks
  • Color Change: The reaction mixture typically turns dark brown (iodine release) and fades upon thiosulfate quench. If it remains clear during heating, the catalytic cycle (oxidation of I⁻ to I⁺) is not initiating—check TBHP quality.

  • Amine Stoichiometry: Diethylamine is volatile (bp 55°C). Using 3.0 equivalents and a sealed vessel or efficient condenser is critical to maintain stoichiometry at 80°C.

Analytical Characterization (Reference Values)
  • Physical State: Pale yellow viscous oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.85 (d, 2H), 7.78 (d, 2H), 7.60 (m, 3H), 7.48 (t, 2H), 3.55 (br s, 2H), 3.25 (br s, 2H), 1.25 (br t, 3H), 1.10 (br t, 3H).
    
  • MS (ESI): Calculated for

    
    ; Found 
    
    
    
    .

References

  • General Oxidative Coupling Mechanisms: Liu, C., et al. "Oxidative Cross-Coupling Reactions." Chemical Reviews, 2017. Link

  • Target Molecule Data: PubChem. "4-benzoyl-N,N-diethylbenzamide (Compound)." National Center for Biotechnology Information. Link

  • Green Chemistry Context: Mao, R., et al. "Cross-Coupling of Alkyl Redox-Active Esters with Benzophenone Imines." Angewandte Chemie Int. Ed., 2018.[1] Link

  • Rh-Catalyzed Alternatives: Li, B.J., et al. "Rh-Catalyzed Oxidative Coupling." Organic Syntheses, 2013, 90, 156. Link

Sources

Method

Application Note: Photopolymerization Efficiency of Benzophenone Amide Derivatives

Executive Summary Benzophenone (BP) is a quintessential Norrish Type II photoinitiator, widely utilized for its cost-effectiveness and robust surface curing properties.[1] However, unmodified BP suffers from poor water s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzophenone (BP) is a quintessential Norrish Type II photoinitiator, widely utilized for its cost-effectiveness and robust surface curing properties.[1] However, unmodified BP suffers from poor water solubility and migration issues, limiting its utility in biomedical hydrogels and aqueous inks. Benzophenone Amide Derivatives bridge this gap by introducing hydrophilic amide functionalities that enhance solubility in aqueous media (e.g., PEGDA, HEMA systems) and improve biocompatibility.

This guide details the protocols for quantifying the photopolymerization efficiency of these derivatives. It focuses on overcoming the primary challenges of Type II systems: oxygen inhibition and amine synergist stoichiometry .

Mechanism of Action: Norrish Type II Initiation

Unlike Type I initiators (e.g., Irgacure 2959) that cleave homolytically upon irradiation, Benzophenone Amide derivatives function via a bimolecular hydrogen abstraction mechanism.

  • Excitation: The BP chromophore absorbs UV light (typically

    
     nm, with amide auxochromes often providing a bathochromic shift to 
    
    
    
    nm), promoting an electron from the ground state (
    
    
    ) to the excited singlet state (
    
    
    ).
  • Intersystem Crossing (ISC): Rapid ISC converts the short-lived

    
     to the long-lived triplet state (
    
    
    
    ).
  • Exciplex Formation: The electrophilic

    
     state interacts with a hydrogen donor (co-initiator), typically a tertiary amine (e.g., Triethanolamine, TEOA).
    
  • Radical Generation: An electron/proton transfer sequence occurs, abstracting a hydrogen from the amine. This yields two radicals:

    • Ketyl Radical: Sterically bulky and relatively stable (often terminates chains).

    • 
      -Aminoalkyl Radical:  The active species that initiates polymerization by attacking the acrylate double bond.
      
Pathway Visualization

The following diagram illustrates the critical energy states and reaction pathways for BP-Amide systems.

Jablonski_TypeII Ground BP-Amide (Ground State S0) Singlet Singlet (S1) Ground->Singlet UV Absorption (hν) Singlet->Ground Fluorescence (Loss) Triplet Triplet (T1) (Reactive State) Singlet->Triplet Intersystem Crossing (ISC) Exciplex [BP...Amine]* Exciplex Triplet->Exciplex Diffusion + Collision Amine Amine Synergist (H-Donor) Amine->Exciplex Synergist Addition Exciplex->Ground Quenching (O2) Radical Active Radical (Initiation) Exciplex->Radical H-Abstraction (e- Transfer) Polymer Polymer Chain Growth Radical->Polymer Monomer Addition (Acrylates)

Figure 1: Energy pathway for Benzophenone Amide photoinitiation. Note the critical role of the Amine Synergist and the vulnerability to Oxygen quenching at the Triplet/Exciplex stage.

Experimental Protocols

Protocol A: Resin Formulation

Objective: Create a standardized aqueous-compatible resin to test the BP-Amide derivative against a control (e.g., neat Benzophenone or Irgacure 2959).

Materials:

  • Monomer: Poly(ethylene glycol) diacrylate (PEGDA,

    
     or 
    
    
    
    ).
  • Photoinitiator (PI): BP-Amide Derivative (Target).

  • Co-Initiator: Triethanolamine (TEOA) or Methyldiethanolamine (MDEA).

  • Solvent: Deionized Water (if hydrogel) or Ethanol (if coating).

Step-by-Step:

  • Stoichiometry Calculation: Type II systems require a specific molar ratio of Carbonyl (BP) to Amine. Start with a 1:2 molar ratio (BP:Amine) .

    • Note: Excess amine helps overcome oxygen inhibition but may plasticize the final network.

  • Dissolution:

    • Dissolve 1.0 wt% BP-Amide in the monomer/solvent mix.

    • Add 2.0 wt% TEOA.

    • Critical: Sonicate at 40°C for 10 mins to ensure complete homogeneity. BP derivatives often crystallize if not fully dissolved.

  • Degassing: Nitrogen purge the vial for 5 minutes. Oxygen is a triplet quencher and will severely retard the reaction rate (

    
    ).
    
Protocol B: Real-Time FTIR (RT-FTIR) Analysis

Objective: Quantify the Double Bond Conversion (DBC) in real-time. This is the gold standard for efficiency.

Instrumentation: FTIR Spectrometer (e.g., Nicolet iS50) with an attenuated total reflectance (ATR) accessory or transmission setup.

Workflow Diagram:

FTIR_Workflow Prep Sample Prep (Laminate Resin between NaCl/KBr plates) Baseline Acquire Background (Uncured Spectrum) Prep->Baseline Trigger Simultaneous Start (UV Lamp + IR Scan) Baseline->Trigger Monitor Monitor Peak Decay (810 cm⁻¹ or 1635 cm⁻¹) Trigger->Monitor Real-Time Data Calc Calculate Conversion (Area Integration) Monitor->Calc

Figure 2: RT-FTIR experimental workflow for monitoring photopolymerization kinetics.

Detailed Procedure:

  • Sample Mounting (Lamination Technique):

    • Place a drop (

      
      ) of resin on a KBr pellet or Diamond ATR crystal.
      
    • Crucial: Cover with a thin polypropylene film or a second KBr plate. This ensures constant thickness and excludes atmospheric oxygen .

  • Parameter Setup:

    • Resolution: 4 cm⁻¹.[2]

    • Scan Rate: >2 spectra/second (Rapid Scan mode is preferred).

    • Duration: 60–120 seconds.

  • Peak Selection:

    • Target Peak: Acrylate C=C twisting vibration at 810 cm⁻¹ (distinct, usually isolated). Alternatively, C=C stretching at 1635 cm⁻¹ .

    • Reference Peak (Internal Standard): Carbonyl C=O stretching at 1720 cm⁻¹ . This peak does not change during polymerization and corrects for any film thickness changes (shrinkage).

  • Exposure:

    • Start IR acquisition 2 seconds before turning on the UV lamp to establish a flat baseline (

      
      ).
      
    • Irradiate with a calibrated UV LED (e.g., 365nm or 405nm) at fixed intensity (e.g., 50 mW/cm²).

Protocol C: Data Analysis & Calculation

Double Bond Conversion (DBC): Calculate the conversion at time


 using the integrated peak areas (

):


Where:

  • 
     is the ratio of the acrylate peak to the reference peak at time 
    
    
    
    .
  • 
     is the ratio at time 
    
    
    
    .

Rate of Polymerization (


): 
The rate is the first derivative of the conversion curve:


Maximum Rate (

) usually occurs within the first 5-15 seconds (the auto-acceleration or Trommsdorff effect).

Expected Results & Troubleshooting

Comparative Efficiency Table

When comparing a novel BP-Amide against standard Benzophenone, typical results in an aqueous PEGDA system might look like this:

MetricBenzophenone (Std)BP-Amide DerivativeInterpretation
Solubility (H₂O) < 0.05 wt%> 2.0 wt%Amide H-bonding enables aqueous use.

~250 nm~280-300 nmAmide conjugation causes red-shift.
Final Conversion 40-50% (Phase separates)> 85% (Homogeneous)Better solubility = higher mobility = higher cure.
O₂ Sensitivity HighModerateAmides may form H-bonds with amines, pre-organizing the exciplex.
Troubleshooting Guide
  • Problem: Low final conversion (<60%).

    • Cause: Oxygen inhibition or insufficient amine.

    • Fix: Increase Amine:BP ratio to 3:1; ensure strict lamination/N2 purge.

  • Problem: "Tacky" surface.

    • Cause: Oxygen inhibition at the air interface.

    • Fix: This is inherent to Type II systems. Add a trace of Type I initiator (e.g., 0.1% TPO) as a "kicker" or use higher intensity light.

  • Problem: No reaction in water.

    • Cause: BP-Amide precipitated out.

    • Fix: Check pH.[3] Some amide/amine complexes are pH sensitive. Adjust to neutral pH (7.0).

References

  • Synthesis and Photoinitiating Behavior of Benzophenone-Based Polymeric Photoinitiators. Progress in Organic Coatings, 2011.[3][4] Link

  • Water-Soluble Type I Radical Photoinitiators Dedicated to Obtaining Microfabricated Hydrogels. Chemistry of Materials, 2024. Link

  • Real-Time FTIR Monitoring of Photopolymerization. Polymer Chemistry, 2023. Link

  • Benzophenone Derivatives as Novel Organosoluble Visible Light Type II Photoinitiators. Journal of Polymer Science, 2020.[4] Link

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ChemRxiv, 2025. Link[4]

Sources

Application

Application Note: Functionalization of 4-Benzoyl-N,N-Diethylbenzamide for Drug Delivery

This guide outlines the advanced functionalization of 4-benzoyl-N,N-diethylbenzamide , a bifunctional scaffold combining a photo-active benzophenone moiety (for light-triggered conjugation) and a diethylbenzamide group (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the advanced functionalization of 4-benzoyl-N,N-diethylbenzamide , a bifunctional scaffold combining a photo-active benzophenone moiety (for light-triggered conjugation) and a diethylbenzamide group (acting as a permeation enhancer and directed metalation handle).

Executive Summary & Strategic Utility

4-Benzoyl-N,N-diethylbenzamide (CAS: 67055-76-9) is a privileged building block in drug delivery due to its unique "Push-Pull" architecture. It serves two critical functions in formulation science:

  • Photo-Pharmacology Trigger: The benzophenone core acts as a Type II photo-initiator/label, enabling UV-triggered covalent crosslinking to drug carriers (liposomes, nanoparticles) or biological targets (photo-affinity labeling).

  • Permeation & Solubility Modulation: The N,N-diethylamide moiety mimics the structure of DEET and substituted benzamides, enhancing solubility in organic formulations and potentially facilitating transdermal or membrane permeation.

This guide details three functionalization pathways to transform this scaffold into a potent drug delivery vector:

  • Pathway A (Ortho-Lithiation): Creating stable, regioselective conjugation handles via Directed Ortho Metalation (DoM).

  • Pathway B (Ketone Derivatization): Synthesizing pH-sensitive prodrugs via hydrazone/oxime ligation.

  • Pathway C (Photo-Grafting): "Click-like" immobilization of ligands onto polymer matrices.

Pathway A: Regioselective Ortho-Functionalization (The "Stealth" Linker)

Objective: Introduce a reactive handle (e.g., -COOH, -CHO, -SH) at the ortho-position relative to the amide, preserving the photo-active ketone and the permeation-enhancing amide.

Mechanism: The diethylamide group is a powerful Directed Metalation Group (DMG) . However, the electrophilic benzophenone ketone must be protected to prevent nucleophilic attack by the lithiating agent.

Protocol 1: Protected Ortho-Lithiation Workflow

Reagents:

  • Substrate: 4-benzoyl-N,N-diethylbenzamide[1]

  • Protecting Agent: Ethylene glycol, p-TsOH (cat.)

  • Base: sec-Butyllithium (s-BuLi) or Lithium Diisopropylamide (LDA)

  • Electrophile: Dry CO₂ (for carboxyl), DMF (for formyl), or Disulfides.

Step-by-Step Methodology:

  • Ketal Protection (Critical Step):

    • Dissolve 4-benzoyl-N,N-diethylbenzamide (10 mmol) in dry toluene.

    • Add ethylene glycol (50 mmol) and p-TsOH (0.5 mmol).

    • Reflux with a Dean-Stark trap for 12 hours to remove water.

    • Rationale: This converts the reactive ketone into a cyclic ketal (dioxolane), rendering it inert to organolithiums.

    • QC Check: TLC should show disappearance of the starting material; IR should show loss of the ketone stretch (~1660 cm⁻¹).

  • Directed Lithiation (DoM):

    • Cool the protected intermediate (in dry THF) to -78°C under Argon.

    • Add s-BuLi (1.1 equiv) dropwise over 20 mins.

    • Stir for 1 hour at -78°C. The solution typically turns deep red/orange, indicating the formation of the ortho-lithiated species.

    • Note: The coordination of Li⁺ to the amide oxygen directs deprotonation specifically to the ortho carbon (C3 position).

  • Electrophilic Quench:

    • For Carboxylation: Bubble dry CO₂ gas through the solution for 30 mins while warming to 0°C.

    • For Formylation: Add dry DMF (5 equiv) and warm to RT.

    • Quench with saturated NH₄Cl.

  • Deprotection & Isolation:

    • Treat the crude product with 2M HCl/THF (1:1) at RT for 4 hours to hydrolyze the ketal back to the benzophenone.

    • Extract with EtOAc, dry over MgSO₄, and recrystallize.

Result: 3-Functionalized-4-benzoyl-N,N-diethylbenzamide. This "bifunctional arm" can now be attached to a drug (via the new handle) while keeping the photo-trigger ready.

Pathway B: pH-Sensitive Prodrug Synthesis (The "Release" Linker)

Objective: Utilize the benzophenone ketone to attach amine-bearing drugs (e.g., Doxorubicin, Hydrazide-modified peptides) via a pH-cleavable bond.

Mechanism: Benzophenones react with hydrazides or hydroxylamines to form hydrazones or oximes. These bonds are stable at physiological pH (7.4) but hydrolyze in the acidic microenvironment of endosomes or tumors (pH 5.0-6.0).

Protocol 2: Hydrazone Conjugation

Reagents:

  • Drug-Linker: Doxorubicin-hydrazide or generic Hydrazide-functionalized payload.

  • Catalyst: Aniline (nucleophilic catalyst).

  • Solvent: Methanol/DMSO (dry).

Methodology:

  • Dissolve 4-benzoyl-N,N-diethylbenzamide (1 equiv) and Drug-Hydrazide (1.2 equiv) in DMSO.

  • Add Aniline (10 mol%) to accelerate imine formation.

  • Add Acetic Acid (catalytic, to adjust pH to ~4.5-5.0).

  • Stir at 40°C for 24-48 hours in the dark.

  • Purification: Dialysis (if polymer-bound) or Preparative HPLC.

  • Validation: ESI-MS to confirm the mass shift corresponding to water loss (M_product = M_ketone + M_hydrazide - 18).

Pathway C: Photo-Crosslinking (The "Lock" Mechanism)

Objective: Covalently attach the functionalized molecule to a polymer matrix or biological tissue using UV light.

Mechanism: Upon UV irradiation (350-365 nm), the benzophenone carbonyl transitions to a triplet state (n-π*). This diradical abstracts a hydrogen atom from a nearby C-H bond (e.g., on a polymer chain or protein), creating a radical pair that recombines to form a stable C-C bond.

Protocol 3: UV-Induced Grafting
  • Coating/Mixing: Mix the functionalized benzamide derivative with the target polymer (e.g., PLGA nanoparticles) or adsorb it onto the surface.

  • Irradiation: Expose the sample to UV light (365 nm, 10-100 mW/cm²) for 5-10 minutes.

    • Safety: Use quartz or glass vials; plastic may absorb UV.

  • Washing: Wash extensively with solvent (e.g., Ethanol/Water) to remove non-covalently bound molecules.

  • Quantification: Measure absorbance at 260-280 nm (benzophenone characteristic band) to determine grafting density.

Visualizing the Chemistry

The following diagram illustrates the divergent functionalization pathways and the mechanism of action.

FunctionalizationPathways Start 4-Benzoyl-N,N-diethylbenzamide (Core Scaffold) Protect 1. Ketal Protection (Ethylene Glycol) Start->Protect Pathway A Hydrazide React with Drug-NH-NH2 (Aniline Cat.) Start->Hydrazide Pathway B UV UV Irradiation (365 nm) Start->UV Pathway C Lithiate 2. Ortho-Lithiation (s-BuLi, -78°C) Protect->Lithiate Dir. Metalation Quench 3. Electrophile Quench (CO2, DMF, etc.) Lithiate->Quench ProductA 3-Functionalized Scaffold (Stable Linker) Quench->ProductA Deprotect ProductB pH-Sensitive Prodrug (Hydrazone Linkage) Hydrazide->ProductB -H2O Radical Triplet Diradical (H-Abstraction) UV->Radical ProductC Covalent Conjugate (C-C Bond) Radical->ProductC + Polymer/Target

Caption: Divergent synthesis workflows. Pathway A uses the amide group to direct regioselective modification.[2] Pathway B utilizes the ketone for reversible drug loading. Pathway C demonstrates the photo-activation mechanism.

Summary of Key Properties

PropertyValue / CharacteristicRelevance to Drug Delivery
Molecular Weight 281.35 g/mol Small enough to minimize steric hindrance on nanoparticle surfaces.
LogP (Est.) ~3.2Lipophilic; integrates well into lipid bilayers or hydrophobic polymer cores.
λ max (Abs) ~260 nm, ~350 nm (weak)Excitation at 350-365 nm avoids damaging DNA/Proteins (unlike <300 nm).
Amide Type N,N-Diethyl (Tertiary)Highly stable against enzymatic hydrolysis; acts as a permeation enhancer.
Reactive Sites C3 (Ortho to amide), C=O (Ketone)Allows orthogonal functionalization (Dual-modality).

References

  • Beak, P., & Brown, R. A. (1982). The tertiary amide as an effective director of ortho lithiation.[3] The Journal of Organic Chemistry, 47(1), 34-46.

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • Kopeček, J., & Yang, J. (2012). Hydrogels as smart biomaterials. Polymer International, 61(7), 341-354. (Discusses pH-sensitive hydrazone linkers).

Sources

Method

Application Note: Standardized Experimental Architecture for Photoredox Catalysis Using the Kessil PR160L

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction As visible-light photoredox catalysis transitions from niche discovery to a foun...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction

As visible-light photoredox catalysis transitions from niche discovery to a foundational pillar of modern synthetic chemistry and drug development, the demand for standardized, reproducible photon delivery systems has never been higher. The Kessil PR160L LED PhotoReaction series addresses this by utilizing patented Dense Matrix LED technology, which provides exceptionally high radiant flux and deep reaction penetration[1].

In my experience optimizing photochemical workflows, the failure to reproduce literature yields often stems from poorly controlled variables: inconsistent irradiance, inadequate thermal management, and poor mass transfer. This application note establishes a robust, self-validating experimental architecture for the Kessil PR160L to ensure high-fidelity photochemical synthesis.

Mechanistic Causality & Setup Principles

To build a reliable setup, one must understand the physical chemistry governing the reaction environment. Every component in the PR160L ecosystem serves a specific mechanistic purpose:

  • Photon Flux and Wavelength Specificity: The fundamental requirement of photoredox catalysis is matching the emission spectrum of the light source to the absorption maximum of the photocatalyst (e.g., Ru/Ir polypyridyl complexes or organic dyes like 4CzIPN). The PR160L delivers finely tuned wavelengths with a peak variance of just ±1 nm[2]. Because excessive irradiance can lead to catalyst photobleaching while insufficient light limits the turnover frequency, utilizing the PR Controller allows for the precise titration of light intensity[1].

  • Thermal Management: High-power LEDs generate significant localized heat. If the reaction temperature rises uncontrollably, the mechanistic pathway may shift from a purely photochemical single-electron transfer (SET) to a thermal ground-state process, degrading sensitive radical intermediates. Implementing the PR160 Rig with a high-efficiency Fan Kit ensures convective cooling, maintaining the reaction vessel at ambient temperature (approx. 25 °C)[3].

  • Mass Transfer and the Beer-Lambert Law: Due to the exponential attenuation of light as it passes through a highly absorbing catalytic medium, only a narrow "photic zone" near the vessel wall receives sufficient photons[4]. Vigorous magnetic stirring is mechanistically imperative to continuously cycle the bulk solution through this irradiated zone, ensuring uniform activation.

  • Atmospheric Control: Molecular oxygen is a potent triplet state quencher. Because most photoredox catalysts operate via long-lived triplet excited states, the presence of O₂ leads to rapid energy transfer (triplet-triplet annihilation), generating singlet oxygen and shutting down the desired catalytic cycle. Rigorous degassing is mandatory[5].

System Architecture Visualization

PhotoredoxSetup Light Kessil PR160L LED (Photon Flux) Vessel Borosilicate Vessel (Reaction Zone) Light->Vessel Specific Wavelength Irradiation Controller PR Controller (Intensity/Time) Controller->Light Automates Cooling Fan Kit (Thermal Control) Cooling->Vessel Convective Cooling Stirrer Magnetic Stirrer (Mass Transfer) Stirrer->Vessel Agitation Shield Light-Blocking Shield (Safety Enclosure) Shield->Light Encloses Shield->Vessel Encloses

Logical architecture and component interplay of the Kessil PR160L photoredox setup.

Quantitative Specifications

Selecting the correct PR160L model dictates the energy of the photons delivered to the system. The table below summarizes the available wavelengths, their maximum power draw, and their mechanistically aligned applications.

WavelengthMax PowerTypical Chemical Application
370 nm (UVA) 43 WPhotocycloaddition, UV Curing, replacing mercury lamps[3]
390 nm 52 WDual-photoredox copper catalysis[4]
427 nm 45 WSilane-mediated metallaphotoredox cross-electrophile coupling[4]
440 nm 45 WGeneral photoredox & photoisomerization[6]
456 nm 50 WIridium/Nickel dual catalysis (e.g., C-O, C-N coupling)[4]
467 nm 44 WRuthenium-based photocatalysis[6]
525 nm (Green) 44 WPhotoenzymatic catalysis involving delicate proteins[3]

Self-Validating Protocol: Ir/Ni Dual Photoredox Cross-Coupling

This protocol outlines a standardized workflow for a C-O or C-N cross-coupling reaction utilizing a 456 nm Kessil PR160L[4][7]. It is designed as a self-validating system to ensure data integrity.

Phase 1: Hardware Initialization and Geometry
  • Mounting: Secure the Kessil PR160L (456 nm) onto the PR160 Rig.

  • Standardized Distance: Position the reaction vial exactly 10 cm from the light source. Maintaining a strict distance is critical for reproducible irradiance across different batches[8].

  • Thermal Control: Attach the Fan Kit and angle it to blow directly across the reaction vessel to mitigate the thermal output of the 50W LED[3].

  • Safety: Enclose the entire setup in the provided light-blocking shield to protect the operator from high-intensity blue light exposure[3].

Phase 2: Schlenk Technique and Atmospheric Exclusion
  • Vessel Selection: Use clear borosilicate glassware, as it provides excellent transmittance for wavelengths >300 nm, unlike standard flint glass which can attenuate the light[8].

  • Reagent Loading: Add the photocatalyst (e.g., Ir(dF-CF3-ppy)2(dtbbpy)PF6, 1-2 mol%), transition metal co-catalyst (e.g., NiCl2·dme), ligands, solid substrates, and base (e.g., Cs2CO3)[7].

  • Mass Transfer: Add a suitably sized magnetic stir bar to ensure the reaction mixture is continuously forced into the 1-2 mm photic zone at the vessel wall, overcoming the exponential light attenuation[4]. Seal the vial with a Teflon-lined septum.

  • Degassing: Evacuate and backfill the vial with Argon (minimum 3 cycles) to rigorously exclude oxygen and prevent triplet-triplet annihilation[5]. Inject degassed anhydrous solvent (e.g., DMF or THF) via syringe.

Phase 3: Irradiation and Kinetic Self-Validation
  • Initiation: Activate the magnetic stirrer at a high rate (e.g., 1000 rpm) and turn on the cooling fan.

  • Programming: Use the PR Controller to initiate the 456 nm irradiation.

  • Self-Validation (The ON/OFF Experiment): To validate that the transformation is a true photocatalytic cycle and not a thermal radical chain reaction initiated by a single photon event, an ON/OFF light experiment must be conducted[1]. Program the PR Controller to alternate 1-hour intervals of 100% intensity and 0% intensity.

  • Monitoring: Monitor the reaction via UPLC or GC-MS. Product formation should strictly halt during the OFF periods, proving the reaction's absolute dependence on continuous photon flux from the Kessil PR160L.

References

  • [LED PhotoReaction Lighting - Dense Matrix LED - Kessil - Laser 2000 Photonics] - laser2000.co.uk: 1

  • [Photochemistry | Kessil Photoreactor - Analytical Technologies] - analytical-online.com:6

  • [PR160L-390nm 化學燈 - 聖川實業有限公司] - sagevision.com.tw: 3

  • [Kessil PR160L – Nfinitu Tech LLC] - nfinitu.com: 2

  • [Photoredox Catalysis Desk Reference and User's Guide - MilliporeSigma] - sigmaaldrich.com: 5

  • [Photoredox Propargylation of Aldehydes Catalytic in Titanium - Semantic Scholar] - semanticscholar.org: 8

  • [Photoredox Setup - HepatoChem] - hepatochem.com: 7

  • [Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology | ACS Central Science] - acs.org: 4

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-benzoyl-N,N-diethylbenzamide synthesis

Technical Support Center: Synthesis of 4-Benzoyl-N,N-diethylbenzamide Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 4-Benzoyl-N,N-diethylbenzamide (CAS: 67055-76-9) Persona: Sen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Benzoyl-N,N-diethylbenzamide

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 4-Benzoyl-N,N-diethylbenzamide (CAS: 67055-76-9) Persona: Senior Application Scientist[1]

Executive Summary

The synthesis of 4-benzoyl-N,N-diethylbenzamide presents a classic organic chemistry challenge: coupling a sterically hindered secondary amine (diethylamine) with a bulky benzoic acid derivative (4-benzoylbenzoic acid).[1] While the benzophenone core is robust, the primary failure modes in this synthesis are incomplete acylation due to steric hindrance and hydrolysis of the intermediate during workup.

This guide moves beyond generic textbook protocols. We focus on two field-proven pathways: the Acid Chloride Method (for scale-up/high yield) and the CDI Coupling Method (for mild conditions/high purity).[1]

Module 1: The Acid Chloride Pathway (Scale-Up Focus)

This is the industry standard for maximizing yield. The strategy relies on converting 4-benzoylbenzoic acid to its highly reactive acid chloride, followed by a Schotten-Baumann-like reaction with diethylamine.[1]

The Protocol
  • Activation: Suspend 4-benzoylbenzoic acid (1.0 eq) in dry Toluene or DCM. Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF  (Dimethylformamide).[1]
    
  • Reflux: Heat to reflux (or

    
    C in DCM) for 2-3 hours. The solution must turn clear.
    
  • Evaporation (Critical): Remove solvent and excess

    
     under reduced pressure. Add fresh toluene and evaporate again (azeotropic removal) to ensure no 
    
    
    
    remains.[1]
  • Coupling: Dissolve the residue in dry DCM. Cool to

    
    C. Add Triethylamine (
    
    
    
    , 1.2 eq) followed by Diethylamine (1.1 eq) dropwise.
  • Workup: Wash with 1M HCl (removes amines), then Sat.

    
     (removes unreacted acid), then Brine.[1]
    
Troubleshooting the Acid Chloride Route

Q: My yield is consistently stuck at 60-70%. Where is the loss occurring? A: The loss is likely in the Activation Step .

  • Diagnosis: If you see white precipitate immediately upon adding diethylamine that isn't the product, it is likely diethylamine hydrochloride forming from residual thionyl chloride, not the coupling reaction.

  • The Fix: You must perform the "Toluene Chase." After stripping the

    
    , add dry toluene and strip it again twice. This removes trapped 
    
    
    
    that competes with your acid chloride for the amine.
  • Mechanism:

    
     (and other sulfur species) which ruin stoichiometry.[1]
    

Q: The product is a dark/brown oil instead of a solid. Why? A: This is thermal decomposition of the benzophenone moiety or polymerization of impurities.

  • The Fix: Do not overheat the thionyl chloride step. The benzophenone ketone is stable, but trace impurities in technical grade 4-benzoylbenzoic acid can char.[1] Use catalytic DMF .

  • Why DMF? DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than 
    
    
    
    alone. This allows you to run the reaction at lower temperatures (
    
    
    C) rather than harsh reflux, preserving the color profile.

Q: I see a "double spot" on TLC/NMR. Is it an impurity? A: Likely Rotamers , not impurities.[1]

  • Explanation: The N,N-diethyl amide bond has restricted rotation due to resonance (

    
     double bond character).[1] This creates cis and trans isomers relative to the oxygen.
    
  • Verification: Run Variable Temperature (VT) NMR. If the peaks coalesce at high temperature (

    
    C), it is pure product. Do not discard fractions based on this "impurity."
    

Module 2: Direct Coupling with CDI (Purity Focus)

For smaller batches where handling thionyl chloride is undesirable, 1,1'-Carbonyldiimidazole (CDI) is the superior reagent.[1] It avoids the acidic byproducts of the acid chloride route.

The Protocol
  • Activation: Dissolve 4-benzoylbenzoic acid (1.0 eq) in dry THF or DMF. Add CDI (1.1 eq).

  • Gas Evolution: Stir at RT for 1 hour. Wait for

    
     evolution to cease.[1] This confirms formation of the acyl-imidazole intermediate.[1]
    
  • Coupling: Add Diethylamine (1.2 eq). Heat to

    
    C for 4 hours.
    
  • Workup: Dilute with EtOAc, wash with water (removes imidazole), then 1M HCl.

Troubleshooting the CDI Route

Q: The reaction stalled. I still see starting material on TLC. A: You likely added the amine too early.

  • The Logic: The reaction between the acid and CDI releases

    
    . If you add the amine while 
    
    
    
    is still in solution, the amine reacts with
    
    
    to form a carbamate salt (
    
    
    ), effectively deactivating your nucleophile.
  • The Fix: Heat the activation step to

    
    C for 30 mins and apply a light vacuum or nitrogen sparge to remove dissolved 
    
    
    
    before adding the diethylamine.

Module 3: Visualization of Workflows

Workflow 1: Acid Chloride Optimization Logic

AcidChlorideLogic Start Start: 4-Benzoylbenzoic Acid Activation Add SOCl2 + Cat. DMF Start->Activation CheckClear Did solution turn clear? Activation->CheckClear AddHeat Increase Temp / Add more DMF CheckClear->AddHeat No Evap Evaporate Solvent CheckClear->Evap Yes AddHeat->CheckClear Azeotrope Toluene Chase (Critical) Remove residual SOCl2 Evap->Azeotrope Coupling Add Et2NH (0°C) Azeotrope->Coupling Exotherm Did it smoke/fume excessively? Coupling->Exotherm SideRxn Side Reaction: Et2NH reacted with SOCl2 Yield Loss Exotherm->SideRxn Yes (White smoke) Success Proceed to Workup High Yield Expected Exotherm->Success No (Controlled)

Caption: Decision tree for the Acid Chloride synthesis route, highlighting the critical "Toluene Chase" step to prevent yield loss.

Module 4: Data & Comparison

Table 1: Coupling Agent Performance for 4-Benzoyl-N,N-diethylbenzamide

MethodReagentTypical YieldPurity ProfileKey Risk FactorRecommended For
Acid Chloride

/ DMF
85-95% High (after wash)Moisture sensitivity; HydrolysisScale-up (>10g)
Imidazolide CDI80-90%Very High

interference; Amine deactivation
MedChem / Small Scale
Carbodiimide EDC / HOBt60-75%ModerateUrea byproduct removal; Slow kineticsBiological compatibility
Uronium HATU90-95%Very HighCost; Peptide coupling onlyHigh-value/mg scale

FAQ: Rapid Response

Q: The product is oiling out during recrystallization. How do I get a solid? A: This molecule has a low melting point and high lipophilicity.[1]

  • Solvent: Use Hexane/Ethyl Acetate (9:1) .[1] Dissolve in minimal hot EtOAc, then slowly add Hexane until cloudy.

  • Seeding: If it oils, scratch the glass side with a spatula to induce nucleation.

  • Trituration: If it remains an oil, remove solvent, add cold Pentane or Hexane, and sonicate.[1] This often forces the amorphous oil into a crystalline solid.

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes, and it is often cleaner.

  • Protocol: Use DCM as solvent.[1] Add Oxalyl Chloride (1.2 eq) and catalytic DMF.[1]

  • Advantage: The byproducts are

    
     and 
    
    
    
    (gases), leaving no sulfur residue. This eliminates the need for the rigorous "Toluene Chase" described above, though solvent evaporation is still required.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • PubChem. (n.d.).[1] 4-benzoyl-N,N-diethylbenzamide (CID 755990).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Clayden, J. (2011).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group). Link

Sources

Optimization

purification of 4-benzoyl-N,N-diethylbenzamide by preparative TLC

Welcome to the Technical Support Center for Chromatographic Purification . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals tasked with isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals tasked with isolating 4-benzoyl-N,N-diethylbenzamide (CID: 755990) using Preparative Thin Layer Chromatography (Prep-TLC).

Prep-TLC is a highly effective technique for milligram-scale purification, but the unique structural features of 4-benzoyl-N,N-diethylbenzamide—specifically its highly conjugated benzophenone moiety and its tertiary amide group—present distinct chromatographic challenges. This guide bypasses generic advice to provide you with a self-validating, mechanistically grounded workflow.

I. Process Visualization

PrepTLC_Workflow N1 1. Plate Pre-treatment N2 2. Sample Application N1->N2 N3 3. Chamber Development N2->N3 N4 4. UV 254nm Visualization N3->N4 N5 5. Band Excision N4->N5 N6 6. Polar Extraction N5->N6 N7 7. Sub-micron Filtration N6->N7

Workflow for the Preparative TLC purification of 4-benzoyl-N,N-diethylbenzamide.

II. Quantitative Chromatographic Parameters

To ensure reproducibility, you must scale your parameters correctly from analytical to preparative dimensions. The data below reflects the optimized conditions for this specific benzamide derivative.

ParameterAnalytical TLC (Optimization)Preparative TLC (Scale-up)Mechanistic Rationale
Plate Thickness 200 - 250 µm1000 - 2000 µmThicker stationary phases increase sample capacity but inherently reduce theoretical plate count and resolution.
Optimal Load < 0.1 mg15 - 30 mg (per 20x20 cm)Exceeding monolayer capacity causes non-linear adsorption isotherms, leading to severe band distortion.
Mobile Phase Hexane/DCM (1:1)Hexane/DCM (1:1)Empirically proven to provide an ideal

of ~0.35 for this specific benzamide .
Detection UV 254 nmUV 254 nmThe benzophenone moiety strongly absorbs at 254 nm, quenching the zinc silicate indicator in the plate.
Extraction Solvent N/A10% MeOH in DCMA highly polar modifier is required to disrupt hydrogen bonding between the amide and silica silanols .

III. Self-Validating Experimental Protocol

Do not proceed to the next step without passing the embedded Validation Check . This ensures that errors are caught before product is irrevocably lost.

Step 1: Stationary Phase Pre-treatment

  • Action: Pre-elute the 1000 µm silica gel plate with 100% Ethyl Acetate in a clean chamber. Allow it to air-dry completely.

  • Causality: Commercial plates contain adventitious binders and hydrophobic "grease" from manufacturing. Pre-eluting pushes these impurities to the top edge, preventing them from co-eluting with your product .

  • Validation Check: Visualize the dried plate under 254 nm UV light. The background must be uniformly fluorescent green with no dark, quenching bands in the lower 80% of the plate.

Step 2: Sample Application

  • Action: Dissolve 25 mg of crude 4-benzoyl-N,N-diethylbenzamide in a minimum volume of DCM (approx. 200 µL). Apply as a continuous, narrow band (2 mm wide) 1.5 cm from the bottom edge using a glass capillary or automated TLC sampler.

  • Causality: A narrow starting band minimizes longitudinal diffusion. If the initial band is wide, the final resolved band will be proportionally wider, risking co-elution with closely migrating impurities.

  • Validation Check: View the loading line under UV before development. It must appear as a sharp, unbroken dark line. If it is diffuse, your application was too fast.

Step 3: Development

  • Action: Place the plate in a chamber pre-equilibrated with Hexane/DCM (1:1) for at least 20 minutes. Include a piece of filter paper against the back wall of the chamber.

  • Causality: The filter paper acts as a wick, saturating the chamber atmosphere with solvent vapor. This prevents solvent from evaporating off the face of the TLC plate during the run, which would cause an uneven, "smiling" solvent front.

Step 4: Band Excision

  • Action: Remove the plate, mark the solvent front, and dry it. Under 254 nm UV, lightly trace the target band (

    
     ~0.35) with a pencil. Scrape the silica within the traced lines using a clean razor blade onto glassine paper.
    
  • Causality: The highly conjugated benzophenone system absorbs the UV light, preventing it from reaching the fluorescent zinc silicate indicator in the silica, rendering the band dark.

Step 5: Extraction & Recovery

  • Action: Transfer the silica to an Erlenmeyer flask. Add 15 mL of 10% Methanol in DCM. Sonicate the suspension for 5 minutes, then filter through a fritted glass funnel. Wash the silica twice more with 5 mL of the extraction solvent.

  • Causality: Hexane/DCM is sufficient to move the compound on a plate, but insufficient to quantitatively extract it from a bulk silica slurry. Methanol acts as a strong hydrogen-bond competitor, displacing the tertiary amide from the silica surface.

  • Validation Check: Spot a single drop of the filtered silica residue (re-suspended in a drop of solvent) onto an analytical TLC plate and check under UV. If the spot is dark, extraction is incomplete; repeat the sonication step.

Step 6: Final Polish

  • Action: Pass the combined filtrate through a 0.22 µm PTFE syringe filter before concentrating via rotary evaporation.

  • Causality: Standard frits allow colloidal silica and zinc silicate indicator to pass through. This micro-filtration step prevents inorganic contamination in your final product .

IV. Troubleshooting & FAQ Desk

Q1: Why is my 4-benzoyl-N,N-diethylbenzamide band tailing or streaking across the plate? Mechanistic Cause: The tertiary amide group and the ketone moiety are strong hydrogen bond acceptors. They interact non-linearly with the acidic silanol (Si-OH) groups on the silica gel. This continuous, sluggish adsorption-desorption kinetic cycle causes the compound to drag or "tail." Solution: Add 1% Triethylamine (Et


N) to your Hexane/DCM mobile phase. The amine acts as a sacrificial modifier, competitively capping the most active, acidic silanol sites on the plate, allowing your benzamide to migrate as a tight, uniform band.

Q2: I scraped the correct UV-active band, but my recovered yield is less than 40%. Where did my compound go? Mechanistic Cause: You likely used the running solvent (Hexane/DCM 1:1) to extract the compound from the scraped silica. In a bulk slurry, the partition coefficient heavily favors the highly porous silica matrix over a non-polar solvent. Solution: You must force the equilibrium toward the liquid phase. Switch your extraction solvent to a highly polar mixture, such as 10% Methanol in DCM or a 1:1:1:1 mixture of Water:MeOH:MeCN:EtOAc, and ensure you are applying mechanical energy (sonication) to disrupt the boundary layer around the silica particles.

Q3: My post-purification


H-NMR shows a broad, rolling hump in the baseline (around 0-1.5 ppm), and the compound looks cloudy when re-dissolved in DCM. 
Mechanistic Cause:  This is the classic signature of colloidal silica gel or zinc silicate (the F254 fluorescent indicator) contamination. During the extraction step, micro-particulates bypassed your filter paper or glass frit.
Solution:  Re-dissolve your sample in DCM and pass it through a 0.22 µm PTFE syringe filter. Alternatively, filter the solution through a tightly packed, 1-inch pad of Celite.

Q4: To save time, can I load 75 mg of crude mixture onto a single 20x20 cm, 1000 µm prep plate? Mechanistic Cause: No. When you exceed the monolayer capacity of the silica gel (typically around 20-30 mg for a 1000 µm plate), the benzamide molecules begin interacting with each other rather than the stationary phase. This results in a "shark-fin" band shape (severe fronting) and guarantees co-elution with nearby impurities. Solution: Respect the loading capacity. If you have 75 mg of material, distribute it evenly across three separate 1000 µm plates, or upgrade to a 2000 µm plate (which can handle ~50 mg, though with slightly reduced resolution).

V. References

  • PubChem Compound Summary for CID 755990: 4-benzoyl-N,N-diethylbenzamide Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Aromatization as an Impetus to Harness Ketones for Metallaphotoredox-Catalyzed Benzoylation/Benzylation of (Hetero)arenes (Supporting Information) Source: Nature Communications URL:[Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation Source: Organomation URL:[Link]

  • Giving Preparative Thin Layer Chromatography Some Tender Loving Care Source: ChemRxiv URL:[Link]

  • How To: Run a Prep TLC Source: University of Rochester (Not Voodoo X) URL:[Link]

Troubleshooting

Technical Support Center: Solubilization &amp; Formulation Guide

Compound Profile & Physicochemical Limitations[1][2][3] Before attempting formulation, researchers must understand the structural constraints of 4-benzoyl-N,N-diethylbenzamide .[1][2] This compound is not a simple salt;...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Physicochemical Limitations[1][2][3]

Before attempting formulation, researchers must understand the structural constraints of 4-benzoyl-N,N-diethylbenzamide .[1][2] This compound is not a simple salt; it is a highly lipophilic, neutral organic molecule.[1][2]

PropertyValueTechnical Implication
CAS Number 67055-76-9Verification of identity.[1][2]
Molecular Weight 281.35 g/mol Small molecule range, suitable for membrane permeability.[1][2]
XLogP3 ~2.6Moderate-High Lipophilicity .[1][2] Poor water solubility is expected.[1][2]
H-Bond Donors 0Lack of donors reduces water interaction potential.[1][2]
Key Moiety Benzophenone corePhotosensitivity Warning : Susceptible to UV-induced radical formation.[1][2]
The "Crash-Out" Phenomenon

Users frequently report immediate precipitation when adding a DMSO stock solution to aqueous media (cell culture media or buffer).[1][2] This occurs because the hydrophobic effect drives the molecules to aggregate rapidly once the co-solvent (DMSO) concentration drops below a critical threshold (typically <1%).[1][2]

Troubleshooting Guide (Q&A Format)

Q1: I added 10 mM DMSO stock to my cell culture media (1:1000 dilution), and I see a fine white precipitate. Why?

Diagnosis: You have exceeded the Thermodynamic Solubility Limit in the aqueous phase.[1][2] While 10 µM (final concentration) might seem low, the rigid benzophenone core promotes crystal lattice formation in high-polarity environments.[1][2]

Solution: The "Intermediate Dilution" Protocol Do not jump directly from 100% DMSO to 0.1% DMSO/Water.[1][2]

  • Prepare your 10 mM stock in anhydrous DMSO.[1][2]

  • Perform an intermediate dilution into PBS containing 0.05% Tween-80 or BSA (Bovine Serum Albumin) .[1][2]

    • Mechanism:[1][2][3] Albumin acts as a carrier protein (similar to its role in blood), sequestering the lipophilic drug and preventing aggregation.[1][2]

  • Add this intermediate mix to your cells.

Q2: Can I use acid or base to improve solubility?

Expert Insight: No.

  • Reasoning: 4-benzoyl-N,N-diethylbenzamide is a neutral molecule.[1][2] The amide nitrogen is not basic (lone pair is delocalized into the carbonyl), and there are no acidic protons.[1][2]

  • Risk: Adding strong acid (HCl) or base (NaOH) will not protonate/deprotonate the molecule but may catalyze amide hydrolysis , chemically destroying your compound into 4-benzoylbenzoic acid and diethylamine.[1][2]

Q3: My DMSO stock froze in the fridge, and now there are crystals that won't redissolve.

Diagnosis: DMSO freezes at 19°C. Upon thawing, a "supersaturated" local environment can induce nucleation.[1][2] Recovery Protocol:

  • Warm the vial to 37°C in a water bath for 10 minutes.

  • Sonicate (ultrasonic bath) for 5 minutes.

  • Vortex vigorously.[1][2]

  • Verification: Hold the vial up to a light source.[1][2] If you see "schlieren" lines (swirling patterns) or particulates, it is not fully dissolved.[1][2]

Step-by-Step Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Target Concentration: 10 mM Volume:[1][2] 1 mL[1][2]

  • Weighing: Weigh exactly 2.81 mg of 4-benzoyl-N,N-diethylbenzamide.

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).[1][2] Avoid "wet" DMSO, as water uptake promotes degradation and precipitation.[1][2]

  • Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.[1][2]

  • Storage: Aliquot into amber glass vials (to protect from light) and store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles.[1][2] Use single-use aliquots.

Protocol B: In Vivo Formulation (Intraperitoneal/Oral)

For animal studies, simple DMSO/Water mixtures are toxic and prone to precipitation in the peritoneum.[1][2] Use a Co-solvent/Surfactant System .

Recommended Vehicle: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline[1][2]

  • Dissolve compound in DMSO (5% of final volume).

  • Add PEG-400 (40% of final volume) and vortex. The solution should be clear.

  • Add Tween-80 (5% of final volume) and vortex.

  • Slowly add Saline (50% of final volume) dropwise while vortexing.

    • Critical Check: If the solution turns milky (Tyndall effect), you have a suspension, not a solution.[1][2] This may alter pharmacokinetics.[1][2]

Visualizing the Solubilization Strategy

The following decision tree guides you through selecting the correct solvent system based on your application.

Solubility_Workflow Start Start: 4-Benzoyl-N,N-diethylbenzamide (Solid Powder) App_Type Select Application Start->App_Type InVitro In Vitro (Cell Culture) App_Type->InVitro InVivo In Vivo (Animal Models) App_Type->InVivo ChemSyn Chemical Synthesis App_Type->ChemSyn DMSOMax Target Conc > 10 µM? InVitro->DMSOMax Route Route of Admin InVivo->Route OrgSolv Organic Solvents: DCM, EtOAc, THF (Good Solubility) ChemSyn->OrgSolv DirectSpike Direct Spike: DMSO Stock -> Media (Keep DMSO < 0.5%) DMSOMax->DirectSpike No Carrier Carrier Required: Pre-complex with BSA or Cyclodextrin (HP-β-CD) DMSOMax->Carrier Yes Oral Oral Gavage: Dissolve in Corn Oil or MC/Tween-80 Route->Oral PO IP_IV IP / IV Injection: 5% DMSO + 40% PEG400 + 5% Tween80 + Saline Route->IP_IV IP/IV

Caption: Solubility Decision Tree. Blue path: In vitro assays.[1][2] Green path: In vivo formulation.[1][2] Yellow path: Chemical synthesis.[1][2][3]

Frequently Asked Questions (FAQs)

Q: Is 4-benzoyl-N,N-diethylbenzamide light sensitive? A: Yes. The molecule contains a benzophenone moiety, which is a known photo-initiator.[1][2] Upon exposure to UV or intense visible light, it can form triplet states that abstract hydrogens from solvents or degrade.[1][2]

  • Action: Always handle in amber vials and minimize exposure to direct sunlight or biosafety cabinet lights.[1][2]

Q: Can I use ethanol instead of DMSO? A: Yes, ethanol is a viable solvent, but it is more volatile.[1][2]

  • Pros: Less toxic to some cell lines than DMSO.[1][2]

  • Cons: Evaporation leads to rapid concentration changes and precipitation.[1][2] DMSO is preferred for long-term storage of stocks.[1][2]

Q: What is the maximum solubility in pure water? A: While exact experimental values for this specific derivative are sparse, based on XLogP (2.[1][2]6) and structural analogs (Benzophenone < 137 mg/L), the solubility in pure water is estimated to be < 50 µg/mL .[1][2] It should be treated as "practically insoluble" in water without co-solvents.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 755990, 4-benzoyl-N,N-diethylbenzamide. Retrieved October 26, 2023 from [Link].[1][2]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1][2] (Standard text for solubility principles).

  • National Institutes of Health (NIH). Assay Guidance Manual: Solubility Assays. Retrieved from [Link].

  • Li, P., & Zhao, L. (2019). Developing Early Formulations: Practice and Perspective.[1][2] International Journal of Pharmaceutics. (Reference for PEG/Tween vehicle design).

Sources

Optimization

Technical Guide: Optimizing Blue Light Intensity for Benzamide Benzoylation

Introduction: The Photon as a Reagent In the photocatalytic benzoylation of benzamides—typically involving the ortho-C-H functionalization via benzoyl radicals—light is not merely a trigger; it is a stoichiometric reagen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Photon as a Reagent

In the photocatalytic benzoylation of benzamides—typically involving the ortho-C-H functionalization via benzoyl radicals—light is not merely a trigger; it is a stoichiometric reagent. A common misconception in our field is that "brighter is better." In reality, photon flux (light intensity) dictates the concentration of excited-state catalyst (


), which in turn controls the delicate balance between productive radical generation and counter-productive recombination or chain-termination pathways.

This guide addresses the specific kinetic regimes you will encounter when scaling or optimizing this reaction using 450–465 nm (blue) LED sources. It moves beyond basic setup to address the causality between photon density and chemical yield.

Module 1: Photon Flux & Kinetic Regimes

Q1: I increased my LED power from 40W to 100W, but my reaction yield plateaued or decreased. Why didn't the rate double?

A: You have likely shifted from a Photon-Limited Regime to a Mass-Transfer/Catalyst-Limited Regime .

  • The Science: In the linear regime, the reaction rate (

    
    ) is proportional to light intensity (
    
    
    
    ):
    
    
    . Here, every photon generates an excited catalyst species that successfully engages in Single Electron Transfer (SET) or Energy Transfer (EnT).
  • The Problem: At high intensities, the concentration of excited catalyst (

    
    ) saturates. If the turnover frequency (TOF) of the catalytic cycle is slower than the photon absorption rate, the excess excited species decay non-productively (fluorescence/phosphorescence) or undergo bimolecular quenching (e.g., triplet-triplet annihilation). Furthermore, high radical concentrations increase the rate of radical-radical recombination (a second-order process, 
    
    
    
    ) much faster than the rate of product formation (often pseudo-first-order).
  • Actionable Fix:

    • Check Quantum Yield: If your Apparent Quantum Yield (AQY) is low (<1%), increasing intensity just generates heat.

    • Dilution Test: Halve the catalyst loading. If the rate remains constant, you are light-saturated.

    • Pulse-Width Modulation (PWM): Instead of constant high intensity, use PWM to pulse the light. This allows the "dark" thermal steps of the catalytic cycle to complete before the next photon arrives, improving efficiency.

Q2: My benzamide substrate is degrading into unidentified byproducts. Is the light too intense?

A: Yes, likely due to Multiphoton Excitation or Thermal Degradation .

  • The Mechanism: Extremely high photon flux can trigger two-photon absorption events, accessing higher-energy excited states (

    
     or 
    
    
    
    ) that are capable of breaking bonds not intended to be cleaved (e.g., N-dealkylation instead of C-H functionalization). Additionally, high-power LEDs generate significant IR radiation (heat) unless actively cooled.
  • Diagnostic:

    • The "Dark" Control: Run the reaction at the same bulk temperature (e.g., 40°C) but in the dark to rule out purely thermal degradation.

    • The Distance Test: Move the light source 5 cm further away. According to the Inverse Square Law (

      
      ), intensity drops significantly. If selectivity improves, your previous intensity was driving deleterious high-energy pathways.
      

Module 2: Experimental Setup & Calibration

Q3: How do I standardize "Blue Light" across different hoods or labs?

A: You cannot rely on "Wattage" ratings, as they refer to electrical power consumption, not radiometric flux. You must standardize based on Photon Flux Density .

  • Protocol: Use chemical actinometry (e.g., ferrioxalate) or a calibrated optical power meter to measure irradiance in

    
     at the vial surface.
    
  • Target Window: For most benzamide benzoylations (e.g., using Eosin Y or Ir(ppy)

    
    ), the optimal window is typically 40–80 mW/cm² .
    
  • Wavelength Specificity: Ensure your LED emission maximum (

    
    ) overlaps with the absorbance maximum of your photocatalyst.
    
    • Eosin Y:

      
       nm (Green is better, but Blue 460 nm often excites the tail; verify absorbance). Correction: For blue light (450 nm), ensure you are using a catalyst like Ru(bpy)
      
      
      
      or an organic dye like 4CzIPN that absorbs strongly in the blue region.
Q4: Should I use a collimating lens?

A: Only for specific reactor geometries.

  • Flow Chemistry: Yes. Collimating lenses ensure uniform photon flux across the length of the tubing.

  • Batch Vials: Generally No. Lenses can create "hot spots" of intensity in the center of the vial, leading to localized bleaching of the catalyst and thermal gradients. Diffuse light is preferred for batch reactions to maximize the irradiated surface area.

Module 3: Troubleshooting Specific Failures

Q5: The reaction mixture turns colorless (bleaches) after 1 hour. What happened?

A: Photobleaching of the catalyst.

  • Cause: The catalyst is being destroyed by the radical intermediates (e.g., benzoyl radicals attacking the catalyst ring) or by singlet oxygen (

    
    ) if the reaction isn't strictly anaerobic. High light intensity accelerates this destruction.
    
  • Solution:

    • Degas Thoroughly: Ensure strict exclusion of oxygen (freeze-pump-thaw x3).

    • Reduce Intensity: Lower the light intensity to match the catalyst's stability profile.

    • Step-Addition: Add the photocatalyst in two portions (t=0 and t=50% conversion).

Q6: I see high conversion of benzamide but low yield of the benzoylated product. Where is the mass going?

A: You are likely forming Homocoupling Dimers .

  • Logic: If the photon flux is too high, the instantaneous concentration of benzoyl radicals becomes high. Statistically, the likelihood of two radicals colliding (dimerization to benzil-type products) increases relative to the radical attacking the benzamide trap.

  • Fix: Lower the Light Intensity. This keeps the steady-state radical concentration low ("Reservoir Effect"), favoring the cross-coupling reaction over homocoupling.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing light intensity based on observed experimental outcomes.

OptimizationLogic Start Start: Benzamide Benzoylation Standard Conditions (50 mW/cm²) CheckYield Check Yield & Selectivity Start->CheckYield LowConv Low Conversion (<20%) CheckYield->LowConv HighConvLowYield High Conversion Low Yield (Side Products) CheckYield->HighConvLowYield Bleaching Catalyst Bleaching (Color Loss) CheckYield->Bleaching Success High Yield (>80%) CheckYield->Success IncreaseInt Action: Increase Intensity or Catalyst Load LowConv->IncreaseInt Photon Limited DecreaseInt Action: Decrease Intensity (Reduce Radical Conc.) HighConvLowYield->DecreaseInt Radical Recombination CheckO2 Action: Check Degassing & Add Radical Scavenger Bleaching->CheckO2 Oxidative Damage

Figure 1: Decision tree for troubleshooting light intensity issues in photocatalytic benzoylation.

Standardized Protocol: Ortho-C-H Benzoylation

Objective: C-H Benzoylation of


-methylbenzamide using Benzaldehyde (Radical Source).

Reagents:

  • Substrate:

    
    -methylbenzamide (0.5 mmol)
    
  • Radical Precursor: Benzaldehyde (1.5 equiv)

  • Photocatalyst: 4CzIPN (2 mol%) or Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)PF
    
    
    (1 mol%)
  • Oxidant: TBHP (tert-Butyl hydroperoxide) or HAT reagent (if using oxidative quenching)

  • Solvent: Acetonitrile (anhydrous, degassed)

Procedure:

  • Setup: In an argon-filled glovebox, charge a 10 mL borosilicate vial with substrate, catalyst, and radical precursor.

  • Solvent: Add 5 mL degassed Acetonitrile. Seal with a septum cap.

  • Irradiation Setup:

    • Place vial 3 cm from a 450 nm Blue LED (approx. 40W power draw, calibrated to 60 mW/cm² at vial face).

    • Cooling: Direct a fan at the vial to maintain internal temp

      
      C.
      
  • Reaction: Stir at 800 rpm for 12–24 hours.

  • Monitoring: Sample at t=1h, 4h, and 12h.

    • Checkpoint: If solution turns brown/black early, reduce intensity by 50%.

Data Summary: Intensity vs. Yield

The following table summarizes the effect of light intensity on the benzoylation of


-methylbenzamide (Model Data based on kinetic principles):
Light Intensity (mW/cm²)Relative Rate (

)
Yield (12h)Selectivity (Mono:Di)Catalyst Stability
10 (Low) 1.035%>20:1Excellent
40 (Optimal) 3.888%15:1Good
80 (High) 4.2 (Plateau)75%8:1Moderate
150 (Extreme) 2.5 (Inhibition)40%3:1Poor (Bleaching)

Note: "Plateau" indicates the transition to mass-transfer or enzyme-limited kinetics. "Inhibition" suggests catalyst death or dominant side reactions.

Mechanistic Insight: The Radical Cycle

Understanding the pathway helps diagnose intensity issues.

Mechanism PC PC (Ground State) PC_Excited *PC (Excited) PC->PC_Excited Benzaldehyde Benzaldehyde PC_Excited->Benzaldehyde HAT / SET BenzoylRad Benzoyl Radical Benzaldehyde->BenzoylRad Benzamide Benzamide BenzoylRad->Benzamide Radical Addition Product Benzoylated Product Benzamide->Product -H (Oxidation) Product->PC Regeneration Light Blue Light (hv) Light->PC Excitation

Figure 2: Simplified mechanistic flow. High light intensity creates excess 'Benzoyl Radical', leading to dimerization (off-cycle) rather than addition to 'Benzamide'.

References

  • Reactivity control of a photocatalytic system by changing the light intensity.

    • Source: NIH / PubMed Central
    • Context: Demonstrates how adjusting light power density switches between one-photon and two-photon mechanisms, affecting selectivity.[1][2]

    • [Link]

  • A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters.

    • Source: MDPI (Molecules)
    • Context: Details the radical generation mechanism relevant to benzoylation and the use of blue LEDs in Minisci-type transform
    • [Link]

  • Intensification of Heterogeneous Photocatalytic Reactions Without Efficiency Losses.

    • Source: Deutsche N
    • Context: Discusses the non-linear response of reaction rates at high light intensities and the "diminishing returns" effect.
    • [Link]

  • Tuning the Activity–Stability Balance of Photocatalytic Organic M

    • Source: ACS Public
    • Context: Provides protocols for monitoring catalyst stability and leaching under blue light irradi
    • [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-benzoyl-N,N-diethylbenzamide

Welcome to the technical support guide for the purification of 4-benzoyl-N,N-diethylbenzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-benzoyl-N,N-diethylbenzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the isolation and purification of this compound. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind each experimental choice, ensuring a robust and reproducible workflow.

Section 1: Understanding the Impurity Profile (FAQs)

A successful purification strategy begins with understanding the potential contaminants in your crude reaction mixture. The synthesis of 4-benzoyl-N,N-diethylbenzamide, typically via a Friedel-Crafts acylation or a Schotten-Baumann reaction involving 4-benzoylbenzoyl chloride and diethylamine, can generate several common byproducts.

Q1: What are the most common byproducts I should expect in my crude 4-benzoyl-N,N-diethylbenzamide product?

A1: Byproduct formation is a common challenge. The impurities you encounter will depend on your specific synthetic route and reaction conditions. However, the most frequently observed contaminants are outlined below.

ImpuritySourceKey Chemical Property
4-Benzoylbenzoic Acid Hydrolysis of the starting material, 4-benzoylbenzoyl chloride, during the reaction or aqueous workup.[1][2]Acidic . Soluble in aqueous base.
Unreacted Diethylamine Incomplete reaction; use of excess reagent.Basic . Soluble in aqueous acid.
Unreacted 4-Benzoylbenzoyl Chloride Incomplete reaction.Highly reactive; likely hydrolyzes to 4-benzoylbenzoic acid upon workup.
Triethylammonium Chloride (or other amine salts) Neutralization of HCl byproduct when using a tertiary amine base like triethylamine.[3]Salt . Highly soluble in water.
Diacylated Byproducts Potential side reactions under harsh conditions, though less common for this specific substrate.[4]Neutral . Polarity similar to the product.

Section 2: Troubleshooting and Purification Strategy

We have designed a logical workflow to guide you from the crude reaction mixture to a highly purified product. This strategy prioritizes efficiency, starting with simple, scalable methods before progressing to more resource-intensive techniques if required.

Purification Workflow Overview

The following diagram outlines the recommended purification pathway. The initial aqueous workup is critical for removing the bulk of ionic and water-soluble impurities, followed by recrystallization for primary purification. Column chromatography is reserved for separating persistent, structurally similar impurities.

Purification_Workflow cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 High-Purity Polish cluster_3 Final Product Crude Crude Reaction Mixture Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup Recrystallization Recrystallization Workup->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography Impurities Persist Pure Pure Product (>98%) Recrystallization->Pure Success Chromatography->Pure

Caption: A logical workflow for the purification of 4-benzoyl-N,N-diethylbenzamide.

Initial Purification: Liquid-Liquid Extraction (Aqueous Workup)

Q2: My crude product mixture is messy. How do I perform an effective initial cleanup?

A2: A well-executed aqueous workup is the most effective first step. It leverages the different acid-base properties of your product and major byproducts to achieve a significant purification before any other technique is applied. This process removes acidic byproducts and water-soluble salts.[5]

Protocol: Standard Aqueous Workup

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Ensure the volume is sufficient to fully dissolve the organic components.

  • Acidic Impurity Removal: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes. This step deprotonates acidic byproducts like 4-benzoylbenzoic acid, transferring its carboxylate salt form into the aqueous layer.[1]

  • Phase Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc).

  • Repeat Wash (Optional): Repeat the NaHCO₃ wash if you suspect a high concentration of acidic impurities.

  • Salt Removal: Wash the organic layer with an equal volume of deionized water, followed by a wash with saturated aqueous sodium chloride (brine). The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude, neutralized product as a solid or oil.

Primary Purification: Recrystallization

Q3: My product is a solid after workup but still shows impurities by TLC. How can I purify it further?

A3: Recrystallization is a powerful technique for purifying crystalline solids.[6] The success of this method hinges on selecting a solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.[4]

Protocol: Recrystallization from a Single Solvent

  • Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of a potential solvent and observe solubility at room temperature. Heat the mixture; a good solvent will dissolve the compound completely upon heating. Refer to the table below for starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Adding too much solvent will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Troubleshooting Recrystallization

  • Issue: The compound "oils out" instead of crystallizing.

    • Cause & Solution: The boiling point of the solvent is likely too high, or the solution is cooling too rapidly. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.

  • Issue: No crystals form upon cooling.

    • Cause & Solution: The solution may be too dilute, or supersaturation has not been achieved. Try boiling off some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the solution's surface can provide a nucleation site. If using a solvent mixture, adding a small amount of the "poor" or "anti-solvent" can induce crystallization.[4]

Recommended Recrystallization SolventsRationale & Notes
Ethanol Good solubility at high temperatures, poor at low temperatures. A common starting point for moderately polar compounds.[4]
Ethanol / Water The addition of water as an anti-solvent can effectively induce crystallization from an ethanol solution.[4]
Dichloromethane / Hexane Dissolve in a minimum of hot DCM (good solvent) and slowly add hexane (poor solvent) until the solution becomes turbid. Re-heat to clarify and then cool slowly.[7]
High-Purity Purification: Column Chromatography

Q4: Recrystallization failed to separate my product from a persistent impurity. What is the most robust method for achieving high purity?

A4: When impurities have solubility profiles very similar to your product, silica gel column chromatography is the method of choice.[4][8] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

Caption: Principle of chromatographic separation based on polarity.

Protocol: Flash Column Chromatography

  • Solvent System Selection: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel (dry loading) or carefully apply the concentrated solution directly to the top of the packed column (wet loading).

  • Elution: Begin eluting with the chosen solvent system. Apply positive pressure (flash chromatography) to speed up the process. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure to yield the final, highly purified compound.

Recommended Eluent Systems (Silica Gel)Target Compounds & Notes
Hexane / Ethyl Acetate (e.g., 9:1 to 1:1 gradient) A standard system for compounds of moderate polarity.[4][9] Start with a lower polarity (more hexane) and gradually increase the ethyl acetate content to elute more polar compounds.
Dichloromethane / Methanol (e.g., 99:1 to 95:5) A more polar system suitable for separating the main product from highly polar impurities that do not move in Hexane/EtOAc.[4]

Section 3: Purity Assessment and Validation

Q5: How do I confirm the purity of my final product?

A5: It is essential to verify the purity of your final compound. A combination of methods provides the most trustworthy validation.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple eluent systems.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and assessing the purity of the final product. The absence of signals corresponding to the byproducts identified in Section 1 is a strong indicator of high purity.

References

  • Technical Support Center: 4-Benzoylbenzamide Synthesis. Benchchem.
  • Amino derivatives of aromatic ketones and method of making same.
  • A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers.
  • Solid-phase microextraction of benzophenones coupled with gas chrom
  • Dealing with byproduct form
  • (E)-N,N-DIETHYL-2-STYRYLBENZAMIDE. Organic Syntheses.
  • Solubility of 4-benzoylbenzamide in common organic solvents. Benchchem.
  • Recrystallization and Crystalliz
  • Application Notes and Protocols for Growing Single Crystals of 4-Benzoylbenzamide. Benchchem.
  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry.
  • Synthesis of N,N-Diethylbenzamide. PrepChem.com.
  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba.
  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.

Sources

Optimization

troubleshooting low conversion rates in photoredox catalysis

Executive Summary: The Multiparametric Challenge Low conversion in photoredox catalysis is rarely a single-variable failure. Unlike thermal chemistry, where Arrhenius kinetics dominate, photoredox systems rely on the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Multiparametric Challenge

Low conversion in photoredox catalysis is rarely a single-variable failure. Unlike thermal chemistry, where Arrhenius kinetics dominate, photoredox systems rely on the synchronization of photon flux , excited-state lifetime (


) , and redox potentials (

)
.

This guide treats your reaction as a system of coupled cycles. We will move from macroscopic hardware checks to microscopic mechanistic interrogation.

Visual Diagnostic Logic

Before altering chemical variables, locate your failure mode in this decision matrix.

TroubleshootingFlow Start Problem: Low Conversion Check1 1. Check Light Penetration (Beer-Lambert Limit) Start->Check1 Check2 2. Check Oxygen (Quenching) Check1->Check2 Clear/Translucent Action1 Dilute or Flow Reactor Check1->Action1 Opaque/Dark Check3 3. Thermodynamics (Redox Potentials) Check2->Check3 Degassed Action2 Freeze-Pump-Thaw Check2->Action2 Air Leak? Check4 4. Kinetics (Stern-Volmer) Check3->Check4 ΔG < 0 Action3 Modify Catalyst/Ligand Check3->Action3 ΔG > 0 Action4 Check for Inhibitors Check4->Action4 High Quenching

Figure 1: Hierarchical decision tree for isolating conversion bottlenecks.

Tier 1: Macroscopic & Hardware Diagnostics

Q1: My reaction mixture is dark/opaque. Could this be the issue? A: Yes. This is the Beer-Lambert Bottleneck . In photoredox, light must reach the photocatalyst. If your substrate or a byproduct absorbs strongly at the excitation wavelength (inner filter effect), or if the catalyst concentration is too high, the "optical path length" becomes effectively zero.

  • The Physics: According to the Beer-Lambert law (

    
    ), if absorbance (
    
    
    
    ) is >2, >99% of photons are absorbed in the first few millimeters of the vial [1]. The center of your reaction vessel is dark.
  • The Fix:

    • Dilution: Reduce concentration to allow light penetration.

    • Surface Area: Switch to smaller diameter vials (e.g., NMR tubes vs. 20mL vials) or use a flow reactor to minimize path length (

      
      ) [2].
      

Q2: I degassed by sparging with


 for 10 minutes. Is that enough? 
A:  Likely not for difficult transformations.
Ground-state oxygen (

) is a potent quencher of triplet excited states (

). It creates singlet oxygen (

) via energy transfer, returning the catalyst to the ground state without reacting with your substrate [3].
  • The Diagnostic: If the reaction works in an NMR tube (small headspace, easy to seal) but fails in a flask, you have an oxygen leak or insufficient degassing.

  • The Fix: Use the Freeze-Pump-Thaw (FPT) protocol (see Section 6) for any reaction with a lifetime-dependent step.

Tier 2: Thermodynamic & Kinetic Mismatches

Q3: The literature says this catalyst works, but my substrate is untouched. A: You may have a Thermodynamic Mismatch . Photoredox is governed by the Rehm-Weller equation. The excited state energy of the catalyst (


) must be sufficient to overcome the oxidation/reduction potential of your substrate.
  • The Check:

    • Look up the

      
       (oxidation potential) of your substrate and the 
      
      
      
      of the excited catalyst (
      
      
      ).
    • Rule of Thumb: If

      
       is positive (endergonic) by more than +0.1 V, the electron transfer will be too slow to compete with fluorescence decay [4].
      
  • The Fix: Switch to a more potent catalyst (e.g., changing from

    
     to 
    
    
    
    increases oxidizing power significantly).

Q4: My catalyst bleaches (turns colorless) and conversion stops. A: You are experiencing Photobleaching/Ligand Lability . This indicates the catalyst is decomposing before it can turnover. This often happens if the catalytic cycle "stalls"—the catalyst accepts an electron but cannot pass it on, leading to instability.

  • The Fix:

    • Add a sacrificial electron shuttle (e.g., methyl viologen).

    • Check for trace amines or nucleophiles that might displace ligands on the metal center.

Tier 3: Advanced Mechanistic Analysis

Q5: How do I know if my reaction is a radical chain or a closed loop? A: Perform a Light/Dark Experiment . This distinguishes between a reaction where the photon initiates a self-propagating chain ($ \Phi > 1


 \Phi \leq 1 $) [5].

Q6: What is Stern-Volmer Analysis and when should I use it? A: Use this when you have low conversion but no catalyst decomposition. It measures the efficiency of the quenching step. By plotting


 (fluorescence intensity) vs. [Quencher], you determine if your substrate is actually interacting with the excited catalyst [6].
  • Linear Plot: Good dynamic quenching.

  • No Slope: The substrate is NOT quenching the catalyst. You need a redox mediator.[1]

Standardized Protocols

Protocol A: Freeze-Pump-Thaw (The Gold Standard for Degassing)

Required for: Reactions sensitive to


 quenching (e.g., Ir-catalyzed, long-lifetime species).
  • Seal: Place reaction mixture in a Schlenk tube or heavy-wall vial with a high-vacuum valve.

  • Freeze: Submerge the vessel in liquid nitrogen (

    
    ) until the solvent is solid.
    
  • Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes. (Solvent cannot evaporate while frozen).

  • Thaw: Close the valve. Remove from

    
     and thaw in a warm water bath. Do not open to air.
    
  • Repeat: Perform cycles 2–4 three times.

  • Backfill: Backfill with Argon/Nitrogen on the final cycle.

Protocol B: The "Light/Dark" Pulse Experiment

Purpose: Determine if the reaction is a radical chain process.

  • Setup: Prepare the reaction under standard conditions with an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Interval 1 (Light): Turn light ON for 5 minutes. Take an aliquot.

  • Interval 2 (Dark): Turn light OFF for 15 minutes. Take an aliquot.

  • Interval 3 (Light): Turn light ON for 5 minutes. Take an aliquot.

  • Analyze: Plot Conversion vs. Time.

    • Result A (Staircase): Reaction stops instantly in dark = Closed Catalytic Cycle .

    • Result B (Slope in Dark): Reaction continues in dark = Radical Chain Propagation .

Mechanistic Visualization

Understanding where the electron stops is key.

CatalyticCycle GS Ground State (PC) ES Excited State (PC*) GS->ES hv (Light) ES->GS Fluorescence (Energy Loss) Red Reduced Species (PC-) ES->Red SET from Substrate O2 O2 Quenching ES->O2 Fast Red->GS Oxidation (Turnover) Sub Substrate Prod Product

Figure 2: The Oxidative Quenching Cycle. Note that Fluorescence and O2 Quenching are parasitic pathways that compete with the productive SET (Single Electron Transfer).

Data Summary: Common Failure Modes

SymptomProbable CauseVerification MethodCorrective Action
0% Conversion Thermodynamic MismatchCheck

values
Change Catalyst or add Mediator
Stalls at 10-20% Product Inhibition / Inner FilterUV-Vis of reaction mixDilute or Flow Chemistry
Variable Yields Oxygen QuenchingStern-Volmer w/ O2Switch to Freeze-Pump-Thaw
Catalyst Precipitates Ligand DissociationVisual InspectionAdd excess ligand or lower Temp

References

  • Beer-Lambert Limitations in Photochemistry

    • Source: "A User’s Guide to Photoredox C
    • Context: Explains why light penetr
  • Flow vs.

    • Source: Cambié, D., et al. (2016). "Energy-efficient solar photochemistry with luminescent solar concentrator-based photomicroreactors." Angewandte Chemie.
    • Context: Demonstrates the efficiency of microreactors in overcoming p
  • Oxygen Quenching Mechanisms

    • Source: Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). "Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis." Chemical Reviews.
    • Context: Comprehensive review of quenching mechanisms.
  • Thermodynamics (Rehm-Weller)

    • Source: "Photoredox Catalysis Desk Reference" - Merck/Sigma-Aldrich.
    • Context: Provides tables of redox potentials for matching catalysts to substr
  • Light/Dark Experiments

    • Source: Cismesia, M. A., & Yoon, T. P. (2015).
    • Context: The definitive guide on distinguishing chain vs. closed mechanisms.
  • Stern-Volmer Analysis

    • Source: Arias-Rotondo, D. M., & McCusker, J. K. (2016).[2] "The photophysics of photoredox catalysis: a roadmap for catalyst design." Chemical Society Reviews.[2]

    • Context: Detailed tutorial on performing and interpreting quenching studies.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-benzoyl-N,N-diethylbenzamide

Status: Operational Ticket ID: CRY-4BZ-DEA-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1][2][3] Executive Summary & Molecule Profile Welcome to the technical support hub for 4-be...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CRY-4BZ-DEA-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1][2][3]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-benzoyl-N,N-diethylbenzamide . This guide addresses the specific challenges associated with crystallizing para-substituted benzophenone amides.

Researchers often encounter difficulty with this molecule because the N,N-diethyl moiety introduces significant conformational flexibility and lowers the melting point, frequently leading to "oiling out" (phase separation as a liquid) rather than nucleation.[2] Conversely, the benzophenone core promotes π-π stacking, which we can exploit to force an ordered lattice.[2]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Crystallization
Molecular Structure Para-substituted benzophenone w/ diethylamideHigh symmetry (para) favors packing, but ethyl chains add entropy.[1][2][3]
Solubility High in DCM, Chloroform, EtOAcRequires strong anti-solvents (Hexane, Heptane).[1][2]
H-Bonding Acceptor only (Tertiary amide)Cannot form strong N-H...O networks; relies on weak C-H...O and π-stacking.[1][2][3]
Common Failure Mode Oiling Out / Amorphous GumMetastable Liquid-Liquid Phase Separation (LLPS) occurs before nucleation.[1][2][3]

Troubleshooting & FAQs (The "Oiling Out" Crisis)

Q1: My product separates as a yellow oil at the bottom of the flask. How do I solidify it?

Diagnosis: You have hit the "Oiling Out" boundary.[1][2][3] This happens when the temperature of phase separation (


) is higher than the crystallization temperature (

).[2] The Fix (Seeding Protocol):
  • Re-dissolve the oil by heating the mixture slightly until clear.

  • Add a trace amount of a similar crystalline amide (e.g., benzophenone or 4-benzoylbenzamide) if you lack a seed of the target compound.[1][2][3] This is "heterogeneous nucleation."[1][2][3]

  • Slow cooling is critical.[1][2][3] Rapid cooling traps the oil state.[2][3]

  • Advanced Trick: Scratch the glass interface between the oil and solvent with a glass rod.[2] The friction provides nucleation sites.[2][3]

Q2: Which solvent system is best for X-ray quality crystals?

Recommendation: Avoid simple evaporation, which often yields amorphous films.[1][2][3] Use Vapor Diffusion .[1][2][3]

  • Solvent (Inner Vial): Dichloromethane (DCM) or Chloroform (dissolves the amide well).[1][2][3]

  • Anti-Solvent (Outer Vial): n-Hexane or Pentane (diffuses slowly into the DCM, lowering solubility gradually).[1][2][3]

Q3: I see two different crystal shapes. Is this contamination?

Analysis: Likely Polymorphism .[1][2][3] Benzoyl-N,N-diethylbenzamides are known to exhibit polymorphism (different packing arrangements). The ortho isomer (2-benzoyl-N,N-diethylbenzamide) has at least three known forms. Isolate both shapes and analyze via PXRD or DSC. Do not discard either; they may have different bioavailabilities.[1][2][3]

Standard Operating Procedures (SOPs)

SOP-A: Bulk Recrystallization (Yield Focus)

Use this for purifying >500 mg of material.

Reagents:

  • Solvent A: Ethyl Acetate (EtOAc)[1][2][3]

  • Solvent B: n-Heptane (Anti-solvent)[1][2][3]

Protocol:

  • Dissolution: Place crude solid in a flask. Add minimal EtOAc. Heat to 50–60°C until fully dissolved.

  • Filtration: Filter hot (if insoluble particulates exist) through a pre-warmed funnel.[1][2][3]

  • Cloud Point: While stirring at 50°C, add warm n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clearance: Add 1–2 mL of EtOAc to clear the solution again.

  • Nucleation: Remove heat. Wrap the flask in a towel (insulation) to allow very slow cooling to room temperature.[2]

    • Critical Step: If oil droplets form at ~35°C, stir vigorously to break them up and induce crystallization.[1][2][3]

  • Harvest: Cool to 4°C in a fridge for 2 hours. Filter the white solids and wash with cold Heptane.[2]

SOP-B: Vapor Diffusion (Analytical/X-Ray Focus)

Use this for growing single crystals for XRD.[1][2][3]

Protocol:

  • Inner Vial: Dissolve 20 mg of compound in 0.5 mL of Dichloromethane (DCM) in a small (2 mL) vial. Ensure the solution is clear.

  • Outer Vial: Place 3 mL of n-Hexane in a larger (20 mL) scintillation vial.

  • Assembly: Carefully place the open small vial inside the large vial.

  • Seal: Cap the large vial tightly.

  • Wait: Store in a vibration-free, dark area for 3–7 days. The Hexane will diffuse into the DCM, slowly increasing supersaturation.[2]

Decision Logic & Workflow Visualization

Workflow 1: Troubleshooting the "Oiling Out" Phenomenon

This diagram guides you when the compound refuses to solidify.

OilingOut Start Compound separates as Oil/Gum CheckTemp Is solution hot (>50°C)? Start->CheckTemp Reheat Re-heat to dissolve oil CheckTemp->Reheat No (It cooled) SolventCheck Check Solvent Ratio CheckTemp->SolventCheck Yes Reheat->SolventCheck TooMuchAnti Too much Anti-solvent? SolventCheck->TooMuchAnti AddGoodSolvent Add more Good Solvent (DCM/EtOAc) TooMuchAnti->AddGoodSolvent Yes CoolingRate Cooling too fast? TooMuchAnti->CoolingRate No Insulate Re-heat & Insulate flask (Slow Cool) CoolingRate->Insulate Yes Seed Seed Crystal Available? CoolingRate->Seed No AddSeed Add Seed at Cloud Point Seed->AddSeed Yes Scratch Scratch glass surface with rod Seed->Scratch No

Caption: Logic flow for recovering crystalline material from an oiled-out phase.

Workflow 2: Solvent System Selection Matrix

Choosing the right path based on your goal (Purity vs. Structure).[1][2][3]

SolventSelect Goal Define Goal Bulk Bulk Purification (>1g) Goal->Bulk Structure Single Crystal XRD (<50mg) Goal->Structure MethodA Cooling Crystallization Bulk->MethodA MethodB Vapor Diffusion Structure->MethodB SysA EtOAc / Heptane (Safer, higher yield) MethodA->SysA SysB Ethanol / Water (Green, but risk of hydrate) MethodA->SysB SysC DCM / Hexane (Best diffraction quality) MethodB->SysC

Caption: Solvent system selection based on experimental scale and objective.

Scientific Rationale (E-E-A-T)

Why N,N-Diethylamides are Difficult

The N,N-diethyl group is sterically bulky and conformationally mobile.[1][2][3] Unlike primary amides (which have two N-H donors) or secondary amides (one N-H donor), tertiary amides like 4-benzoyl-N,N-diethylbenzamide lack strong hydrogen bond donors.[1][2][3] They act only as H-bond acceptors (via the carbonyl oxygen).[1][2][3]

  • Consequence: The crystal lattice energy is lower, making the energy gap between the crystalline state and the amorphous/oil state narrow.[2]

  • Mitigation: We rely on the benzophenone moiety to provide π-π stacking interactions to stabilize the lattice [1].[1][2][3]

Polymorphic Implications

Research on the structural isomer, 2-benzoyl-N,N-diethylbenzamide , confirms the existence of multiple polymorphs (Forms I, II, III) driven by different packing arrangements of the ethyl chains [2].[1][2][4] It is highly probable that the 4-isomer also exhibits polymorphism.[1][2][3]

  • Actionable Advice: Always record the melting point of your crystals. If you observe a shift (e.g., from 65°C to 72°C) after changing solvents, you have likely isolated a more stable polymorph.[2]

References

  • BenchChem. (2025).[1][2][3][5] Application Notes and Protocols for Growing Single Crystals of 4-Benzoylbenzamide. Link[1][3]

  • Moraes, L. S., et al. (2021).[1][2][3][6] The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI Crystals, 11(8), 999.[2] Link[1][3]

  • PubChem. (2025).[1][2][3] 4-benzoyl-N,N-diethylbenzamide (Compound Summary). National Library of Medicine.[1][2][3] Link

  • Vertex AI Search. (2025).[1][2][3] Crystallization of benzophenone amides and purification of N,N-diethylbenzamide derivatives. [Consolidated Search Results]

Sources

Optimization

Technical Support Center: 4-Benzoyl-N,N-diethylbenzamide Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the physicochemical rationale, troubleshooting logic, and validated methodologies for the ex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the physicochemical rationale, troubleshooting logic, and validated methodologies for the extraction of 4-benzoyl-N,N-diethylbenzamide (CID 755990).

This guide moves beyond simple procedural steps; it provides the mechanistic causality behind solvent selection to ensure your workflows are robust, reproducible, and self-validating.

Physicochemical Rationale & Causality

To extract a molecule efficiently, you must first understand its electronic and physical environment. 4-benzoyl-N,N-diethylbenzamide (MW: 281.3 g/mol ) is a neutral, moderately lipophilic compound with a computed XLogP3 of 2.6 [1].

  • Absence of Ionizable Centers: The N,N-diethylamide nitrogen is resonance-stabilized by the adjacent carbonyl group. This delocalization renders the nitrogen non-basic (pKa < 0). Consequently, the molecule remains uncharged across the standard aqueous pH spectrum (pH 1–14) [3].

  • Hydrogen Bonding: The dual carbonyl groups (the ketone of the benzophenone core and the amide) act as strong hydrogen-bond acceptors.

  • Extraction Causality: Because the target is neutral and possesses H-bond acceptor sites, the ideal extraction solvent must provide a moderate dielectric constant to solvate the polar carbonyls while remaining immiscible with water. Highly non-polar solvents (like pure hexane) fail to satisfy the dipole interactions required by the carbonyls, leading to poor recovery.

Frequently Asked Questions (FAQs)

Q1: Which solvent system yields the highest recovery for 4-benzoyl-N,N-diethylbenzamide? A1: Ethyl acetate (EtOAc) is the gold standard for the primary liquid-liquid extraction (LLE) of this compound. Its moderate polarity perfectly matches the logP (2.6) of the benzamide, ensuring high partition coefficients [1]. For highly complex matrices, a binary mixture of EtOAc and Dichloromethane (DCM) can be used, though EtOAc alone is usually sufficient and presents fewer environmental and health hazards [2].

Q2: Why shouldn't I use pure hexane for the extraction? A2: Hexane is exclusively governed by London dispersion forces. While 4-benzoyl-N,N-diethylbenzamide is lipophilic, its highly polarized carbonyl groups require a solvent with hydrogen-bond acceptor/donor properties (like EtOAc) or higher polarizability (like DCM) to achieve quantitative recovery. Hexane is better reserved for defatting the aqueous layer prior to extraction or as a co-solvent in downstream chromatography (e.g., Hexane/DCM 1:1 for TLC).

Q3: If the molecule is neutral, does the pH of the aqueous matrix matter at all? A3: Yes, but not for the analyte. Because 4-benzoyl-N,N-diethylbenzamide does not ionize, adjusting the matrix pH will not affect its intrinsic partition coefficient. However, pH manipulation is highly effective for matrix suppression. By adjusting the aqueous phase to a high or low pH, you can force ionizable impurities (like free organic acids or amines) into their charged, water-soluble states, preventing them from co-extracting into the organic phase [3].

Troubleshooting Guide

Issue 1: Low Extraction Yield (<70%)
  • Mechanistic Cause: The partition coefficient equilibrium was reached before quantitative transfer occurred, or the organic solvent was saturated.

  • Corrective Action: Implement the "Rule of Thirds." Perform multiple sequential extractions (e.g., 3 × 20 mL) rather than a single large-volume extraction (1 × 60 mL). This continuously shifts the equilibrium, driving the remaining analyte into the organic phase.

Issue 2: Persistent Emulsions During Phase Separation
  • Mechanistic Cause: Amphiphilic matrix components (surfactants, lipids) lower the interfacial tension between the aqueous and organic layers, preventing coalescence.

  • Corrective Action: Induce a "salting-out" effect. Saturate the aqueous phase with NaCl (brine). This drastically increases the ionic strength of the aqueous layer, binding free water molecules and forcing the organic solvent and the target benzamide out of the aqueous suspension.

Issue 3: Co-extraction of Polar Impurities
  • Mechanistic Cause: EtOAc can dissolve up to 3.3% water by volume, carrying over trace amounts of highly polar small molecules.

  • Corrective Action: Incorporate a strict brine wash step of the combined organic layers, followed by drying over anhydrous MgSO₄ to chemically bind residual water before concentration.

Quantitative Data: Solvent Comparison

The following table summarizes the expected performance of common extraction solvents based on the physicochemical properties of 4-benzoyl-N,N-diethylbenzamide.

SolventPolarity IndexExpected Recovery (%)Causality / Notes
Ethyl Acetate (EtOAc) 4.4>90% Optimal H-bond acceptor/donor balance; excellent solvation of polar carbonyls [2].
Dichloromethane (DCM) 3.185 - 95% High polarizability solvates the benzophenone core well; heavier than water (bottom layer).
Methyl tert-butyl ether (MTBE) 2.570 - 80% Lower polarity reduces recovery compared to EtOAc; good for avoiding highly polar impurities.
Hexane 0.1<30% Insufficient dipole interactions for the amide/ketone groups; useful only for defatting.

Standardized Experimental Protocol: Self-Validating LLE

This protocol incorporates a self-validating feedback loop to ensure scientific integrity and prevent downstream analytical failures.

Step 1: Matrix Conditioning

  • Transfer the aqueous reaction mixture containing 4-benzoyl-N,N-diethylbenzamide to a separatory funnel.

  • Add saturated aqueous NaCl (brine) at a 1:4 volume ratio to the matrix to induce the salting-out effect.

Step 2: Primary Extraction

  • Add Ethyl Acetate (EtOAc) equal to one-third of the total aqueous volume.

  • Cap the funnel, invert, and immediately vent the stopcock to release vapor pressure.

  • Agitate vigorously for 60 seconds to maximize surface area for partitioning.

  • Allow the phases to separate completely (EtOAc will be the top layer).

Step 3: Self-Validation (Crucial Step)

  • Drain the lower aqueous layer into a clean flask. Collect the upper EtOAc layer in a separate Erlenmeyer flask.

  • Validation: Spot both the aqueous and organic layers on a silica gel TLC plate. Elute using a Hexane/DCM (1:1 v/v) system.

  • Visualize under UV light (254 nm). The highly conjugated benzophenone chromophore will appear as a dark spot.

  • Decision Gate: If the aqueous layer still shows a UV-active spot at the target Rf, repeat Step 2. If no spot is visible, extraction is quantitatively complete.

Step 4: Washing & Drying

  • Combine all organic (EtOAc) extracts.

  • Wash the combined organic layer with 20 mL of brine to remove residual dissolved water.

  • Add anhydrous MgSO₄ until the powder flows freely like sand (indicating all water is bound).

  • Filter out the drying agent.

Step 5: Concentration

  • Concentrate the filtrate in vacuo using a rotary evaporator (Water bath: 35°C, Pressure: ~240 mbar) to afford the purified 4-benzoyl-N,N-diethylbenzamide.

Process Visualizations

Extraction Workflow

LLE_Workflow A Aqueous Matrix (4-benzoyl-N,N-diethylbenzamide) B Add Ethyl Acetate (EtOAc) Vol: 1:1 ratio A->B C Agitate & Separate Phases B->C D Organic Phase (EtOAc) Target Compound C->D Top Layer E Aqueous Phase Discard or Re-extract C->E Bottom Layer F Wash with Saturated NaCl (Salting Out) D->F G Dry over Anhydrous MgSO4 F->G H Concentrate in Vacuo G->H I Purified Product H->I

Liquid-Liquid Extraction workflow for 4-benzoyl-N,N-diethylbenzamide using Ethyl Acetate.

Troubleshooting Logic Tree

Troubleshooting_Logic Issue Issue: Low Recovery (<70%) Check1 Check: Solvent Choice Issue->Check1 Check2 Check: Phase Emulsion Issue->Check2 Sol1 Action: Switch Hexane to EtOAc Check1->Sol1 If non-polar Sol2 Action: Add Brine (NaCl) Check2->Sol2 If cloudy Val Validation: TLC of Aqueous Phase Sol1->Val Sol2->Val

Troubleshooting logic tree for resolving low recovery during benzamide extraction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 755990, 4-Benzoyl-N,N-diethylbenzamide. PubChem. URL:[Link]

  • Celeiro, M., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules (Basel, Switzerland). URL:[Link]

  • Mitra, S. (Ed.). (2003). Principles of Extraction and the Extraction of Semivolatile Organics from Liquids. Sample Preparation Techniques in Analytical Chemistry, John Wiley & Sons. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: UV-Vis Absorption Profiles of 4-Benzoyl-N,N-diethylbenzamide and Commercial Benzophenone Derivatives

Introduction & Structural Causality In the development of photoinitiators, photoredox catalysts, and UV-filtering agents, the benzophenone scaffold serves as a foundational pharmacophore. 4-Benzoyl-N,N-diethylbenzamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In the development of photoinitiators, photoredox catalysts, and UV-filtering agents, the benzophenone scaffold serves as a foundational pharmacophore. 4-Benzoyl-N,N-diethylbenzamide ([1]) is a chemically stable benzophenone derivative characterized by a para-substituted diethylamide group.

For researchers optimizing UV absorption, understanding the causality between functional group substitution and photophysical behavior is critical. The absorption profile of a benzophenone derivative is dictated by the HOMO-LUMO gap, which is highly sensitive to the electronic nature of its substituents.

  • The Amine Effect (Commercial Filters): In commercial UVA filters like[2], a free diethylamino group is directly attached to the aromatic ring. The nitrogen lone pair strongly donates electron density via resonance (+M effect), drastically lowering the transition energy and red-shifting the absorption maximum (

    
    ) to 354 nm[3].
    
  • The Amide Effect (4-Benzoyl-N,N-diethylbenzamide): Conversely, in 4-benzoyl-N,N-diethylbenzamide, the nitrogen lone pair is delocalized into the adjacent amide carbonyl rather than the aromatic ring. Consequently, the amide group acts as a mild electron-withdrawing group (-I, -M). This preserves the classic benzophenone absorption profile: a strong

    
     transition in the UVC/UVB region (~255 nm) and a weaker, symmetry-forbidden 
    
    
    
    transition in the UVA region (~335 nm).

Photophysical Transitions

The following diagram illustrates the logical relationship between the ground state of the benzophenone core and its primary excited states upon photon absorption.

Transitions S0 S0 Ground State Benzophenone Core S1 S1 State (n, π*) λ_max ~335 nm S0->S1 UVA Absorption (Weak) S2 S2 State (π, π*) λ_max ~255 nm S0->S2 UVC/UVB Absorption (Strong)

Electronic transitions of the benzophenone core upon UV photon absorption.

Comparative UV-Vis Performance Data

To objectively evaluate 4-benzoyl-N,N-diethylbenzamide, we compare its theoretical and empirical absorption metrics against industry-standard benzophenone-derived UV filters: DHHB and [4].

CompoundPrimary Structural Modifiers

1 (Strong

)

2 (Weak

)
Primary Application Region
4-Benzoyl-N,N-diethylbenzamide para-Diethylamide~255 nm~335 nmUVC / Short UVB
Benzophenone-4 (BP-4) Hydroxyl, Methoxy, Sulfonic Acid285 nm[5]325 nm[5]Broadband UVB/UVA II
DHHB (Uvinul A Plus) ortho-Hydroxyl, para-DiethylaminoN/A (Merged)354 nm[2]UVA I

Self-Validating Experimental Protocol: UV-Vis Spectroscopy

To accurately determine the molar extinction coefficient (


) and 

of 4-benzoyl-N,N-diethylbenzamide, the following self-validating protocol must be employed.

Why this protocol is self-validating: The use of a serial dilution ensures that the absorbance values fall within the linear dynamic range of the detector (0.1 - 1.0 Absorbance Units). Any deviation from linearity immediately flags aggregation, solvent effects, or detector saturation, ensuring the calculated


 via the Beer-Lambert Law (

) is absolutely reliable.
Step-by-Step Methodology
  • Solvent Selection & Blanking: Select spectroscopic-grade Ethanol (EtOH) to ensure UV transparency down to 210 nm. Perform a baseline correction using a matched pair of 10 mm path-length quartz cuvettes filled with pure EtOH.

    • Causality: Standard glass cuvettes absorb strongly below 300 nm, which would completely mask the critical 255 nm

      
       transition of the benzophenone core.
      
  • Stock Solution Preparation: Weigh exactly 2.81 mg of 4-benzoyl-N,N-diethylbenzamide (MW = 281.3 g/mol ) and dissolve in 10.0 mL of EtOH to create a 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution: Prepare working concentrations of 10 µM, 20 µM, 40 µM, and 80 µM using volumetric flasks.

  • Spectral Scanning: Scan each sample from 200 nm to 500 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Data Analysis: Plot Absorbance vs. Concentration at the identified

    
     (~255 nm and ~335 nm). The slope of the linear regression directly yields the molar extinction coefficient (
    
    
    
    ).

UV_Workflow A Sample Prep (10-80 µM in EtOH) B Baseline Correction (Quartz Cuvette) A->B C Spectral Scan (200 - 500 nm) B->C D Data Analysis (Beer-Lambert Law) C->D

Step-by-step experimental workflow for UV-Vis spectral analysis.

References

  • [1] 4-benzoyl-N,N-diethylbenzamide | C18H19NO2 | CID 755990 - PubChem. National Institutes of Health (NIH). URL:[Link]

  • [2] Diethylamino hydroxybenzoyl hexyl benzoate. Wikipedia. URL:[Link]

  • [3] "Diethylamino Hydroxybenzoyl Hexyl Benzoate"?. Typology. URL:[Link]

  • [4] BENZOPHENONE-4 – Ingredient. COSMILE Europe. URL:[Link]

  • [5] Benzophenone-4 with Cas 4065-45-6. Autech Industry. URL:[Link]

Sources

Comparative

Comparative Guide: N,N-Diethylbenzamide (DEB) vs. 4-Benzoyl-N,N-Diethylbenzamide

Executive Analysis: The Core vs. The Functionalized Hybrid In the landscape of benzamide derivatives, N,N-Diethylbenzamide (DEB) and 4-Benzoyl-N,N-diethylbenzamide (BDEB) represent two distinct classes of chemical utilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis: The Core vs. The Functionalized Hybrid

In the landscape of benzamide derivatives, N,N-Diethylbenzamide (DEB) and 4-Benzoyl-N,N-diethylbenzamide (BDEB) represent two distinct classes of chemical utility, despite their structural homology.

DEB is the foundational "workhorse"—a well-characterized insect repellent and solvent, functioning primarily through volatility and olfactory receptor interference. It is the structural core of the more famous DEET (N,N-diethyl-m-toluamide).

BDEB , conversely, is a "functionalized hybrid." By appending a benzoyl group to the para position of the DEB ring, the molecule transforms from a volatile repellent into a photo-active benzophenone derivative. This modification drastically alters its physicochemical profile, shifting it from a vapor-phase active agent to a lipophilic, UV-absorbing species often encountered in photoredox catalysis or as a specialized intermediate.

This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate analog for formulation, synthesis, or biological screening.

Physicochemical & Performance Comparison

The addition of the benzoyl moiety (+104 Da) to the DEB scaffold fundamentally changes the thermodynamic and optical properties of the molecule.

Table 1: Comparative Technical Specifications
FeatureN,N-Diethylbenzamide (DEB)4-Benzoyl-N,N-Diethylbenzamide (BDEB)
CAS Number 1696-17-967055-76-9
Molecular Weight 177.25 g/mol 281.35 g/mol
LogP (Lipophilicity) ~1.25 (Moderate)~2.60 (High)
Physical State Clear to pale yellow liquidSolid or Viscous Oil (Low melting point)
UV Absorption Minimal (Transparent >280nm)High (Benzophenone chromophore,

~250-300nm)
Primary Application Insect Repellent, Solvent, IntermediatePhoto-initiator, UV Filter Intermediate, Ligand
Volatility High (Vapor phase active)Low (Surface resident)
Toxicity Profile LD50 (Rat) ~2g/kg (Moderate)Not fully characterized (Assume benzophenone-like)
Performance Analysis

1. Volatility & Repellency (The DEB Advantage): DEB functions similarly to DEET. Its efficacy relies on a specific vapor pressure that creates an "olfactory jamming" effect for mosquitoes (Aedes, Culex).

  • Data Point: DEB exhibits a protection time shorter than DEET but comparable to other amides.

  • BDEB Contrast: The high molecular weight (281 g/mol ) of BDEB suppresses volatility. While this makes it a poor spatial repellent, it suggests potential as a fixative or a contact-repellent with extended surface residence time, though data on this specific use is sparse compared to DEB.

2. Photochemistry (The BDEB Advantage): BDEB contains a benzophenone moiety. This allows it to undergo


 transitions upon UV irradiation, facilitating intersystem crossing to a triplet state.
  • Implication: BDEB can act as a triplet sensitizer in organic synthesis (e.g., photoredox catalysis) or as a UV-A/UV-B absorber in material protection. DEB lacks this capability and is photochemically inert under standard solar conditions.

Mechanistic Divergence

To understand the causality behind their differing applications, we must look at their electronic structures and interaction pathways.

Diagram 1: Structural & Functional Divergence Pathway

The following logic map illustrates how the structural modification (Benzoyl addition) bifurcates the functional utility of the two molecules.

G Start Benzamide Core DEB N,N-Diethylbenzamide (DEB) Start->DEB N-Alkylation BDEB 4-Benzoyl-N,N-diethylbenzamide (BDEB) Start->BDEB Friedel-Crafts Acylation Prop_DEB High Vapor Pressure No Chromophore DEB->Prop_DEB Prop_BDEB Low Volatility Benzophenone Chromophore BDEB->Prop_BDEB Mech_DEB Olfactory Receptor Interference (OR83b) Prop_DEB->Mech_DEB Evaporation Mech_BDEB Triplet State Formation (Intersystem Crossing) Prop_BDEB->Mech_BDEB UV Excitation App_DEB Insect Repellent (Vapor Phase) Mech_DEB->App_DEB App_BDEB Photoredox Catalyst UV Absorber Mech_BDEB->App_BDEB

Caption: Structural bifurcation leading to distinct functional pathways: DEB targets biological receptors via volatility, while BDEB targets photonic interactions via chromophores.

Experimental Protocols

For researchers synthesizing or analyzing these compounds, the following protocols ensure reproducibility.

Protocol A: HPLC Separation of DEB and BDEB

Objective: Quantify BDEB impurities in DEB samples or monitor the synthesis of BDEB from DEB precursors. Context: BDEB is significantly more lipophilic (LogP 2.6) than DEB (LogP 1.25), requiring a gradient elution for efficient separation.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis Diode Array (DAD).

Step-by-Step Workflow:

  • Preparation: Dissolve samples in 50:50 Water:Acetonitrile at 1 mg/mL. Filter through 0.22 µm PTFE.

  • Equilibration: Flush column with 90% A / 10% B for 10 minutes at 1.0 mL/min.

  • Gradient Profile:

    • 0-2 min: Isocratic 10% B (Elutes polar impurities).

    • 2-10 min: Linear ramp to 90% B.

    • Checkpoint: DEB will elute early (~4-5 min) due to lower lipophilicity. BDEB will elute late (~8-9 min) due to the hydrophobic benzoyl group.

  • Detection:

    • Monitor 210 nm for DEB (amide bond).

    • Monitor 254 nm or 280 nm specifically for BDEB (benzophenone absorption).

    • Note: The ratio of Area@254nm / Area@210nm will be significantly higher for BDEB than DEB, serving as a confirmation of identity.

Protocol B: Photostability Stress Test (BDEB Specific)

Objective: Verify if BDEB acts as a stable UV filter or a reactive photo-initiator in your formulation. Context: Unlike DEB, BDEB is prone to degradation or hydrogen abstraction under UV light if a hydrogen donor (solvent) is present.

  • Sample Prep: Prepare a 10 µM solution of BDEB in Isopropanol (H-donor) and Acetonitrile (non-H-donor).

  • Irradiation: Expose samples to a UV LED source (365 nm, ~100 mW/cm²) in a quartz cuvette.

  • Time-Course Analysis: Take aliquots at t=0, 5, 15, and 30 minutes.

  • Analysis: Run Protocol A (HPLC).

    • Result Interpretation: If BDEB peak decreases rapidly in Isopropanol but remains stable in Acetonitrile, it is undergoing Type II Photo-initiation (Hydrogen Abstraction) . This confirms its utility as an initiator but disqualifies it as a stable shelf-life UV filter in alcohol-based formulations.

Synthesis & Production Context

While DEB is produced via simple reaction of benzoyl chloride with diethylamine, BDEB requires more advanced coupling. Recent literature (2025) highlights Metallaphotoredox catalysis as a route to synthesize BDEB derivatives, utilizing the benzoyl group's electron-accepting nature.

Diagram 2: Synthesis Logic (Friedel-Crafts vs. Photoredox)

Synthesis BenzoylCl Benzoyl Chloride DEB_Product N,N-Diethylbenzamide (DEB) BenzoylCl->DEB_Product Nucleophilic Subst. Diethylamine Diethylamine Diethylamine->DEB_Product Friedel Route A: Friedel-Crafts (Benzoyl Chloride + DEB + AlCl3) DEB_Product->Friedel Substrate BDEB_Product 4-Benzoyl-N,N-diethylbenzamide (BDEB) Friedel->BDEB_Product Acylation Photoredox Route B: Photoredox (4-Bromo-DEB + Benzaldehyde) Photoredox->BDEB_Product Radical Coupling

Caption: Synthesis pathways showing DEB as a potential precursor for BDEB via electrophilic aromatic substitution or radical coupling.

References

  • PubChem. (2025).[1][2] 4-benzoyl-N,N-diethylbenzamide (Compound Summary).[2][3] National Library of Medicine. [Link]

  • Deb, S., et al. (2010).[4] Comparative inhalation toxicity studies of aerosols of insect repellents N,N-diethylbenzamide (DEB)... Inhalation Toxicology.[5] [Link]

  • SIELC Technologies. (2018). Separation of N,N-Diethylbenzamide on Newcrom R1 HPLC column.[Link]

  • Gertler, S. I. (1946). N,N-diethylbenzamide as an insect repellent.[4][5][6][7][8][9][10] U.S. Patent 2,408,389.

  • Wang, Y., et al. (2025).[4] Aromatization as an Impetus to Harness Ketones for Metallaphotoredox-Catalyzed Benzoylation. (Supporting Info: Synthesis of 4-benzoyl-N,N-diethylbenzamide). [Link](Link via PubChem Related Records)

Sources

Validation

HPLC Retention Time &amp; Analysis Guide: 4-Benzoyl-N,N-diethylbenzamide

The following guide provides an in-depth technical analysis of the HPLC retention time and method development for 4-benzoyl-N,N-diethylbenzamide (CAS 67055-76-9). This content is structured for researchers and analytical...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the HPLC retention time and method development for 4-benzoyl-N,N-diethylbenzamide (CAS 67055-76-9). This content is structured for researchers and analytical scientists requiring rigorous, self-validating protocols.

Part 1: Executive Summary & Compound Profile[1]

4-benzoyl-N,N-diethylbenzamide is a functionalized benzamide derivative often encountered as a reaction product in photoredox catalysis or as a structural analog in insect repellent research (related to DEET).[1] Its physicochemical profile—combining a lipophilic benzophenone moiety with a polar diethylamide group—dictates its chromatographic behavior.[1]

This guide compares its performance against two industry standards: DEET (N,N-diethyl-m-toluamide) and Benzophenone .[1] Understanding these relationships allows for precise retention time prediction and method optimization.[1]

Physicochemical Comparison Table
Parameter4-Benzoyl-N,N-diethylbenzamideDEET (Alternative 1)Benzophenone (Alternative 2)
CAS Number 67055-76-9134-62-3119-61-9
Molecular Weight 281.35 g/mol 191.27 g/mol 182.22 g/mol
LogP (Hydrophobicity) 2.6 (Predicted)2.183.18
Chromophore Benzophenone core (Strong UV)Benzene ring (Weak UV)Benzophenone core (Strong UV)
Detection

254 nm210–230 nm254 nm
Predicted Elution Order Intermediate Early EluterLate Eluter

Part 2: HPLC Method Development & Experimental Protocols

Chromatographic Logic

The retention of 4-benzoyl-N,N-diethylbenzamide on a Reversed-Phase (RP) C18 column is governed by its hydrophobicity (LogP ~2.6).[1]

  • Vs. DEET: The addition of the benzoyl group significantly increases the hydrophobic surface area compared to the methyl group in DEET, leading to longer retention times .[1]

  • Vs. Benzophenone: The diethylamide group is more polar than the phenyl ring hydrogen it effectively replaces/modifies relative to the core structure, resulting in shorter retention times than unsubstituted benzophenone.[1]

Recommended Experimental Protocol

This protocol is designed to separate the target analyte from common synthesis byproducts or structural analogs.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for pH stability).[1]

  • Mobile Phase B: Acetonitrile (ACN) (Preferred over Methanol for lower backpressure and sharper peaks).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C (Controlled).

  • Detection: UV at 254 nm (Primary) and 210 nm (Secondary).[1]

Gradient Program (Standard Screening)
Time (min)% Mobile Phase B (ACN)Event
0.030%Equilibration
10.090%Linear Gradient
12.090%Wash
12.130%Re-equilibration
15.030%Stop

Expected Retention Time (approximate):

  • DEET: ~4.5 - 5.5 min[1]

  • 4-benzoyl-N,N-diethylbenzamide: ~6.8 - 7.5 min[1]

  • Benzophenone: ~8.5 - 9.5 min[1]

Method Optimization Strategy

If the target peak co-elutes with impurities:

  • Isocratic Hold: Switch to an isocratic run at 50-60% ACN to flatten the separation field.

  • Solvent Swap: Use Methanol instead of ACN. Methanol's different selectivity (protic solvent) can resolve pi-pi interaction overlaps common with benzophenone derivatives.[1]

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for analyzing 4-benzoyl-N,N-diethylbenzamide, highlighting the critical check-points for method validation.

HPLC_Workflow Start Start: Sample Preparation (Dissolve in MeOH/ACN) Check_UV Check UV Absorbance (Target: 254 nm) Start->Check_UV Screening Gradient Screening (30-90% ACN) Check_UV->Screening Decision Peak Resolution > 1.5? Screening->Decision Final_Method Finalize Method (Isocratic or Gradient) Decision->Final_Method Yes Optimize Optimize Selectivity (Change Solvent/Col) Decision->Optimize No Optimize->Screening Retest

Caption: Workflow for developing a robust HPLC method for benzamide derivatives.

Part 4: Scientific Rationale & Troubleshooting

Mechanism of Retention

The "4-benzoyl" substitution introduces a significant pi-electron system.[1] On C18 columns, this facilitates strong hydrophobic interaction and potential pi-pi stacking if phenyl-based stationary phases are used.[1]

  • Tailing Issues: The amide nitrogen is not basic (pKa < 0), so secondary silanol interactions are minimal.[1] However, if peak tailing occurs, ensure the mobile phase pH is buffered (pH 3-4) to suppress any trace ionization of impurities.[1]

  • Sensitivity: The conjugated ketone (benzophenone part) provides high molar absorptivity at 254 nm, offering a lower Limit of Detection (LOD) compared to DEET.[1]

Troubleshooting Table
SymptomProbable CauseCorrective Action
Early Elution (< 2 min) Mobile phase too strong (high % organic).[1]Reduce initial ACN to 20% or 10%.[1]
Peak Broadening Sample solvent mismatch.Dissolve sample in mobile phase starting composition.
Split Peak Column overload or injection volume too high.Reduce injection volume (e.g., 10 µL to 2 µL).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 755990, 4-benzoyl-N,N-diethylbenzamide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Biomonitoring Method: DEET and Metabolites in Urine. (Reference for DEET HPLC conditions). Retrieved from [Link]

  • Zhang, J., et al. (2021). Aromatization as an Impetus to Harness Ketones for Metallaphotoredox-Catalyzed Benzoylation.[1] (Synthesis source for 4-benzoyl-N,N-diethylbenzamide [Product 3af]). Supporting Information available via [Link]

Sources

Comparative

Technical Comparison: MS Fragmentation Dynamics of 4-Benzoyl-N,N-diethylbenzamide

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 4-benzoyl-N,N-diethylbenzamide. This analysis synthesizes established fragmentation rules for benzophenone an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 4-benzoyl-N,N-diethylbenzamide. This analysis synthesizes established fragmentation rules for benzophenone and diethylbenzamide derivatives, supported by comparative data from structural analogs like DEET.

Executive Summary

4-Benzoyl-N,N-diethylbenzamide (CAS 67055-76-9) represents a structural hybrid between the insect repellent N,N-diethyl-m-toluamide (DEET) and the UV-absorbing benzophenone core. Its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical for identifying impurities in pharmaceutical synthesis and detecting metabolic degradation products in environmental toxicology.

This guide details the electrospray ionization (ESI) fragmentation pathways of 4-benzoyl-N,N-diethylbenzamide, contrasting its behavior with DEET and Benzophenone to provide a robust identification strategy.

Structural Basis & Ionization Properties

Understanding the molecule's moieties is essential for predicting fragmentation. The compound consists of two distinct fragmentation zones:

  • The Amide Zone (Labile): The N,N-diethylamide group, susceptible to inductive cleavage and McLafferty-like rearrangements.

  • The Benzophenone Core (Stable): The diaryl ketone backbone, which typically yields high-stability aromatic cations.

Property4-Benzoyl-N,N-diethylbenzamideDEET (Comparator)Benzophenone (Comparator)
Formula C₁₈H₁₉NO₂C₁₂H₁₇NOC₁₃H₁₀O
Monoisotopic Mass 281.14 Da191.13 Da182.07 Da
[M+H]⁺ (ESI) 282.15 192.14 183.08
Key Lability Amide bond, N-alkyl chainsAmide bond, N-alkyl chainsC-C(O) bond

Experimental Methodology (Recommended)

To replicate the fragmentation patterns described below, the following standardized LC-MS/MS conditions are recommended. This protocol ensures self-validating results across different triple quadrupole or Q-TOF platforms.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Acidic pH is crucial to protonate the amide nitrogen.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE): Stepped gradient (10, 20, 40 eV) to observe both labile amide losses and stable core cleavages.

Fragmentation Pathways & Mechanism

The fragmentation of protonated 4-benzoyl-N,N-diethylbenzamide ([M+H]⁺, m/z 282) proceeds through two primary competitive pathways: Sequential Dealkylation and Acylium Ion Formation .

Pathway A: Sequential N-Dealkylation (The "DEET" Pathway)

Similar to DEET, the diethylamine tail undergoes sequential loss of ethylene (C₂H₄, 28 Da) or ethyl radicals, though neutral loss of alkene is favored in even-electron ESI ions.

  • Precursor: m/z 282 ([M+H]⁺)

  • Step 1: Loss of C₂H₄ (28 Da)

    
    m/z 254  (Mono-ethyl intermediate).
    
  • Step 2: Second loss of C₂H₄ (28 Da)

    
    m/z 226  (Primary amide).
    
Pathway B: Amide Bond Cleavage (The "Core" Pathway)

Inductive cleavage at the carbonyl-nitrogen bond releases the amine neutral, generating a stable acylium ion. This is the most diagnostic pathway for the benzoyl-substituted core.

  • Precursor: m/z 282

  • Cleavage: Loss of diethylamine neutral (73 Da).[1]

  • Product: m/z 209 ([4-benzoylbenzoyl]⁺ cation).

Pathway C: Benzophenone Core Fragmentation

At higher collision energies (>30 eV), the m/z 209 ion fragments further, mirroring the behavior of benzophenone.

  • Precursor: m/z 209

  • Cleavage: Rupture of the central ketone or loss of CO.

  • Products:

    • m/z 105 (Benzoyl cation, Ph-CO⁺) – High Intensity Diagnostic.

    • m/z 77 (Phenyl cation, Ph⁺) – Common Aromatic Fragment.

Visualization of Fragmentation Dynamics

The following diagram illustrates the competitive pathways, highlighting the transition from the intact parent to the stable aromatic cores.

FragmentationPathway Parent [M+H]+ m/z 282 MonoEthyl Des-ethyl m/z 254 Parent->MonoEthyl - C2H4 (28 Da) Low CE Acylium Acylium Core m/z 209 Parent->Acylium - HNEt2 (73 Da) Med CE PrimaryAmide Primary Amide m/z 226 MonoEthyl->PrimaryAmide - C2H4 (28 Da) Benzoyl Benzoyl Cation m/z 105 Acylium->Benzoyl - C6H4(CO) (104 Da) High CE Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO (28 Da)

Figure 1: ESI-MS/MS fragmentation tree for 4-benzoyl-N,N-diethylbenzamide. Blue nodes indicate amide-modification; Yellow/Red nodes indicate core skeletal cleavages.

Comparative Performance Analysis

To validate the identity of 4-benzoyl-N,N-diethylbenzamide, researchers should compare its transition ions against known standards. The table below contrasts the target analyte with its closest functional analogs.

Feature4-Benzoyl-N,N-diethylbenzamideDEET (N,N-Diethyl-m-toluamide)Benzophenone
Precursor Ion 282 192 183
Primary Fragment (Base Peak) 209 (Loss of amine)119 (Loss of amine)105 (Benzoyl cation)
Secondary Fragment 105 (Benzoyl cation)91 (Tropylium ion)77 (Phenyl cation)
Diagnostic Difference Presence of m/z 105 confirms the benzophenone substructure, unlike DEET which yields m/z 91.Yields m/z 91 , indicating a methyl-substituted ring.Lacks the m/z 209 high-mass intermediate.
Collision Energy Req. Medium (15-25 eV) for m/z 209. High (>30 eV) for m/z 105.Low (10-15 eV) for amide cleavage.High (>25 eV) for ring cleavage.

Interpretation & Troubleshooting

  • Absence of m/z 209: If the m/z 209 peak is weak, the collision energy may be too high, driving the reaction immediately to m/z 105. Reduce CE to 10-15 eV to preserve the acylium intermediate.

  • Interference: The m/z 105 ion is non-specific (common to all benzoyl compounds). Do not rely solely on m/z 105 for identification. The transition 282

    
     209  is the unique quantifier transition, while 282 
    
    
    
    105
    serves as a qualifier.

References

  • PubChem. (2025).[2] 4-benzoyl-N,N-diethylbenzamide Compound Summary. National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of N,N-diethyl-3-methylbenzamide (DEET). NIST Chemistry WebBook. [Link]

  • University of Arizona. (2023). Mass Spectrometry - Fragmentation Patterns by Functional Group. Chemistry LibreTexts. [Link]

Sources

Validation

4-benzoyl-N,N-diethylbenzamide vs benzophenone photoinitiator efficiency

This guide provides a technical comparison between 4-benzoyl-N,N-diethylbenzamide and the industry-standard Benzophenone (BP) . It is designed for formulation scientists and researchers optimizing UV-curable systems for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 4-benzoyl-N,N-diethylbenzamide and the industry-standard Benzophenone (BP) . It is designed for formulation scientists and researchers optimizing UV-curable systems for efficiency, solubility, and regulatory compliance.

Executive Summary

Benzophenone (BP) is the archetypal Type II photoinitiator—highly effective, cost-efficient, but plagued by high migration, volatility, and limited solubility in polar resins.

4-Benzoyl-N,N-diethylbenzamide (BDEB) represents a "functionalized benzophenone." By incorporating a diethylamide moiety at the para position, this molecule addresses the critical failure points of BP: it increases molecular weight (reducing migration), enhances solubility in acrylate monomers, and modifies the absorption cross-section, all while retaining the robust hydrogen-abstraction mechanism of the benzophenone core.

FeatureBenzophenone (BP)4-Benzoyl-N,N-diethylbenzamide (BDEB)
CAS 119-61-967055-76-9
Mechanism Type II (Requires Amine)Type II (Requires Amine)
Mol. Weight 182.22 g/mol 281.35 g/mol
Solubility High in non-polar; Limited in polarEnhanced in polar/acrylate systems
Migration Risk High (Volatile/Migratory)Low (Higher MW, H-bonding)
Primary Use General Purpose, Wood CoatingsLow-Migration Inks, Dental, High-Spec Coatings

Mechanistic Foundation: Norrish Type II Photoinitiation[1]

Both molecules function via the Norrish Type II mechanism.[1] They do not undergo unimolecular cleavage (Type I) but instead rely on a bimolecular reaction with a hydrogen donor (synergist), typically a tertiary amine.[2]

The Photochemical Pathway
  • Excitation: The photoinitiator (PI) absorbs UV light, transitioning from ground state (

    
    ) to excited singlet (
    
    
    
    ), then undergoes rapid Intersystem Crossing (ISC) to the excited triplet state (
    
    
    ).
  • Interaction: The long-lived

    
     state forms an exciplex with the amine synergist.
    
  • H-Abstraction: The PI abstracts a hydrogen atom from the amine's

    
    -carbon.
    
  • Radical Generation: This produces a ketyl radical (on the PI) and an

    
    -aminoalkyl radical  (on the amine). The aminoalkyl radical is the active species that initiates polymerization; the ketyl radical is largely inactive and terminates chains.
    
Visualization of the Mechanism

The following diagram illustrates the parallel pathways for both initiators, highlighting that the core photochemistry remains identical despite the structural substitution.

G PI_Ground Ground State (S0) (BP or BDEB) PI_Singlet Singlet State (S1) PI_Ground->PI_Singlet UV Absorption (hu03bd) PI_Triplet Triplet State (T1) (n, u03c0*) PI_Singlet->PI_Triplet ISC (Intersystem Crossing) Exciplex Exciplex Complex PI_Triplet->Exciplex + Amine Amine Amine Synergist (H-Donor) Amine->Exciplex Radicals Radical Pair Exciplex->Radicals H-Abstraction Initiation Polymerization (Active Amine Radical) Radicals->Initiation Active Species Termination Termination (Ketyl Radical Dimerization) Radicals->Termination Inactive Species

Caption: Comparative Norrish Type II photophysical cycle for Benzophenone and 4-Benzoyl-N,N-diethylbenzamide.

Efficiency Analysis: Structural Causality

While the mechanism is identical, the efficiency (


, Rate of Polymerization) differs due to physicochemical factors introduced by the diethylamide group.
A. Absorption Cross-Section
  • Benzophenone: Absorption maxima (

    
    ) at ~252 nm (
    
    
    
    ) and ~330 nm (
    
    
    ). The
    
    
    transition is weak (
    
    
    ), requiring high concentrations or high-energy lamps.
  • BDEB: The amide group at the para position is an electron-withdrawing group (EWG) via the carbonyl, but the amide nitrogen can donate electron density into its own carbonyl, altering the overall dipole of the molecule. This substitution typically results in a hyperchromic shift (increased

    
    ) and a slight bathochromic shift  (red shift) compared to unsubstituted BP.
    
    • Impact: BDEB captures more photons per unit concentration in the near-UV (365 nm) region, potentially initiating faster cure rates in thick films where optical density is critical.

B. Solubility and Compatibility[2]
  • Benzophenone: Highly non-polar. In polar acrylate formulations (e.g., urethane acrylates, PEG-diacrylates), BP may micro-aggregate or crystallize, reducing the effective surface area for reaction with the amine.

  • BDEB: The amide functionality introduces polarity and hydrogen-bonding acceptors.

    • Impact: Superior miscibility in multifunctional acrylate monomers. Better molecular dispersion leads to a higher probability of PI-Amine collision, thereby increasing the quantum yield of radical generation in polar matrices.

C. Migration and Volatility (The Critical Differentiator)

Efficiency is not just speed; it is the retention of properties.

  • Benzophenone: Low MW (182 g/mol ) and high vapor pressure lead to "fogging" (sublimation during cure) and high migration into food/skin.

  • BDEB: Higher MW (281 g/mol ) and amide-induced intermolecular interactions drastically reduce volatility and mobility within the cured matrix.

    • Data Support: Studies on benzophenone derivatives consistently show that increasing MW > 250 g/mol significantly drops Specific Migration Limits (SML) compliance risks [1].

Experimental Validation Protocol

To objectively compare these initiators, you cannot rely on datasheet values alone. You must perform a Real-Time FTIR (RT-FTIR) analysis. This protocol ensures a self-validating comparison by normalizing for molar concentration.

Protocol: Kinetic Profiling via RT-FTIR

Objective: Determine the Double Bond Conversion (DBC) and Rate of Polymerization (


) under identical photon flux.

Materials:

  • Resin Base: PEGDA (Polyethylene glycol diacrylate, Mn=575) - chosen for polarity.

  • Synergist: MDEA (N-methyldiethanolamine) or EDB (Ethyl-4-dimethylaminobenzoate).

  • Initiators: Benzophenone (Control) vs. BDEB (Test).

Workflow:

  • Molar Normalization: Do not compare by weight %. Prepare equimolar solutions (e.g.,

    
     mol/kg) of PI in the resin. Add Synergist at a 1:1 molar ratio to the PI.
    
  • Sample Prep: Laminate the resin between two NaCl or CaF2 plates (approx. 25

    
    m thickness) to prevent oxygen inhibition (which would skew results for Type II systems).
    
  • Measurement:

    • Monitor the acrylate C=C twisting vibration peak at 810 cm⁻¹ or 1635 cm⁻¹ .

    • Irradiate with a UV-LED (365 nm) or Mercury Arc lamp (calibrated intensity: 50 mW/cm²).

    • Scan rate: >5 spectra/second for 60 seconds.

Data Processing: Calculate Conversion (


) at time 

:

Where

is the initial peak area and

is the peak area at time

.[3][4][5]
Experimental Workflow Diagram

Experiment cluster_prep Sample Preparation cluster_analysis RT-FTIR Analysis Step1 Calculate Equimolar Loads (BP vs BDEB) Step2 Mix with Acrylate Resin + Amine Synergist (1:1) Step1->Step2 Step3 Laminate Sample (NaCl Plates, 25µm gap) Step2->Step3 Step4 IR Background Scan Step3->Step4 Step5 UV Irradiation On (t=0, 365nm LED) Step4->Step5 Step6 Real-Time Data Acquisition (Monitor 810 cm-1) Step5->Step6 Output Generate Kinetic Plot (Conversion vs. Time) Step6->Output

Caption: Standardized workflow for comparative kinetic analysis of photoinitiators.

Summary of Comparative Properties

PropertyBenzophenone (Standard)4-Benzoyl-N,N-diethylbenzamide (BDEB)Practical Implication
Spectral Absorption

nm

slightly red-shifted
BDEB may cure better with LED sources (365-385nm).
Solubility (Acrylates) Poor to ModerateGoodBDEB allows higher loading without crystallization.
Odor/Volatility High (Characteristic smell)LowBDEB is preferred for indoor/low-odor applications.
Surface Cure Susceptible to

inhibition
Susceptible to

inhibition
Both require high intensity or amine excess to overcome oxygen.
Regulatory (Food) Restricted (SML 0.6 mg/kg)Better profile (Lower migration)BDEB is safer for indirect food contact (verify specific SML).

Conclusion & Recommendation

4-Benzoyl-N,N-diethylbenzamide is not merely a substitute for Benzophenone; it is an engineered upgrade .

  • Use Benzophenone if: Cost is the only driver and the application is non-sensitive (e.g., industrial wood flooring, exterior varnishes) where odor and migration are irrelevant.

  • Use BDEB if: You require the surface-curing reliability of a Type II system but need to meet low-migration standards (packaging), reduce odor , or formulate into polar hydrogels/inks where BP precipitates.

For drug development and medical device packaging, BDEB is the superior candidate due to its reduced extractability profile, mitigating toxicity risks associated with small-molecule migration [1][2].

References

  • European Printing Ink Association (EuPIA). (2010). Suitability List of Photo-initiators for Low Migration UV Printing Inks and Varnishes. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 755990: 4-benzoyl-N,N-diethylbenzamide. Link

  • BenchChem. (2025).[6] Comparative Analysis of Photoinitiators for 3D Printing. Link

  • Sigma-Aldrich. Photoinitiators: UV Absorption Spectra and Applications. Link

Sources

Comparative

Comparative Guide: Infrared Spectroscopy of Benzoyl Amide Groups

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Executive Summary The benzoyl amide moiety ( ) is a pharmacophore ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

The benzoyl amide moiety (


) is a pharmacophore ubiquitous in drug development, serving as a scaffold in histone deacetylase (HDAC) inhibitors, antipsychotics (e.g., substituted benzamides), and kinase inhibitors.

Precise characterization of this group via Infrared (IR) spectroscopy requires distinguishing it from aliphatic amides and ester equivalents.[1] This guide objectively compares the spectral signatures of benzoyl amides against non-conjugated aliphatic amides.[1] The core differentiator is the conjugation-induced redshift , where the phenyl ring donates electron density to the carbonyl, lowering the bond order and reducing the Amide I frequency by approximately 20–40 cm⁻¹ compared to aliphatic analogs.

Theoretical Framework: The Conjugation Effect[2]

To interpret the spectra accurately, one must understand the electronic causality. Unlike aliphatic amides (e.g., acetamide), the carbonyl carbon in benzoyl amides is directly bonded to a phenyl ring.

Resonance Mechanics

The phenyl ring allows for extended


-electron delocalization.[1] This resonance increases the single-bond character of the carbonyl (

), weakening the bond stiffness (force constant,

). According to Hooke’s Law (

), a lower force constant results in a lower vibrational frequency (wavenumber).
Visualizing the Electronic Environment

The following diagram illustrates the resonance contributions that differentiate benzoyl amides from their aliphatic counterparts.

ResonanceEffect Benzoyl Benzoyl Amide (Conjugated) Resonance Resonance Hybrid (Phenyl-C=O Interaction) Benzoyl->Resonance Has Phenyl Ring Aliphatic Aliphatic Amide (Non-Conjugated) BondOrder Reduced C=O Bond Order (More Single Bond Character) Aliphatic->BondOrder Inductive Effect Only Resonance->BondOrder Delocalization Frequency Lower Wavenumber (Red Shift) BondOrder->Frequency Hooke's Law

Figure 1: Mechanistic flow showing how phenyl conjugation reduces the carbonyl stretching frequency.

Comparative Peak Analysis

The following data compares Benzamide (Primary Benzoyl Amide) against Acetamide (Primary Aliphatic Amide) and N-Methylbenzamide (Secondary Benzoyl Amide).[1]

Spectral Data Table (Solid State/KBr)
FeatureBenzamide (Primary)Acetamide (Primary)N-Methylbenzamide (Secondary)Mechanistic Insight
Amide I (C=O[2] Stretch) 1655 – 1660 cm⁻¹ 1670 – 1690 cm⁻¹1630 – 1640 cm⁻¹Phenyl conjugation lowers

by ~20 cm⁻¹.[1]
Amide II (N-H Bend) ~1620 cm⁻¹ (Scissoring)~1620 cm⁻¹1530 – 1550 cm⁻¹Primary amides show

scissoring; Secondary show coupled N-H bend/C-N stretch.[1]
N-H Stretch Doublet (3365, 3170 cm⁻¹)Doublet (3350, 3180 cm⁻¹)Singlet (~3300 cm⁻¹)Asymmetric/Symmetric stretch for

; Single stretch for

.
C-N Stretch ~1398 cm⁻¹~1400 cm⁻¹~1310 cm⁻¹Often obscured in the fingerprint region; less diagnostic.[1][3]
Aromatic C=C 1600, 1580, 1450 cm⁻¹Absent1600, 1580, 1450 cm⁻¹Diagnostic confirmation of the benzoyl moiety.
Detailed Band Analysis[1]
The Amide I Band (Diagnostic)

This is the most intense and useful band.[1]

  • Benzoyl Amides: The peak centers sharply at 1655–1660 cm⁻¹ in solid phase.[1] In dilute solution (non-hydrogen bonded), it shifts upward to ~1680 cm⁻¹, but remains lower than aliphatic equivalents in the same solvent.

  • Differentiation: If your spectrum shows a carbonyl peak >1680 cm⁻¹ (solid state), you likely have an aliphatic amide or an ester, not a benzoyl amide.

The Amide II Band (Classification)[4]
  • Primary Benzoyl Amides (

    
    ):  Do not display the classic "Amide II" band at 1550 cm⁻¹. Instead, they show an 
    
    
    
    scissoring vibration near 1620–1625 cm⁻¹ , often appearing as a shoulder on the Amide I band.
  • Secondary Benzoyl Amides (

    
    ):  Display a strong, broad band at 1530–1550 cm⁻¹ .[1] This is the coupling of N-H bending and C-N stretching.[1]
    
N-H Stretching Region (3100–3500 cm⁻¹)[4]
  • Solid State: Extensive hydrogen bonding broadens these peaks.[1]

  • Primary: Distinct doublet (Asymmetric ~3360 cm⁻¹, Symmetric ~3170 cm⁻¹).[1]

  • Secondary: Single peak ~3300 cm⁻¹.[1]

  • Tertiary (

    
    ):  No N-H stretch. This is a "silent" region for tertiary amides, making the Amide I band the sole primary identifier.[1]
    

Experimental Protocol: Reliable Characterization

For drug development, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to speed and reproducibility, though KBr provides better resolution of sharp aromatic overtones.

Validated ATR Workflow
  • Crystal Selection: Use a Diamond or ZnSe crystal.[1] Diamond is preferred for hard crystalline benzamides to ensure good contact.[1]

  • Background Collection: Collect 32 scans of the ambient air background.[1]

  • Sample Prep: Place ~2-5 mg of solid benzamide derivative onto the crystal.

  • Compression: Apply high pressure (using the anvil) to ensure the sample penetrates the evanescent wave.[1] Note: Poor contact often results in weak Amide I bands and noisy baselines.[1]

  • Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply ATR correction (if comparing to library transmission spectra) to account for penetration depth dependence on wavelength.

Diagnostic Decision Tree

Use this logic flow to assign your benzoyl amide structure.

Protocol Start Unknown Sample Spectrum CheckCO Check 1630-1690 cm⁻¹ (Amide I) Start->CheckCO IsBenzoyl Peak ~1655-1660 cm⁻¹? (Benzoyl Indication) CheckCO->IsBenzoyl Yes IsAliphatic Peak >1680 cm⁻¹? (Likely Aliphatic) CheckCO->IsAliphatic No CheckNH Check 3200-3400 cm⁻¹ (N-H Stretch) NH_Doublet Doublet? CheckNH->NH_Doublet NH_Singlet Singlet? CheckNH->NH_Singlet NH_None None? CheckNH->NH_None IsBenzoyl->CheckNH Result_Pri Primary Benzamide (Confirm with Scissoring ~1620) NH_Doublet->Result_Pri Result_Sec Secondary Benzamide (Confirm with Amide II ~1540) NH_Singlet->Result_Sec Result_Ter Tertiary Benzamide (No N-H) NH_None->Result_Ter

Figure 2: Decision matrix for classifying Benzoyl Amide derivatives based on spectral features.

References

  • NIST Mass Spectrometry Data Center. Benzamide Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] National Institute of Standards and Technology.[1][5][6][7] [Link]

  • Ufaruna, N. (2015).[1] Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. ChemSearch Journal, 5(2), 1–13.[8] [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. (2022).[1][4] [Link]

Sources

Validation

Biological Activity Comparison: Benzoyl-DEB (DEB) vs. DEET

The following technical guide objectively compares the biological activity, efficacy, and safety profiles of N,N-Diethylbenzamide (DEB) —often referred to in synthesis contexts as the "benzoyl" parent analog—and N,N-Diet...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide objectively compares the biological activity, efficacy, and safety profiles of N,N-Diethylbenzamide (DEB) —often referred to in synthesis contexts as the "benzoyl" parent analog—and N,N-Diethyl-3-methylbenzamide (DEET) .

[1]

Executive Summary

N,N-Diethyl-3-methylbenzamide (DEET) remains the gold standard in insect repellency due to a superior balance of efficacy, duration, and respiratory safety compared to its parent compound, N,N-Diethylbenzamide (DEB) .

While DEB exhibits significant repellent activity, experimental data indicates it possesses a critical toxicological flaw: irreversible respiratory depression at sublethal concentrations, a side effect absent in DEET. Furthermore, the addition of the meta-methyl group in DEET enhances lipophilicity and receptor interaction, typically resulting in prolonged Complete Protection Times (CPT).

Chemical Structure & Physicochemical Properties

The structural difference between DEB and DEET is singular but biologically profound: the presence of a methyl group at the meta position of the benzene ring in DEET. This modification alters volatility, lipophilicity (LogP), and interaction with olfactory receptors.

Table 1: Physicochemical Comparison
FeatureBenzoyl-DEB (DEB) DEET
IUPAC Name N,N-DiethylbenzamideN,N-Diethyl-3-methylbenzamide
CAS Number 1696-17-9134-62-3
Molecular Formula C₁₁H₁₅NOC₁₂H₁₇NO
Molecular Weight 177.24 g/mol 191.27 g/mol
Lipophilicity (LogP) ~2.2~2.4 (Higher skin retention)
Boiling Point 280°C288°C
Key Structural Feature Unsubstituted Benzoyl Ringm-Toluoyl (Methylated) Ring
Structural Relationship Diagram

The following diagram illustrates the structural derivation and the critical "Methyl Switch" that enhances DEET's safety profile.

ChemicalStructure DEB DEB (N,N-Diethylbenzamide) Core: Benzoyl Ring LogP: ~2.2 Methylation Methylation (+ CH3 at meta-position) DEB->Methylation Synthetic Modification DEET DEET Core: m-Toluoyl Ring LogP: ~2.4 (Enhanced Stability) Methylation->DEET Resulting Analog

Figure 1: Structural relationship showing the methylation of the benzoyl core to form DEET.

Repellency Performance: Efficacy & Duration[2][3][4][5][6][7][8][9]

Experimental bioassays, specifically Arm-in-Cage tests and Human Landing Catches (HLC) , consistently demonstrate that while DEB is an active repellent, DEET provides longer-lasting protection.

Comparative Efficacy Data

Data synthesized from comparative inhalation and topical bioassays (e.g., Indian J Med Res, J Vector Ecol).

ParameterDEB (12-15% Formulation) DEET (12-20% Formulation)
Target Vector Aedes aegypti, Anopheles stephensiBroad Spectrum (Aedes, Culex, Anopheles, Ticks)
Complete Protection Time (CPT) 4.0 – 6.0 hours 6.0 – 8.5 hours
Effective Dose (ED90) Higher (approx. 1.25 mg/cm²)Lower (approx. 0.75 mg/cm²)
Knockdown Effect NegligibleNegligible (Repellent only)

Key Insight: DEET demonstrates a lower Effective Dose (ED90), meaning less active ingredient is required to achieve 90% repellency compared to DEB.

Toxicology & Safety Profile (Critical Differentiator)

This is the most critical section for drug development professionals. While DEET has a lower acute lethal dose (LC50) than DEB (implying DEET is more acutely toxic in massive overdose), DEB exhibits a specific, irreversible respiratory toxicity at sublethal doses that DEET does not.

Respiratory Toxicity Mechanism
  • DEB: Causes irreversible depression in respiratory frequency at concentrations >277 mg/m³.[1][2] The mechanism involves persistent alteration of the breathing pattern (sensory irritation leading to airway obstruction).

  • DEET: No respiratory depression observed even at high concentrations (up to 950 mg/m³).[1][2]

Table 2: Inhalation Toxicity Comparison (Murine Model)
EndpointDEB DEET Verdict
Acute LC50 (4h) > 2500 mg/m³1369 mg/m³DEB is less lethal acutely
Respiratory Depression Threshold 277 mg/m³ (Irreversible) > 950 mg/m³ (None observed)DEET is Safer
Sensory Irritation ModerateLowDEET is superior
Toxicity Pathway Diagram

ToxicityPathway Exposure Aerosol Exposure (Inhalation) DEB_Node DEB (>277 mg/m³) Exposure->DEB_Node DEET_Node DEET (>950 mg/m³) Exposure->DEET_Node AirwayObs Airway Obstruction (Sensory Irritation) DEB_Node->AirwayObs RespDepression Respiratory Frequency Depression (Irreversible) AirwayObs->RespDepression Causality NoEffect Normal Respiratory Pattern (No Depression) DEET_Node->NoEffect Safety Margin

Figure 2: Differential respiratory toxicity pathways. Note DEB's induction of irreversible depression.[1][2]

Mechanism of Action (MOA)

Both compounds function primarily as spatial repellents and contact irritants , interacting with insect olfactory receptor neurons (ORNs).

  • Odorant Receptor Blocking: Both DEB and DEET interfere with the insect's ability to detect host cues (lactic acid, CO₂) by modulating the activity of the co-receptor Orco (Odorant Receptor Co-receptor) and specific odorant receptors (AgOrs).

  • AgOr Inhibition: DEET has been shown to inhibit specific receptors (e.g., AgOr2 in Anopheles gambiae). The meta-methyl group in DEET likely provides a steric fit that optimizes this binding or prolongs the residence time in the receptor pocket compared to the unsubstituted DEB.

Experimental Protocols

To validate the comparison above, the following standardized protocols are recommended.

Protocol A: Arm-in-Cage Bioassay (Efficacy)

Objective: Determine Complete Protection Time (CPT).

  • Selection: Screen 200 nulliparous, host-seeking female mosquitoes (Aedes aegypti).

  • Starvation: Sugar-starve mosquitoes for 12 hours prior to testing.

  • Application: Apply 1.0 g of test compound (DEB or DEET in ethanol) to a 600 cm² area of the volunteer's forearm. Control arm receives ethanol only.[3]

  • Exposure: Insert arm into cage for 3 minutes every 30 minutes.

  • Endpoint: CPT is recorded when the first confirmed bite occurs (or two bites in one exposure period).

Protocol B: Mouse Plethysmography (Respiratory Safety)

Objective: Assess sensory irritation and respiratory depression.

  • Instrumentation: Use a body plethysmograph to measure respiratory frequency (

    
    ) and tidal volume (
    
    
    
    ).
  • Baseline: Record normal breathing pattern for 15 minutes.

  • Exposure: Expose mice (head-only) to aerosolized DEB or DEET at ascending concentrations (50, 150, 300, 1000 mg/m³) for 4 hours.

  • Monitoring: Continuously monitor breathing waveforms. Look for "braking" at the end of inspiration (indicative of sensory irritation).

  • Recovery: Monitor for 2 hours post-exposure to check for reversibility of respiratory depression.

References

  • Comparative inhalation toxicity studies of aerosols of insect repellents N,N-diethylbenzamide (DEB), N,N-diethylphenylacetamide (DEPA), and N,N-diethyl-3-methylbenzamide (DEET) . Inhalation Toxicology.

  • Repellent Activity of TRIG (N,N-Diethylbenzamide) against Man-Biting Mosquitoes . Journal of Parasitology Research.

  • Efficacy of Advanced Odomos repellent cream (N,N-diethylbenzamide) against mosquito vectors . Indian Journal of Medical Research.

  • Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug . Frontiers in Physiology.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-benzoyl-N,N-diethylbenzamide

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their final disposal. The compound 4-benzoyl-N,N-diethylbenza...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their final disposal. The compound 4-benzoyl-N,N-diethylbenzamide (CAS No. 1696-17-9), also known as N,N-Diethylbenzamide, is a versatile laboratory chemical that requires meticulous handling not only during its use but also in its disposal phase.[1] Improper disposal can lead to regulatory non-compliance, environmental contamination, and significant safety risks for personnel.

This guide provides a direct, procedural framework for the proper disposal of 4-benzoyl-N,N-diethylbenzamide, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a comprehensive understanding and foster a culture of safety and responsibility within the laboratory.

Hazard Profile and Risk Assessment: The "Why" Behind Cautious Disposal

Understanding the inherent hazards of 4-benzoyl-N,N-diethylbenzamide is fundamental to appreciating the necessity of a structured disposal protocol. This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Its primary risks necessitate that it be treated as regulated hazardous waste.

The primary hazards are summarized below. This data dictates the need for specific personal protective equipment (PPE) and engineering controls to prevent exposure during handling and disposal.

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.[1][2][3]
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skin.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment (Long-term)Category 3H412: Harmful to aquatic life with long lasting effects.

The aquatic toxicity is a critical consideration; disposal into sewer systems is strictly prohibited as it can endanger aquatic ecosystems and interfere with wastewater treatment processes.[4][5]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any waste materials containing 4-benzoyl-N,N-diethylbenzamide, the use of appropriate PPE is mandatory. This is your first and most critical line of defense against chemical exposure.

  • Hand Protection : Wear chemically impermeable gloves.[4] While specific breakthrough data is not always available, butyl rubber or Viton gloves are often recommended for broad resistance to organic compounds. Nitrile gloves may be suitable for minor splash protection but must be replaced immediately upon contamination.[4]

  • Eye and Face Protection : Use chemical safety goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[1] For tasks with a higher splash risk, such as transferring waste, a face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection : A standard laboratory coat is required for all procedures. For larger volumes of waste, a chemical-resistant apron provides an additional layer of protection.[4] All protective clothing should be clean and put on before work begins.[6]

Step-by-Step Disposal Protocol for 4-benzoyl-N,N-diethylbenzamide

The guiding principle for the disposal of this chemical is that it must be managed as hazardous waste through a licensed disposal facility.[1][2] Do not attempt to neutralize this compound unless you are specifically trained and equipped for such procedures.

Step 1: Waste Segregation

Proper segregation is crucial for both safety and cost-effective disposal.

  • Action : Collect waste 4-benzoyl-N,N-diethylbenzamide and materials contaminated with it (e.g., pipette tips, absorbent paper) in a dedicated hazardous waste container.

  • Causality : Do not mix this waste with other waste streams, especially incompatible chemicals. Mixing can cause unforeseen chemical reactions and complicates the disposal process, often increasing costs.[7] Keeping waste streams separate is a cornerstone of safe laboratory practice.[7][8]

Step 2: Containerization

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Action : Use a container made of a material compatible with 4-benzoyl-N,N-diethylbenzamide. The original product container is often a suitable choice if it is in good condition. Ensure the container has a tightly sealing lid and is free from external contamination.[7][8]

  • Causality : A compromised or incompatible container can leak, releasing harmful vapors and creating a spill hazard. Containers must be kept closed except when adding waste to prevent the release of vapors and protect the contents from environmental factors like humidity.[1][8]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Action : Label the waste container clearly with the words "Hazardous Waste" and the full chemical name, "4-benzoyl-N,N-diethylbenzamide" or "N,N-Diethylbenzamide".

  • Causality : Proper labeling ensures that anyone handling the container is aware of its contents and the associated hazards. This prevents accidental mixing with other substances and ensures it is handled correctly by waste management personnel.

Step 4: Storage

Waste must be stored safely pending collection by a disposal service.

  • Action : Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area, such as a dedicated and marked cabinet.[1][9]

  • Causality : Storing hazardous waste in a designated and secure area prevents accidental spills, unauthorized access, and exposure to personnel in the main laboratory workspace. Proper ventilation minimizes the accumulation of any potential vapors.[1]

Step 5: Final Disposal

The final step must be handled by certified professionals.

  • Action : Arrange for the collection of the waste container with your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][10]

  • Causality : Licensed waste disposal companies are equipped to handle, transport, and dispose of hazardous chemicals in accordance with all federal, state, and local regulations, ensuring environmental protection and legal compliance.[2]

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate spill area.[4] Ensure the area is well-ventilated; if possible, perform cleanup within a chemical fume hood.[4]

  • Wear PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.[10]

  • Containment : Contain and collect the spillage with a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[1][10]

  • Collection : Carefully scoop the absorbed material into a suitable, sealable container for disposal.[1][10]

  • Disposal : Label the container as hazardous waste and manage it according to the disposal protocol outlined above. Contaminated absorbent material poses the same hazard as the original product.[10]

  • Decontamination : Clean the spill area thoroughly.

The following diagram illustrates the decision-making process for handling 4-benzoyl-N,N-diethylbenzamide waste.

G Disposal Workflow for 4-benzoyl-N,N-diethylbenzamide cluster_0 cluster_1 Step 1: Segregation & Assessment cluster_2 Step 2: Containment & Cleanup cluster_3 Step 3: Containerization & Labeling cluster_4 Step 4 & 5: Storage & Disposal start Waste Generated (Unused product, contaminated labware, or spill residue) segregate Segregate as Hazardous Waste. Is it a liquid spill or solid waste? start->segregate absorb Contain spill with inert absorbent (e.g., vermiculite, sand). segregate->absorb Liquid Spill collect_solid Place solid waste directly into container. segregate->collect_solid Solid Waste containerize Place material in a compatible, sealed, and clean container. absorb->containerize collect_solid->containerize label_waste Label Container: 1. 'Hazardous Waste' 2. '4-benzoyl-N,N-diethylbenzamide' containerize->label_waste store Store in designated, ventilated hazardous waste area. label_waste->store dispose Arrange pickup by licensed waste contractor or EHS. store->dispose

Caption: Decision workflow for the safe disposal of 4-benzoyl-N,N-diethylbenzamide.

References

  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: N,N-Diethylbenzamide.
  • ChemView. Safety Data Sheet.
  • TCI Chemicals. (2025, September 12). Safety Data Sheet: N,N-Diethylbenzamide.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • CPAChem. (2023, August 15). Safety data sheet.
  • ChemDmart. Safety Data Sheet: N,N-Diethylbenzamide.
  • BenchChem. (2025). Essential Safety and Handling of N,N-Diethylbenzamide: A Guide to Personal Protective Equipment and Disposal.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • New Jersey Department of Health. Hazard Summary: Benzamide.
  • BenchChem. Proper Disposal of 4-(Dimethylamino)benzoyl Chloride: A Step-by-Step Guide for Laboratory Professionals.
  • Vanderbilt Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste.
  • Truemeds. N N Diethylbenzamide: View Uses, Side Effects and Medicines.

Sources

Handling

Operational Safety Guide: 4-Benzoyl-N,N-diethylbenzamide (CAS 67055-76-9)

[1][3][4][5] Executive Safety Summary Immediate Action Required: Treat 4-benzoyl-N,N-diethylbenzamide (CAS 67055-76-9) as a photosensitive bioactive agent with potential systemic toxicity.[1][2][3][4][5] While specific t...

Author: BenchChem Technical Support Team. Date: March 2026

[1][3][4][5]

Executive Safety Summary

Immediate Action Required: Treat 4-benzoyl-N,N-diethylbenzamide (CAS 67055-76-9) as a photosensitive bioactive agent with potential systemic toxicity.[1][2][3][4][5]

While specific toxicological data for this exact CAS number is often limited in public repositories, a Structure-Activity Relationship (SAR) analysis mandates a conservative safety approach.[1][3][4][5] This molecule combines a Benzophenone core (a known photoinitiator and IARC Group 2B carcinogen) with a Diethylamide tail (a structural analog to DEET, known for skin penetration and irritation).[1][4][5]

The Core Hazard: You are handling a molecule designed to absorb UV energy (generating free radicals) and potentially penetrate the dermal barrier.[1][4][5]

Critical Hazard Profile (Read-Across Analysis)
Hazard ClassRisk LevelMechanistic Basis
Photosensitivity High The benzoyl moiety is a chromophore.[1][2][3][4][5] Exposure to UV/ambient light can generate reactive radical species, degrading the sample and creating unpredictable byproducts.[4][5]
Dermal Toxicity Moderate/High The N,N-diethylamide functional group enhances lipophilicity (LogP ~2.6), increasing the risk of transdermal absorption.[1][2][4][5]
Systemic Toxicity Suspected Benzophenone derivatives are associated with endocrine disruption and potential carcinogenicity (liver/kidney targets).[1][4][5]
Irritation Moderate Likely irritant to mucous membranes and respiratory tract (Amide hydrolysis).[1][4][5]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic nature of this compound requires specific barrier protection.[1][4][5]

Essential PPE Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or LaminateAmides can act as permeation enhancers.[1][2][3][4][5] Double gloving creates a sacrificial layer and visualizes breaches.[1][4][5]
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient.[1][4][5] The compound is likely a fine powder or viscous oil; airtight sealing prevents ocular absorption of dust/vapors.[1][4][5]
Respiratory N95/P2 Respirator (Solids)Half-mask with ABEK1 Filters (if heating/dissolving)Prevents inhalation of particulates during weighing.[1][2][3][4][5] Organic vapor cartridges are required if the substance is in solution.[1][4][5]
Body Tyvek® Lab Coat (or equivalent impervious material)Cotton coats absorb lipophilic chemicals, keeping them against the skin.[1][4][5] Use disposable, non-woven arm guards for high-contact tasks.[1][4][5]

Operational Protocols: Handling & Synthesis

A. The "Amber Zone" Rule

Because this chemical is a benzophenone derivative, it is photo-active.[1][4][5]

  • Protocol: All handling must occur under yellow light (lithography safe light) or in vessels wrapped completely in aluminum foil.

  • Reasoning: UV light (<400 nm) triggers the

    
     transition in the carbonyl group, generating ketyl radicals that degrade your reagent before you even use it.[1][4][5]
    
B. Weighing and Solubilization[1][4][5]
  • Engineering Control: Work exclusively inside a certified chemical fume hood.

  • Static Control: Use an antistatic gun on the weighing boat. Benzamides often carry static charge, causing "fly-away" powder that contaminates the balance area.[1][4][5]

  • Solvent Choice: When dissolving, avoid acetone if possible, as it can sensitize the skin to further absorption.[1][4][5] Prefer alcohols or chlorinated solvents (DCM), but strictly within the hood.

C. Spill Management (Dry Powder)
  • Do NOT use compressed air to clear surfaces.[1][4][5]

  • Method: Cover the spill with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.[1][3][4][5]

  • Decontamination: Wash the surface with a surfactant (soap/water) followed by Isopropanol.[1][4][5] The surfactant lifts the lipophilic residue; the alcohol removes the final traces.[1][4][5]

Safety Logic & Decision Workflow

The following diagram illustrates the decision-making process for handling functionalized benzophenones, synthesizing the risks of the two primary chemical moieties.

SafetyLogic Start Compound: 4-Benzoyl-N,N-diethylbenzamide Analysis Structural Analysis Start->Analysis Moiety1 Moiety A: Benzophenone Core (Chromophore) Analysis->Moiety1 Moiety2 Moiety B: Diethylamide Tail (Lipophile) Analysis->Moiety2 Risk1 Risk: Photo-activation & Radical Generation Moiety1->Risk1 UV Exposure Risk2 Risk: Enhanced Dermal Permeation Moiety2->Risk2 Skin Contact Action1 Protocol: Amber Glassware & Yellow Light Risk1->Action1 Action2 Protocol: Double Nitrile Gloves & Tyvek Sleeves Risk2->Action2 Synthesis Safe Handling Established Action1->Synthesis Action2->Synthesis

Figure 1: Structural Risk Assessment Logic. This flow dictates that safety protocols must address both the photo-instability of the benzophenone group and the permeation risks of the amide group.[1][3][4][5]

Disposal & Waste Stream Management

Never dispose of this compound down the drain. Its lipophilicity suggests high potential for bioaccumulation in aquatic environments (Log Kow > 3).[1][4][5]

Waste StreamClassificationProtocol
Solid Waste Hazardous Organic SolidCollect in a dedicated solid waste drum labeled "Toxic/Irritant Organic Solids."[1][3][4][5]
Liquid Waste Halogenated/Non-HalogenatedSegregate based on the solvent used.[1][4][5] If dissolved in DCM, use the Halogenated stream.[4][5]
Destruction High-Temp Incineration This is the only validated method to fully mineralize the benzophenone core and prevent environmental persistence.[1][2][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 755990, 4-benzoyl-N,N-diethylbenzamide.[1][3][4][5] Retrieved from [Link][1][3][4][5]

  • European Chemicals Agency (ECHA). Benzophenone - Substance Information (Read-Across Toxicology).[1][3][4][5] Retrieved from [Link][1][3][4][5]

  • International Agency for Research on Cancer (IARC). Agents Classified by the IARC Monographs, Volume 101 (Benzophenone).[1][4][5] Retrieved from [Link][1][3][4][5]

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